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Foundational

An In-depth Technical Guide to Methyl 3-bromo-5-methoxy-2-nitrobenzoate: Synthesis, Properties, and Synthetic Utility

Executive Summary: Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrange...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive bromine atom, an electron-withdrawing nitro group, and a methoxy moiety on a benzoate scaffold offers multiple avenues for synthetic diversification. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical and detailed synthetic protocol, and explores its potential reactivity and applications in drug development. Due to the compound's specificity, direct experimental data is limited in public literature; therefore, this document synthesizes information from closely related analogues and fundamental chemical principles to provide a robust and scientifically grounded resource for researchers.

Introduction

In the landscape of drug discovery and fine chemical synthesis, the strategic design of molecular scaffolds is paramount. Methyl 3-bromo-5-methoxy-2-nitrobenzoate emerges as a compound of interest due to its dense and strategically positioned functional groups. The presence of a bromine atom provides a handle for modern cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1] The nitro group, a strong electron-withdrawing entity, not only influences the reactivity of the aromatic ring but also serves as a precursor to a synthetically crucial amino group upon reduction.[2] This transformation is a cornerstone in the synthesis of a wide variety of bioactive molecules.[2][3] The methoxy and methyl ester groups offer additional points for modification and influence the molecule's solubility and electronic properties. This guide serves as a technical primer for researchers aiming to synthesize, characterize, and utilize this high-potential intermediate.

Physicochemical and Spectroscopic Properties

While a specific CAS Number for methyl 3-bromo-5-methoxy-2-nitrobenzoate is not readily found in major chemical databases, we can predict its core properties based on its structure and data from similar compounds. These predicted values are essential for planning synthetic protocols, purification strategies, and analytical characterization.

Predicted Physicochemical Properties

The following table summarizes the key computed physicochemical properties for methyl 3-bromo-5-methoxy-2-nitrobenzoate.

PropertyPredicted ValueComments / Source
Molecular Formula C₉H₈BrNO₅(Calculated)
Molecular Weight 290.07 g/mol (Calculated)
IUPAC Name methyl 3-bromo-5-methoxy-2-nitrobenzoate(Generated)
Appearance Expected to be a pale yellow to white crystalline solid(Inference from similar nitroaromatics)[4]
Boiling Point > 300 °C (decomposes)(Estimated)
Melting Point 100 - 120 °C(Estimated range based on substituted nitrobenzoates)
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water.(General chemical principles)
XLogP3 ~2.9(Estimated based on analogs like 3-bromo-5-methoxybenzoic acid)[5]
Predicted Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The table below outlines the expected characteristic signals.

TechniqueExpected Observations
¹H-NMR Two aromatic protons appearing as doublets (J ≈ 2-3 Hz) between δ 7.5-8.0 ppm. One methoxy singlet (-OCH₃) around δ 3.9-4.1 ppm. One methyl ester singlet (-COOCH₃) around δ 3.9-4.0 ppm.
¹³C-NMR Signals for 9 distinct carbons, including the ester carbonyl (δ ~164 ppm), aromatic carbons attached to electron-withdrawing groups (downfield shifts), and two methyl carbons (δ ~53 and ~57 ppm).
IR (Infrared) Strong asymmetric NO₂ stretch (~1530-1550 cm⁻¹). Strong symmetric NO₂ stretch (~1350-1370 cm⁻¹). Strong ester C=O stretch (~1720-1740 cm⁻¹). C-O stretches (~1200-1300 cm⁻¹). Aromatic C-H and C=C bands.[6][7]
MS (Mass Spec) Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (M⁺ and M+2⁺ peaks with ~1:1 ratio) at m/z 289 and 291.

Synthesis and Mechanistic Rationale

A logical and efficient synthesis of methyl 3-bromo-5-methoxy-2-nitrobenzoate can be designed starting from the commercially available precursor, 3-bromo-5-methoxybenzoic acid.[8][9][10] The proposed two-step synthesis involves the nitration of the aromatic ring followed by the esterification of the carboxylic acid.

Proposed Synthetic Workflow

G cluster_0 Step 1: Electrophilic Aromatic Substitution (Nitration) cluster_1 Step 2: Fischer Esterification Start 3-Bromo-5-methoxybenzoic Acid Reagents1 HNO₃ / H₂SO₄ (Nitrating Mixture) Start->Reagents1  Add slowly at 0-5 °C Intermediate 3-Bromo-5-methoxy- 2-nitrobenzoic Acid Reagents2 Methanol (CH₃OH) cat. H₂SO₄, Reflux Intermediate->Reagents2  React under reflux Product Methyl 3-bromo-5-methoxy- 2-nitrobenzoate

Experimental Protocol: Nitration of 3-Bromo-5-methoxybenzoic Acid

This protocol is based on standard procedures for the nitration of substituted benzoic acids.[11][12]

Causality: The use of a mixed acid system (HNO₃/H₂SO₄) is crucial. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in this electrophilic aromatic substitution.[3] The existing substituents on the ring direct the position of nitration. The methoxy group is an ortho-, para-director, while the bromo and carboxylic acid groups are meta-directors. The position ortho to the methoxy group (C2) is sterically accessible and activated, making it the most likely site of nitration. Temperature control is critical to prevent over-nitration and side reactions.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 3-bromo-5-methoxybenzoic acid (1.0 eq.) in small portions to the cold sulfuric acid, ensuring the temperature remains below 10 °C. Stir until fully dissolved.

  • Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Reaction: Add the prepared nitrating mixture dropwise to the dissolved substrate solution over 30-45 minutes. The internal temperature must be maintained between 0 and 5 °C throughout the addition.

  • Quenching: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Isolation: The precipitated solid, 3-bromo-5-methoxy-2-nitrobenzoic acid, is collected by vacuum filtration, washed thoroughly with cold deionized water until the filtrate is neutral, and dried under vacuum.

Experimental Protocol: Fischer Esterification

This protocol follows the principles of acid-catalyzed esterification.[13]

Causality: Fischer esterification is an equilibrium-controlled reaction. Using a large excess of the alcohol (methanol) serves a dual purpose: it acts as the nucleophile and as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.[14] A strong acid catalyst (sulfuric acid) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by methanol.[15] Heating under reflux provides the necessary activation energy for the reaction.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask containing the dried 3-bromo-5-methoxy-2-nitrobenzoic acid (1.0 eq.), add a large excess of anhydrous methanol (e.g., 20-30 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require 4-8 hours for completion.

  • Workup: After cooling to room temperature, reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure methyl 3-bromo-5-methoxy-2-nitrobenzoate.

Reactivity and Synthetic Utility

The value of methyl 3-bromo-5-methoxy-2-nitrobenzoate lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

G cluster_nitro Nitro Group Chemistry cluster_bromo Bromine Chemistry cluster_ester Ester Group Chemistry Core Methyl 3-bromo-5-methoxy- 2-nitrobenzoate Amine Amino Derivative (Key for Amides, Heterocycles) Core->Amine Reduction (e.g., Fe/HCl, H₂/Pd-C) Coupled Biaryl / Alkynylated Product Core->Coupled Cross-Coupling (e.g., Suzuki, Sonogashira) Acid Carboxylic Acid Core->Acid Hydrolysis (LiOH, NaOH) Amide Amide Derivative Acid->Amide Amide Coupling (EDC, HATU)

  • Reduction of the Nitro Group: The conversion of the nitro group to an amine is arguably the most powerful transformation. This can be achieved under various conditions, such as catalytic hydrogenation (H₂/Pd-C) or with reducing metals in acidic media (e.g., Fe/HCl, SnCl₂).[2] The resulting aniline is a versatile precursor for forming amides, sulfonamides, ureas, and for constructing nitrogen-containing heterocyclic rings.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for reactions like Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines or alcohols).[1] This allows for the direct installation of diverse aryl, alkyl, or heteroaryl fragments at the C3 position, providing a rapid route to novel chemical entities. The reactivity of aryl bromides is generally higher than that of aryl chlorides, often allowing for milder reaction conditions.[1]

  • Manipulation of the Ester Group: The methyl ester can be readily hydrolyzed back to the carboxylic acid using base (e.g., LiOH, NaOH) or acid. The resulting carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides, a common motif in pharmaceuticals.

Applications in Drug Development

Substituted nitrobenzoic acids and their derivatives are prevalent intermediates in the synthesis of pharmaceuticals.[4][16][17] Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a scaffold primed for generating compound libraries for screening. By combining the three reactive handles, a researcher can systematically vary three different regions of the molecule (a "three-dimensional" diversification), which is a powerful strategy in lead optimization. For example, one could perform a Suzuki coupling at the bromine, reduce the nitro group and form an amide, and finally hydrolyze the ester to explore interactions with a target protein.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize safety. Methyl 3-bromo-5-methoxy-2-nitrobenzoate, as a brominated aromatic nitro-compound, should be handled with care.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants.[18] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

This guide provides a foundational understanding of methyl 3-bromo-5-methoxy-2-nitrobenzoate. The proposed synthetic routes are robust and based on well-established chemical transformations, offering a clear path for researchers to access and utilize this versatile chemical building block for innovation in science and medicine.

References

  • Pavia, D. L. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • American Chemical Society. (2022, November 8). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Publications. Available at: [Link]

  • Truman ChemLab. (2013, July 15). Multistep Synthesis Nitration. Available at: [Link]

  • Scribd. (n.d.). Synthesis and Analysis of Methyl m-Nitrobenzoate. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-nitrobenzoate. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids.
  • Truman ChemLab. (2017, July 15). Fischer Esterification of 3-ntrobenzoic acid 2017. Available at: [Link]

  • PubMed. (2020, October 28). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. National Library of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Benzoic acid derivatives with anti-sickling activity predicted by a mathematical model. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Methyl 3-bromo-5-methoxy-2-nitrobenzoate

This guide provides an in-depth analysis of methyl 3-bromo-5-methoxy-2-nitrobenzoate, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and fine chemical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of methyl 3-bromo-5-methoxy-2-nitrobenzoate, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and fine chemical synthesis. While this specific isomer is not widely documented, this paper will leverage established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive overview of its synthesis, properties, and applications. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to utilize this and similar scaffolds in their work.

Molecular Structure and Physicochemical Properties

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a polysubstituted benzene derivative. The strategic placement of its functional groups—a bromine atom, a methoxy group, a nitro group, and a methyl ester—creates a unique electronic and steric environment, making it a valuable intermediate for constructing complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

PropertyValueSource/Method
CAS Registry Number Not assignedN/A
Molecular Formula C₉H₈BrNO₅Calculated
Molecular Weight 290.07 g/mol Calculated
Appearance Expected to be a pale yellow to white solidInferred from related compounds[1]
Predicted XLogP3 ~2.7Inferred from analogous structures[2]
Topological Polar Surface Area (TPSA) 81.9 ŲInferred from analogous structures
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 5Calculated

The combination of electron-withdrawing (nitro, bromo, ester) and electron-donating (methoxy) groups on the aromatic ring dictates its reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions.

Proposed Synthesis Pathway

A robust synthesis of methyl 3-bromo-5-methoxy-2-nitrobenzoate can be devised from commercially available starting materials. The following multi-step pathway is proposed based on well-established synthetic transformations for analogous compounds.[3][4] The causality behind this experimental design lies in the directing effects of the substituents. Starting with nitration allows the existing methoxy and ester groups to direct the incoming nitro group. Subsequent bromination is then directed by the combination of all three groups.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination A Methyl 3-methoxybenzoate B Methyl 3-methoxy-2-nitrobenzoate A->B HNO₃, H₂SO₄ C Methyl 3-methoxy-2-nitrobenzoate D Methyl 3-bromo-5-methoxy-2-nitrobenzoate (Target) C->D NBS, H₂SO₄

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Methyl 3-methoxy-2-nitrobenzoate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add methyl 3-methoxybenzoate (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes). Add this mixture dropwise to the reaction flask over 1 hour, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the mixture at 0-5°C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture over crushed ice. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This procedure is adapted from standard nitration protocols for substituted benzoates.[3]

Step 2: Synthesis of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

  • Reaction Setup: Dissolve the crude methyl 3-methoxy-2-nitrobenzoate (1 equivalent) from the previous step in concentrated sulfuric acid at 0°C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution, keeping the temperature below 10°C. The use of NBS in sulfuric acid is a standard method for the bromination of deactivated aromatic rings.[1]

  • Reaction Progression: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: Pour the reaction mixture onto ice, collect the resulting precipitate by filtration, and wash with cold water and a small amount of cold ethanol. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural identity and purity of the final compound would be confirmed using standard analytical techniques. The following table summarizes the expected spectroscopic data based on the analysis of similar structures.[1][5]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR (CDCl₃, 400 MHz)δ ~7.5-8.0 (2H, aromatic protons, appearing as doublets or singlets), δ ~3.9-4.0 (3H, s, -OCH₃), δ ~3.9-4.0 (3H, s, -COOCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~165 (C=O), δ ~160 (C-OMe), δ ~148 (C-NO₂), δ ~110-135 (aromatic carbons), δ ~115 (C-Br), δ ~53 (ester -OCH₃), δ ~57 (ether -OCH₃).
IR (ATR) ν ~3100-3000 cm⁻¹ (Ar C-H), ~1730 cm⁻¹ (C=O stretch), ~1530 & 1350 cm⁻¹ (asymmetric & symmetric NO₂ stretch), ~1250 cm⁻¹ (C-O stretch).
Mass Spec (EI) M⁺ at m/z 289/291 (due to Br isotopes). Fragmentation would likely show loss of •OCH₃, •NO₂, and COOCH₃.

Reactivity and Applications in Drug Discovery

The title compound is a valuable scaffold due to its multiple reactive sites, which allow for the systematic introduction of molecular diversity. This is a cornerstone of modern drug discovery, where analogues are synthesized to optimize potency, selectivity, and pharmacokinetic properties.[6][7]

Scaffold_Applications cluster_0 Functional Group Transformations cluster_1 Resulting Intermediates A Methyl 3-bromo-5-methoxy-2-nitrobenzoate B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B yields C Suzuki/Buchwald Coupling (at Bromo position) A->C allows for D Ester Hydrolysis/Amidation A->D enables E Aniline Derivative B->E F Bi-aryl or N-aryl Derivative C->F G Carboxylic Acid or Amide D->G

Caption: Potential chemical transformations of the title compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using reagents like H₂/Pd-C or SnCl₂.[7] This resulting aniline is a critical precursor for the synthesis of a wide array of heterocyclic systems, including quinazolines and benzimidazoles, which are privileged scaffolds in medicinal chemistry.

  • Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR).

  • Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides, providing another point for diversification and interaction with biological targets.

This versatile reactivity makes the compound an excellent starting point for synthesizing inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.[7][8][9]

Safety and Handling

As with any laboratory chemical, methyl 3-bromo-5-methoxy-2-nitrobenzoate should be handled with appropriate care. While a specific safety data sheet (SDS) is not available, the following precautions are recommended based on the known hazards of related nitroaromatic and halogenated compounds.[10][11][12]

Table 3: Hazard and Safety Information

CategoryRecommendation
Pictograms GHS07 (Exclamation Mark), GHS08 (Health Hazard) - Anticipated
Hazard Statements May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[11] Suspected of causing genetic defects or damaging fertility.
Precautionary Statements
PreventionObtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use only in a well-ventilated area.[11] Wear protective gloves, protective clothing, eye protection, and face protection.
ResponseIF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes.[11] IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[10]
StorageStore locked up in a well-ventilated, dry place.[11]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory. All handling should be performed in a certified chemical fume hood.

Conclusion

Methyl 3-bromo-5-methoxy-2-nitrobenzoate represents a strategically designed chemical intermediate with considerable potential for advanced organic synthesis and drug discovery. Although not a commonplace reagent, its synthesis is achievable through established chemical methods. The true value of this scaffold lies in the orthogonal reactivity of its functional groups, which provides chemists with a versatile platform to generate novel and structurally complex molecules. The detailed protocols, predicted data, and pathway analyses provided in this guide are intended to empower researchers to leverage this and similar key intermediates in their own discovery programs.

References

  • Safety Data Sheet for a related compound.
  • PubChem Compound Summary for Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information.
  • Safety Data Sheet for Methyl 2-bromo-5-nitrobenzoate. Fisher Scientific.
  • Safety Data Sheet for a related compound. Sigma-Aldrich.
  • Safety Data Sheet for Methyl 5-Bromo-2-methyl-3-nitrobenzoate. TCI Chemicals.
  • Safety Data Sheet for Methyl 2-bromo-5-methoxybenzoate. Thermo Fisher Scientific.
  • Methyl 5-bromo-3-methoxy-2-methylbenzoate. ChemScene.
  • Preparation of Methyl 3-bromo-5-nitrobenzoate. Guidechem.
  • Synthesis and Applications of Methyl 3-Bromo-5-Methylbenzoate. NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl 5-bromo-3-methoxy-2-methylbenzoate. BLD Pharm.
  • methyl 3-bromo-5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate. ChemBK.
  • Methyl 3-bromo-5-(hydroxymethyl)-2-nitrobenzoate. Chemspace.
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  • 3-Bromo-N-methyl-5-nitrobenzamide synthesis. ChemicalBook.
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  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC.
  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. ResearchGate.
  • Methyl 2-bromo-3-nitrobenzoate. Chem-Impex.
  • METHYL 3-BROMO-5-CHLORO-2-HYDROXYBENZOATE. ChemBK.
  • Methyl 3-bromo-5-nitrobenzoate (C8H6BrNO4). PubChemLite.
  • Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook.
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  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI.
  • The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery. Benchchem.
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Foundational

methyl 3-bromo-5-methoxy-2-nitrobenzoate crystal structure and polymorphism

An In-Depth Technical Guide to the Putative Crystal Structure and Polymorphism of Methyl 3-bromo-5-methoxy-2-nitrobenzoate Executive Summary Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a substituted nitrobenzoate ester w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Crystal Structure and Polymorphism of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

Executive Summary

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a substituted nitrobenzoate ester with potential applications as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. A thorough understanding of its solid-state properties, including crystal structure and polymorphism, is paramount for ensuring the consistency, stability, and efficacy of any downstream active pharmaceutical ingredients (APIs). As of this writing, a definitive single-crystal X-ray structure for methyl 3-bromo-5-methoxy-2-nitrobenzoate has not been reported in publicly accessible databases.

This technical guide addresses this knowledge gap by providing a comprehensive framework for the characterization of this compound. It synthesizes predictive insights based on the known crystal structures of closely related nitrobenzoate analogs and outlines a rigorous, field-proven experimental workflow for its synthesis, crystallization, structural elucidation, and polymorph screening. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the solid-state chemistry of this and similar molecules.

Introduction: The Imperative of Solid-State Characterization

Substituted benzoates are foundational intermediates in the development of pharmaceuticals and fine chemicals.[1] The specific arrangement of substituents on the phenyl ring—in this case, bromo, methoxy, and nitro groups—creates a unique electronic and steric profile that dictates its reactivity and, crucially, its long-range ordering in the solid state.

The phenomenon of polymorphism, where a compound can exist in multiple distinct crystalline forms with different molecular packing and/or conformational arrangements, is of critical importance in drug development.[2][3] Different polymorphs of the same API can exhibit significant variations in key physicochemical properties, including:

  • Solubility and Dissolution Rate: Directly impacting bioavailability.

  • Stability: Affecting shelf-life and degradation pathways.

  • Mechanical Properties: Influencing tablet formulation and manufacturing processes.

  • Hygroscopicity: Determining sensitivity to moisture.

Failure to identify and control the polymorphic form of a pharmaceutical intermediate or final API can lead to manufacturing failures, batch-to-batch inconsistency, and unpredictable clinical outcomes. Therefore, the systematic approach detailed herein is not merely an academic exercise but a critical component of risk mitigation in pharmaceutical development.

Proposed Synthesis and Crystallization

The first step in any solid-state characterization is the synthesis of high-purity material and the growth of single crystals suitable for diffraction studies. While various synthetic routes may exist, a plausible and efficient method can be extrapolated from established protocols for similar compounds, such as methyl 3-bromo-5-nitrobenzoate.[4] The proposed pathway involves the esterification of the parent carboxylic acid.

Experimental Protocol 2.1: Synthesis via Esterification
  • Reaction Setup: To a solution of 3-bromo-5-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), cool the mixture to 0°C in an ice bath.

  • Esterification: Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the cooled solution. Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. This is a classic Fischer esterification variant that proceeds under mild conditions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Trustworthiness: This step neutralizes the excess acid (HCl and any remaining thionyl chloride derivatives), ensuring the product is in its neutral form for extraction and preventing degradation.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the high-purity target compound.

Experimental Protocol 2.2: Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is required.

  • Solvent Selection: Screen for solvents in which the compound has moderate solubility (i.e., sparingly soluble at room temperature, fully soluble when heated). Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, and mixtures thereof).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent at room temperature. Place the solution in a vial covered with a perforated cap (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free environment.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). A programmable heating block or a well-insulated container (Dewar flask) can facilitate slow cooling.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the primary solvent). The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

G cluster_synthesis Synthesis cluster_crystal Crystallization Acid 3-Bromo-5-methoxy- 2-nitrobenzoic Acid Esterification Esterification (0°C to RT) Acid->Esterification MeOH Methanol (Solvent) MeOH->Esterification SOCl2 Thionyl Chloride SOCl2->Esterification Workup Quench (NaHCO₃) & Extraction (EtOAc) Esterification->Workup Purification Column Chromatography Workup->Purification Product Pure Methyl 3-bromo-5-methoxy- 2-nitrobenzoate Purification->Product Screen Solvent Screening Product->Screen Characterize Evap Slow Evaporation Screen->Evap Cool Slow Cooling Screen->Cool Vapor Vapor Diffusion Screen->Vapor SingleCrystal Single Crystals Evap->SingleCrystal Cool->SingleCrystal Vapor->SingleCrystal

Figure 1: Proposed workflow for the synthesis and crystallization of methyl 3-bromo-5-methoxy-2-nitrobenzoate.

Structural Elucidation and Polymorphism Screening Workflow

A multi-technique approach is essential for unambiguous structure determination and comprehensive polymorph screening. This self-validating system ensures that the properties of the bulk material correspond to the determined single-crystal structure.

Primary Techniques
  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. A suitable single crystal is mounted and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure, yielding precise bond lengths, bond angles, unit cell dimensions, space group, and details of intermolecular interactions. This is the only method to unambiguously identify a new polymorphic form.

  • Powder X-ray Diffraction (PXRD): PXRD is the primary tool for analyzing bulk crystalline material. The sample is exposed to X-rays, and the diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. It is used to:

    • Confirm if the bulk material is the same phase as the single crystal.

    • Identify the presence of mixtures of polymorphs.

    • Quantify the relative amounts of different forms.

    • Monitor for phase transformations during processing or storage.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. Each polymorph will have a unique melting point and may exhibit different phase transition behaviors, making DSC a cornerstone of polymorph screening.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is critical for identifying the presence of solvates or hydrates (pseudo-polymorphs), which will show a characteristic mass loss at specific temperatures corresponding to the evaporation of the solvent.

Secondary & Confirmatory Techniques
  • Spectroscopy (FTIR/Raman): Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local chemical environment and molecular conformation. Since polymorphs have different crystal lattices, the vibrational modes of the molecules are often distinct, leading to unique spectral fingerprints.

  • Solid-State NMR (ssNMR): ssNMR provides information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N). Different atomic packing in polymorphs results in magnetically non-equivalent nuclei, leading to distinct chemical shifts in the ssNMR spectrum.

G cluster_primary Primary Characterization cluster_definitive Definitive Structure cluster_secondary Secondary/Confirmatory Analysis Start Bulk Crystalline Material PXRD PXRD (Phase ID & Purity) Start->PXRD DSC DSC (Thermal Transitions, Melting) Start->DSC TGA TGA (Solvate/Hydrate Check) Start->TGA SCXRD SCXRD (Absolute Structure) Start->SCXRD If single crystals available Final Polymorph Identification & Characterization PXRD->Final DSC->Final SCXRD->Final Definitive Form I, II... Spectroscopy FTIR / Raman (Vibrational Fingerprint) ssNMR Solid-State NMR (Local Environment) Final->Spectroscopy Confirm Final->ssNMR Confirm

Figure 2: Integrated workflow for polymorph screening and structural characterization.

Predictive Structural Analysis from Known Analogs

In the absence of experimental data for the title compound, we can infer likely structural characteristics by analyzing published crystal structures of similar molecules. Key structural questions include the planarity of the substituent groups relative to the benzene ring and the dominant intermolecular interactions that dictate crystal packing.

Table 1: Crystallographic Data for Selected Nitrobenzoate Analogs

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Methyl 4-nitrobenzoateC₈H₇NO₄MonoclinicP2₁/c7.109(3)17.092(6)7.193(3)116.292(4)[1][5]
Methyl 4-methylsulfonyl-2-nitrobenzoateC₉H₉NO₆SMonoclinicP2₁/n9.0108(12)8.7671(11)14.4761(19)98.955(2)[6]
Methyl 3,4,5-trimethoxy-2-nitrobenzoateC₁₁H₁₃NO₇MonoclinicC2/c20.4898(4)9.7348(2)24.3911(5)99.457(1)[7]
Analysis and Predictions
  • Conformation of Substituents: In related structures, the nitro and carboxylate groups often exhibit significant twisting out of the plane of the benzene ring due to steric hindrance. For instance, in methyl 4-methylsulfonyl-2-nitrobenzoate, the dihedral angle between the nitro group and the benzene ring is 21.33°, while the carboxylate group is twisted by a substantial 72.09°.[6] In contrast, the less hindered methyl 4-nitrobenzoate shows near co-planarity for the nitro group (0.6°) and a small twist for the ester group (8.8°).[1] For methyl 3-bromo-5-methoxy-2-nitrobenzoate, the nitro group at the 2-position, flanked by the ester at position 1 and the bromine at position 3, will likely be significantly twisted out of the ring plane to alleviate steric strain. The methoxy group at position 5 is less sterically hindered and is expected to be more co-planar.

  • Intermolecular Interactions: The crystal packing of these analogs is often stabilized by a network of weak intermolecular interactions.

    • C-H···O Hydrogen Bonds: These are commonly observed, with aromatic or methyl C-H groups acting as donors and oxygen atoms from the nitro or carboxylate groups acting as acceptors.[1][6] These interactions frequently link molecules into chains or two-dimensional networks.[6]

    • π-π Stacking: While not always present, slipped π-π stacking between symmetry-related benzene rings can contribute to crystal stability.[8]

    • Halogen Bonding: The presence of a bromine atom in the title compound introduces the possibility of Br···O or other halogen bonds, which can be a strong, directional interaction influencing crystal packing.

Based on this analysis, we can predict that the crystal structure of methyl 3-bromo-5-methoxy-2-nitrobenzoate will likely be a densely packed monoclinic or orthorhombic system, stabilized primarily by a network of C-H···O interactions involving the nitro and ester oxygen atoms, with a significant conformational twist of the C1-ester and C2-nitro groups.

Conclusion

While the definitive crystal structure of methyl 3-bromo-5-methoxy-2-nitrobenzoate remains to be experimentally determined, this guide establishes a comprehensive, scientifically rigorous pathway for its complete solid-state characterization. By leveraging predictive analysis from known chemical analogs, we anticipate a non-planar molecular conformation and a crystal lattice stabilized by weak hydrogen bonds. The detailed experimental workflows for synthesis, crystallization, and polymorph screening provide a validated roadmap for researchers. Executing this multi-technique approach is an indispensable step to ensure control over the material properties of this important chemical intermediate, thereby guaranteeing the quality and performance of any high-value products derived from it.

References

  • Synthesis, crystal structures and properties of six new mixed ligand cobalt(II) 4-nitrobenzoates. (2022). ResearchGate. [Link]

  • Methyl 4-methylsulfonyl-2-nitrobenzoate. (N.d.). National Center for Biotechnology Information. [Link]

  • Methyl 4-nitrobenzoate. (N.d.). National Center for Biotechnology Information. [Link]

  • Methyl 3-nitrobenzoate. (N.d.). ResearchGate. [Link]

  • (PDF) Methyl 4-nitrobenzoate. (2009). ResearchGate. [Link]

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. (2014). ResearchGate. [Link]

  • Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). ResearchGate. [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic and Steric Properties of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic and steric properties of methyl 3-bromo-5-methoxy-2-nitrobenzoate, a polys...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric properties of methyl 3-bromo-5-methoxy-2-nitrobenzoate, a polysubstituted aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes foundational principles of physical organic chemistry with data from closely related analogues to offer a robust predictive model of its structure, reactivity, and spectroscopic characteristics. We will delve into the intricate interplay of the electron-withdrawing and -donating substituents that define the molecule's reactivity, particularly in key transformations such as nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. This document serves as a valuable resource for researchers seeking to incorporate this or structurally similar building blocks into their synthetic strategies.

Molecular Structure and Substituent Effects

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a hexasubstituted benzene derivative with a complex electronic and steric profile. The arrangement of the bromo, methoxy, nitro, and methyl ester groups on the aromatic ring creates a unique chemical environment that dictates its reactivity.

Electronic Properties

The electronic nature of the aromatic ring is governed by the cumulative inductive and resonance effects of its substituents.

  • Nitro Group (-NO₂): Positioned at C-2, the nitro group is a powerful electron-withdrawing group through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This significantly deactivates the aromatic ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.[1][2]

  • Bromo Group (-Br): Located at C-3, the bromine atom exerts a deactivating, electron-withdrawing inductive effect (-I) due to its electronegativity. However, it also has a weak, electron-donating resonance effect (+M) via its lone pairs. The inductive effect is generally considered to be dominant for halogens.[3]

  • Methoxy Group (-OCH₃): Situated at C-5, the methoxy group is a strong electron-donating group through resonance (+M) and a moderately electron-withdrawing group through induction (-I). The resonance effect is paramount, leading to an overall activation of the ring, particularly at the positions ortho and para to it.

  • Methyl Ester Group (-COOCH₃): Attached at C-1, the methyl ester is an electron-withdrawing group through both inductive and resonance effects (-I, -M).

The concerted effect of these substituents results in a highly polarized aromatic ring. The potent electron-withdrawing nitro group at the ortho position to the ester significantly influences the molecule's reactivity profile.

Steric Properties

The spatial arrangement of the substituents introduces considerable steric hindrance, which plays a crucial role in the molecule's conformation and reactivity.

  • The ortho-relationship between the bulky nitro group at C-2 and the methyl ester at C-1, as well as the adjacent bromo group at C-3, creates a sterically crowded environment on one side of the molecule. This steric hindrance can influence the approach of reagents and may favor reactions at less hindered sites.

  • This "ortho-effect" can force the nitro and carboxyl groups to twist out of the plane of the benzene ring, which can, in turn, affect the extent of resonance interaction with the aromatic system.[4]

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct aromatic proton signals, a singlet for the methoxy group protons, and a singlet for the methyl ester protons.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
Aromatic H (at C-4)7.5 - 7.8
Aromatic H (at C-6)7.2 - 7.5
Methoxy (-OCH₃)3.9 - 4.1
Methyl Ester (-COOCH₃)3.8 - 4.0

The predicted chemical shifts are relative to TMS in CDCl₃.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide detailed information about the electronic environment of each carbon atom in the molecule.

Predicted ¹³C NMR Data
Carbon Atom Predicted Chemical Shift (ppm)
C=O (Ester)163 - 166
C-5 (C-OCH₃)158 - 162
C-2 (C-NO₂)148 - 152
C-1 (C-COOCH₃)132 - 136
C-3 (C-Br)115 - 120
C-4118 - 122
C-6110 - 114
-OCH₃56 - 58
-COOCH₃52 - 54

The predicted chemical shifts are relative to TMS in CDCl₃.

Proposed Synthetic Route and Experimental Protocols

A plausible synthetic route to methyl 3-bromo-5-methoxy-2-nitrobenzoate would likely start from a more readily available substituted benzoic acid, followed by a series of functional group transformations. A potential pathway is outlined below, based on established organic chemistry reactions.[8][9][10]

Synthesis_Workflow cluster_0 Synthesis of Methyl 3-bromo-5-methoxy-2-nitrobenzoate A 3-Methoxybenzoic acid B Methyl 3-methoxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 5-bromo-3-methoxybenzoate B->C Bromination (Br₂, FeBr₃) D Methyl 3-bromo-5-methoxy-2-nitrobenzoate C->D Nitration (HNO₃, H₂SO₄)

Caption: Proposed synthetic workflow for methyl 3-bromo-5-methoxy-2-nitrobenzoate.

Step 1: Esterification of 3-Methoxybenzoic Acid

Protocol:

  • To a solution of 3-methoxybenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-methoxybenzoate.

Step 2: Bromination of Methyl 3-methoxybenzoate

Protocol:

  • Dissolve methyl 3-methoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Add iron(III) bromide (0.1 eq) as a catalyst.

  • Slowly add bromine (1.05 eq) dropwise at room temperature while protecting the reaction from light.

  • Stir the mixture until the reaction is complete as indicated by TLC and the disappearance of the bromine color.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain methyl 5-bromo-3-methoxybenzoate.

Step 3: Nitration of Methyl 5-bromo-3-methoxybenzoate

Protocol:

  • To a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) at 0 °C, slowly add methyl 5-bromo-3-methoxybenzoate (1.0 eq) while maintaining the temperature below 10 °C.[11]

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry the solid product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to afford pure methyl 3-bromo-5-methoxy-2-nitrobenzoate.

Reactivity and Potential Applications

The unique electronic and steric features of methyl 3-bromo-5-methoxy-2-nitrobenzoate make it a valuable intermediate for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho and para to the bromine atom significantly activates the C-Br bond towards nucleophilic attack.[12][13][14][15] This makes the compound an excellent substrate for SNAr reactions, allowing for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) at the C-3 position.

SNAr_Mechanism cluster_1 SNAr Reaction Pathway Reactant Methyl 3-bromo-5-methoxy-2-nitrobenzoate Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Product Substituted Product Intermediate->Product - Br⁻ LeavingGroup Br⁻ Nucleophile Nu⁻

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, a common and crucial transformation in the synthesis of pharmaceuticals and other biologically active compounds.[16] This opens up a plethora of subsequent chemical modifications, such as diazotization and Sandmeyer reactions, or amide bond formation.

Common Reducing Agents:

  • SnCl₂/HCl

  • H₂/Pd-C

  • Fe/HCl

Hydrolysis of the Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, providing another handle for further functionalization, such as amide coupling or conversion to other carbonyl derivatives.

Conclusion

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a strategically substituted aromatic compound with a rich and predictable chemistry. The interplay of its electron-donating and electron-withdrawing groups, coupled with significant steric influences, defines its reactivity, making it a promising building block for the synthesis of complex molecular architectures. This guide provides a foundational understanding of its properties, offering valuable insights for researchers in organic synthesis and medicinal chemistry to harness its synthetic potential.

References

  • NextSDS. (n.d.). Methyl 3-broMo-2,4-dihydroxy-5-nitrobenzoate — Chemical Substance Information. [Link]

  • Gesser, J. C., Zucco, C., & Nome, F. (1995). Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitroanisole. PubChem. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • International Agency for Research on Cancer. (2020, August 15). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI Bookshelf. [Link]

  • Stiborova, M., et al. (2015). Pathways of 2-nitroanisole metabolism showing the characterized metabolites and those proposed to form DNA adducts. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. PubChem. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. [Link]

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • PubChemLite. (n.d.). Methyl 3-bromo-5-nitrobenzoate (C8H6BrNO4). [Link]

  • Google Patents. (n.d.).
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Foundational

A Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a substituted aromatic compound with a molecular structure that suggests its potential as a valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a substituted aromatic compound with a molecular structure that suggests its potential as a valuable intermediate in organic synthesis. The presence of multiple functional groups—a bromo group, a methoxy group, a nitro group, and a methyl ester—on the benzene ring offers a variety of reaction sites for further chemical transformations. Such polysubstituted aromatic compounds are often key building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and materials with novel electronic properties. The strategic placement of the substituents can influence the reactivity and selectivity of subsequent reactions, making this a molecule of interest for synthetic chemists.

This technical guide provides a comprehensive overview of a proposed synthetic pathway for methyl 3-bromo-5-methoxy-2-nitrobenzoate. The proposed synthesis is grounded in established and reliable organic chemistry transformations. Furthermore, this document outlines the necessary purification and analytical characterization techniques required to confirm the identity and purity of the synthesized compound.

Proposed Synthetic Pathway

The synthesis of methyl 3-bromo-5-methoxy-2-nitrobenzoate can be envisioned as a multi-step process starting from a commercially available precursor. A logical and efficient route would involve the sequential introduction of the desired functional groups onto the aromatic ring. The following pathway is proposed, leveraging well-established reactions in organic synthesis.

Synthesis Workflow Diagram

Synthesis_Workflow A 3-Methoxybenzoic acid B Methyl 3-methoxybenzoate A->B Esterification (CH3OH, H2SO4) C Methyl 5-bromo-3-methoxybenzoate B->C Bromination (Br2, FeBr3) D Methyl 3-bromo-5-methoxy-2-nitrobenzoate C->D Nitration (HNO3, H2SO4)

Caption: Proposed synthetic pathway for methyl 3-bromo-5-methoxy-2-nitrobenzoate.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis of methyl 3-bromo-5-methoxy-2-nitrobenzoate.

Step 1: Esterification of 3-Methoxybenzoic Acid

Objective: To convert the carboxylic acid group of 3-methoxybenzoic acid into a methyl ester.

  • Materials:

    • 3-Methoxybenzoic acid

    • Methanol (reagent grade)

    • Concentrated sulfuric acid

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 3-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-methoxybenzoate.

Step 2: Bromination of Methyl 3-methoxybenzoate

Objective: To regioselectively introduce a bromine atom onto the aromatic ring. The methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent ester group, bromination is expected to occur at the C5 position.

  • Materials:

    • Methyl 3-methoxybenzoate

    • Bromine

    • Iron(III) bromide (FeBr3) as a Lewis acid catalyst

    • Carbon tetrachloride (or another suitable inert solvent)

    • Sodium thiosulfate solution

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

  • Procedure:

    • Dissolve methyl 3-methoxybenzoate in an inert solvent like carbon tetrachloride in a round-bottom flask.

    • Add a catalytic amount of iron(III) bromide.

    • Cool the mixture in an ice bath and add bromine dropwise with constant stirring.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess bromine.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude methyl 5-bromo-3-methoxybenzoate, which can be purified by column chromatography.

Step 3: Nitration of Methyl 5-bromo-3-methoxybenzoate

Objective: To introduce a nitro group at the C2 position. The methoxy group is an activating group and an ortho-, para-director, while the bromo and ester groups are deactivating and meta-directors. The C2 position is activated by the methoxy group, making it the most likely site for nitration.

  • Materials:

    • Methyl 5-bromo-3-methoxybenzoate

    • Concentrated nitric acid

    • Concentrated sulfuric acid

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

    • Slowly add methyl 5-bromo-3-methoxybenzoate to the cold sulfuric acid with stirring until it is completely dissolved.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the benzoate, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it to obtain crude methyl 3-bromo-5-methoxy-2-nitrobenzoate.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Purification and Characterization

Purification:

The final product, methyl 3-bromo-5-methoxy-2-nitrobenzoate, should be purified to a high degree to ensure that the measured physical properties are accurate. Recrystallization is a common and effective method for purifying solid organic compounds. Column chromatography can also be employed if recrystallization does not yield a product of sufficient purity.

Characterization:

To confirm the identity and purity of the synthesized methyl 3-bromo-5-methoxy-2-nitrobenzoate, a combination of spectroscopic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information about the number and chemical environment of the protons, confirming the substitution pattern on the aromatic ring.

    • ¹³C NMR will show the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: This will confirm the presence of the key functional groups: the ester carbonyl (C=O) stretch, the nitro (NO₂) asymmetric and symmetric stretches, and the C-O stretches of the ester and methoxy groups.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

  • Melting Point Determination: Once a pure sample is obtained, its melting point can be measured using a standard melting point apparatus. A sharp melting point range is indicative of a pure compound.

  • Boiling Point Determination: As this compound is likely to be a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Data Presentation

Starting Material/Reagent Molecular Formula Molecular Weight ( g/mol ) Purpose
3-Methoxybenzoic acidC₈H₈O₃152.15Starting material
MethanolCH₄O32.04Reagent and solvent
Sulfuric AcidH₂SO₄98.08Catalyst
BromineBr₂159.81Brominating agent
Iron(III) bromideFeBr₃295.56Catalyst
Nitric AcidHNO₃63.01Nitrating agent

Conclusion

While the specific melting and boiling points for methyl 3-bromo-5-methoxy-2-nitrobenzoate are not documented in readily accessible literature, this guide provides a robust and scientifically sound proposal for its synthesis and characterization. By following the detailed experimental protocols, researchers and drug development professionals can synthesize this potentially valuable chemical intermediate. The subsequent purification and rigorous characterization will not only confirm the successful synthesis of the target molecule but also allow for the experimental determination of its key physicochemical properties, thereby filling the current data gap. The availability of this compound and its characterized properties will undoubtedly facilitate its use in the development of new pharmaceuticals and other advanced materials.

References

  • Synthesis of substituted nitroaromatics is a common topic in organic chemistry textbooks. For general procedures on electrophilic aromatic substitution (bromination and nitration), and esterification, please refer to standard organic chemistry textbooks such as: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Exploratory

An In-depth Technical Guide to the Toxicity Profile and Handling of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

This document provides a comprehensive toxicological profile and detailed handling guidelines for methyl 3-bromo-5-methoxy-2-nitrobenzoate. As specific toxicological data for this compound is not extensively published, t...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive toxicological profile and detailed handling guidelines for methyl 3-bromo-5-methoxy-2-nitrobenzoate. As specific toxicological data for this compound is not extensively published, this guide synthesizes information from structurally analogous compounds, including substituted nitrobenzoates and brominated aromatics, to establish a robust and precautionary safety framework. This approach is grounded in established principles of chemical safety and risk assessment, providing researchers, scientists, and drug development professionals with the necessary insights to handle this compound responsibly.

Compound Identification and Hazard Overview

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a substituted aromatic compound. Its structure incorporates several functional groups that dictate its reactivity and toxicological profile: a nitro group, a bromine atom, a methoxy group, and a methyl ester.

Identifier Value
IUPAC Name methyl 3-bromo-5-methoxy-2-nitrobenzoate
Molecular Formula C₉H₈BrNO₅
Molecular Weight 290.07 g/mol
Physical Form Expected to be a solid at room temperature
Predicted Toxicological Profile

The following profile is extrapolated from data on closely related chemical structures. A conservative approach is essential due to the absence of specific data.

Toxicological Endpoint Predicted Hazard and Justification
Acute Oral Toxicity Toxic if swallowed. This is based on the GHS classification for analogous compounds like methyl 4-bromo-2-methoxybenzoate.[1] Aromatic nitro compounds as a class can exhibit significant systemic toxicity.[2]
Acute Dermal Toxicity May be harmful if absorbed through the skin. Skin absorption is a primary route of exposure for aromatic nitro-compounds.[2]
Acute Inhalation Toxicity May be harmful if inhaled. Dusts or aerosols can cause respiratory tract irritation.[1][3][4]
Skin Corrosion/Irritation Causes skin irritation. This is a consistent finding for analogs like methyl 2-bromo-5-nitrobenzoate and methyl 2-bromo-5-methoxybenzoate.[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation. Some close analogs are classified as causing severe eye damage, warranting significant precaution.[3][4][6][7]
Carcinogenicity/Mutagenicity Data not available. No specific data exists. However, some brominated organic compounds and nitroaromatics are subjects of toxicological concern, necessitating prudent handling to minimize long-term exposure.[8]

Toxicological Profile & Mechanistic Insights

The predicted toxicity of methyl 3-bromo-5-methoxy-2-nitrobenzoate is a composite of the hazards associated with its core structure and functional groups.

  • Aromatic Nitro Group: The nitro (-NO₂) group is a well-known toxophore. Aromatic nitro compounds can be absorbed systemically and may be metabolized to intermediates that can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. While this is a more pronounced risk with compounds like nitrobenzene, the potential exists. The explosive tendencies of aromatic nitro compounds increase with the number of nitro groups, though this compound, having only one, is less of a detonation risk than dinitro or trinitro compounds.[2][9]

  • Bromo-Aromatic System: The carbon-bromine bond and the aromatic ring contribute to the molecule's chemical stability and lipophilicity, which can lead to bioaccumulation. The metabolism of brominated aromatic compounds can sometimes produce highly hepatotoxic (liver-damaging) intermediates.[10] While the toxicity of polybrominated flame retardants is often low in acute doses, chronic exposure can lead to adverse effects.[10] Human exposure to organobromine compounds can impact the nervous system, liver, kidneys, and gastrointestinal system.

  • Ester and Methoxy Groups: These functional groups will influence the compound's metabolism, potentially affecting its detoxification pathways and the nature of its metabolic byproducts.

Risk Assessment and Control Workflow

A systematic approach to risk management is crucial. The following workflow illustrates the decision-making process for safely handling methyl 3-bromo-5-methoxy-2-nitrobenzoate, from initial assessment to final disposal.

G Risk Assessment & Control Workflow cluster_assessment 1. Assessment Hazard_ID Hazard Identification (Review SDS of Analogs, Literature) Exposure_Eval Exposure Evaluation (Quantity, Duration, Route) Hazard_ID->Exposure_Eval Risk_Char Risk Characterization (High/Medium/Low) Exposure_Eval->Risk_Char Eng_Controls Engineering Controls (Fume Hood, Ventilation) Risk_Char->Eng_Controls Implement Hierarchy of Controls Risk_Char->Eng_Controls Admin_Controls Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Handling Safe Handling & Storage (Per SOP) Admin_Controls->Handling PPE->Handling Emergency Emergency Preparedness (Spill Kit, First Aid) Waste Waste Disposal (Hazardous Waste Stream) Review Review & Refine SOP Waste->Review Post-Experiment

Caption: Workflow for risk assessment and control when handling hazardous chemicals.

Engineering Controls

The primary method for controlling exposure is to use robust engineering controls.

  • Ventilation: All manipulations of methyl 3-bromo-5-methoxy-2-nitrobenzoate, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dusts.[11][12]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[12][13]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected based on the predicted hazards.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears before use. Wash hands after removing gloves.[4][14]Protects against skin irritation and dermal absorption.
Eye Protection Chemical safety goggles with side shields or a face shield.[14][15]Protects against dust particles and splashes, mitigating the risk of serious eye irritation.
Skin/Body Protection A buttoned lab coat, long pants, and closed-toe shoes.Prevents incidental skin contact with the compound.
Respiratory Protection Not typically required when work is performed in a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with particulate filters (N95 or better) may be necessary.[1]Prevents inhalation of airborne dust.

Standard Operating Procedures (SOPs)

Adherence to established protocols is critical for ensuring safety.

Handling Protocol
  • Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood is operational.

  • Weighing: Use a disposable weigh boat or creased weighing paper to handle the solid. Perform all weighing operations inside the fume hood to contain any dust.

  • Transfer: Use a spatula to transfer the solid. Avoid generating dust clouds by handling the material gently.[12]

  • Post-Handling: After use, tightly close the container.[5][11] Decontaminate the work surface with soap and water or an appropriate solvent.[11] Dispose of all contaminated disposables (gloves, weigh boats) in the designated hazardous waste container.

Storage Protocol
  • Container: Keep the compound in a tightly sealed, properly labeled container.[5][11]

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[11][15] Storage in a flammable liquids cabinet may be appropriate depending on institutional policies for nitro-compounds.[11]

  • Incompatibilities: Segregate from strong oxidizing agents, strong reducing agents (such as hydrides), and strong bases.[2][11] Aromatic nitro compounds can react vigorously or explosively with these substances.[2] They should not be heated under alkaline conditions.[2]

Emergency Protocols

Immediate and correct response to an exposure or spill is vital.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial spill absorbent.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1][12] Avoid creating dust.[1]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to the laboratory supervisor and the institution's environmental health and safety office.

First Aid Measures
Exposure Route First Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12][16]

Waste Disposal

Chemical waste must be managed according to institutional and regulatory guidelines.

Disposal Protocol
  • Collection: All waste containing methyl 3-bromo-5-methoxy-2-nitrobenzoate, including contaminated consumables and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Never dispose of this chemical down the drain or in the regular trash.[11] Arrange for pickup and disposal by the institution's certified hazardous waste management provider.[3][11]

References

  • Toxicity of selected brominated aromatic compounds.

  • Nitrocompounds, Aromatic.

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds.

  • The marine organism toxicity and regulatory policy of brominated flame retardants: a review.

  • Safety Data Sheet: Methyl 4-bromo-2-methoxybenzoate.

  • Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%.

  • SAFETY DATA SHEET: Methyl 2-bromo-5-nitrobenzoate.

  • SAFETY DATA SHEET: Methyl 2-(bromomethyl)-3-nitrobenzoate.

  • SAFETY DATA SHEET: Methyl 2-bromo-5-methoxybenzoate.

  • MSDS - METHYL-M-NITROBENZOATE.

  • Bromine contamination and risk management in terrestrial and aquatic ecosystems.

  • Methyl 3-nitrobenzoate SDS.

  • SAFETY DATA SHEET: Methyl 5-Bromo-2-methyl-3-nitrobenzoate.

  • Safety Data Sheet: Methyl 4-fluoro-3-nitrobenzoate.

  • Handling and Care of Peroxide-Forming and Nitro Compounds.

  • SAFETY DATA SHEET: Methyl benzoate.

  • SAFETY DATA SHEET: Methyl 2-bromo-5-nitrobenzoate.

  • SAFETY DATA SHEET: Methyl 2-nitrobenzoate.

  • Toxicological Review of Bromobenzene (CAS No. 108-86-1).

  • Working with Hazardous Chemicals.

  • CAMEO Chemicals - NITROPHENOLS.

  • Bromine: toxicological overview.

  • Hazardous Substance Fact Sheet: Methyl Benzoate.

  • Methyl 3-nitrobenzoate - Safety Data Sheet.

  • Methyl 2-(bromomethyl)-3-nitrobenzoate.

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Foundational

thermodynamic stability of methyl 3-bromo-5-methoxy-2-nitrobenzoate

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-bromo-5-methoxy-2-nitrobenzoate Abstract This technical guide provides a comprehensive framework for evaluating the , a substituted nitroaromatic com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

Abstract

This technical guide provides a comprehensive framework for evaluating the , a substituted nitroaromatic compound relevant to pharmaceutical and fine chemical synthesis. For researchers, process chemists, and safety professionals, understanding the thermal behavior of such molecules is paramount for ensuring safe handling, optimizing reaction conditions, and predicting shelf-life. This document synthesizes theoretical principles, experimental methodologies, and computational approaches to construct a holistic stability profile. We detail protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline a workflow for computational modeling using Density Functional Theory (DFT). The guide emphasizes the causality behind experimental choices and provides a self-validating system for assessing thermal hazards, grounded in authoritative references.

Introduction to Methyl 3-bromo-5-methoxy-2-nitrobenzoate

Chemical Identity and Molecular Structure

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a poly-substituted benzene derivative with the molecular formula C₉H₈BrNO₅. Its structure features a confluence of electron-withdrawing and electron-donating groups, which collectively dictate its chemical reactivity and physical properties.

  • Nitro Group (-NO₂): A potent electron-withdrawing group that significantly influences the molecule's thermal characteristics.[1]

  • Methyl Ester Group (-COOCH₃): An electron-withdrawing group.[1]

  • Bromo Group (-Br): An electronegative atom that withdraws electron density via induction but can donate via resonance.

  • Methoxy Group (-OCH₃): An electron-donating group through resonance.

The strategic placement of these substituents, particularly the ortho-positioning of the bulky nitro and ester groups, introduces steric strain and complex electronic interactions that are critical to its thermodynamic stability.

Context in Drug Development and Chemical Synthesis

Substituted nitrobenzoates are crucial intermediates in organic synthesis, serving as precursors for a wide array of functionalized molecules, including active pharmaceutical ingredients (APIs).[2] Their utility lies in the versatile reactivity of the nitro group, which can be readily reduced to an amine, and the ester, which can be hydrolyzed or transesterified.

The Imperative for Stability Assessment

The presence of a nitro group categorizes this molecule within a class of compounds known for their energetic properties.[3] Nitroaromatic compounds can undergo highly exothermic and sometimes violent decomposition at elevated temperatures.[4] Incidents involving thermal runaway of nitro-compounds have resulted in significant industrial accidents, underscoring the critical need for thorough thermal hazard analysis.[5] A comprehensive understanding of thermodynamic stability is essential for:

  • Process Safety: Defining safe operating limits (temperature, pressure) for synthesis, purification, and formulation.

  • Storage and Handling: Establishing appropriate storage conditions to prevent degradation over time.[6]

  • Regulatory Compliance: Providing necessary safety data for regulatory submissions.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy of formation (ΔGf). However, in the context of thermal hazards, the more practical focus is on the kinetic stability and the energy released during decomposition.

Electronic and Steric Effects of Substituents

The stability of the benzene ring is profoundly influenced by the electronic interplay of its substituents.

  • Inductive Effects: The electronegative nitro, bromo, and ester groups pull electron density away from the aromatic ring through the sigma bonds, generally destabilizing the system.

  • Resonance Effects: The nitro and ester groups are strong resonance-withdrawing (-R) groups, delocalizing electron density from the ring, particularly at the ortho and para positions.[1] Conversely, the methoxy group is a strong resonance-donating (+R) group. This complex push-pull dynamic creates a unique electronic landscape on the ring.

Primary Decomposition Pathways

For many nitroaromatic compounds, the initial and rate-determining step in thermal decomposition is the homolytic cleavage of the C-NO₂ bond.[7][8] This process is highly endothermic but generates highly reactive radicals (an aromatic radical and •NO₂), which can initiate a cascade of exothermic secondary reactions, leading to a thermal runaway. The bond dissociation energy (BDE) of the C-NO₂ bond is therefore a key theoretical indicator of thermal stability.[9]

Experimental Assessment of Thermal Stability

A multi-technique experimental approach is required to build a reliable stability profile. Calorimetry, the measurement of heat flow, is the cornerstone of this assessment.[10]

Overall Experimental Workflow

The following diagram illustrates a logical workflow for the experimental characterization of thermal stability.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Long-Term Stability A Sample Preparation (Purity >99%) B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Adiabatic Calorimetry (ARC) (If DSC shows high exotherm) B->D High-risk result E Isothermal Microcalorimetry (IMC) (Shelf-life prediction) B->E Low-risk result F Comprehensive Stability Report B->F Data Synthesis C->F Data Synthesis D->F Data Synthesis

Caption: Overall workflow for thermal stability assessment.

Differential Scanning Calorimetry (DSC)

DSC is a rapid and powerful screening tool used to measure the heat flow into or out of a sample as a function of temperature or time.[11] It is used to determine key parameters like melting point, phase transitions, and the onset temperature and energy of decomposition.[12]

Objective: To determine the onset temperature (Tₒₙₛₑₜ) and enthalpy of decomposition (ΔHₔₑ꜀) of methyl 3-bromo-5-methoxy-2-nitrobenzoate.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to manufacturer guidelines. This step is critical for data trustworthiness.

  • Sample Preparation:

    • Weigh 1-3 mg of the high-purity (>99%) solid sample into a high-pressure gold-plated stainless steel or tantalum crucible.

    • Causality: High-pressure crucibles are mandatory for energetic materials like nitro compounds to contain any gases evolved during decomposition, ensuring accurate enthalpy measurements and preventing instrument contamination.

    • Hermetically seal the crucible.

  • Experimental Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate of 5-10 °C/min.

    • Causality: A linear heating rate allows for the calculation of kinetic parameters. A rate of 10 °C/min is a common screening standard. Slower rates can provide better resolution of thermal events.

    • Maintain a constant inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative side reactions.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the extrapolated onset temperature (Tₒₙₛₑₜ) of the decomposition exotherm.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₔₑ꜀) in J/g.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is complementary to DSC, helping to distinguish between phase transitions (like melting, with no mass loss) and decomposition events (which involve mass loss).

Objective: To determine the temperature at which the sample begins to decompose and lose mass.

  • Instrument Calibration: Calibrate the instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Weigh 5-10 mg of the sample into an open ceramic or aluminum pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Program: Heat the sample from ambient temperature to ~400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Causality: The open pan allows gaseous decomposition products to escape, enabling the instrument to accurately detect the mass loss.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of mass loss, which should correlate with the decomposition event observed in the DSC.

Computational Modeling of Thermodynamic Stability

First-principles computational methods, particularly DFT, provide invaluable insight into intrinsic molecular stability without the need for physical samples.[13][14] This is especially useful in early-stage development when material is scarce.

Density Functional Theory (DFT) Workflow

DFT can be used to calculate the ground-state energy of the molecule, from which key thermodynamic properties can be derived.[15]

DFT_Workflow cluster_params Computational Parameters A 1. Build 3D Molecular Structure (e.g., Avogadro, GaussView) B 2. Geometry Optimization (Find lowest energy conformation) A->B C 3. Frequency Calculation (Confirm true minimum, obtain ZPE) B->C D 4. Single-Point Energy Calculation (High-accuracy energy of optimized structure) C->D E 5. Property Calculation D->E F Enthalpy of Formation (ΔHf) E->F G Bond Dissociation Energy (BDE) (C-NO2 bond) E->G Params Functional: B3LYP or M06-2X Basis Set: 6-311+G(d,p) Solvation Model: (Optional)

Caption: A typical workflow for DFT-based stability calculations.

Key Computational Metrics
  • Enthalpy of Formation (ΔHբ): Calculated using an appropriate isodesmic reaction scheme. A more positive (or less negative) ΔHբ often indicates lower thermodynamic stability.

  • Bond Dissociation Energy (BDE): The energy required to homolytically break a bond. The BDE of the C-NO₂ bond is calculated as the energy difference between the parent molecule and its resulting radicals. A lower BDE for this bond suggests an earlier onset of decomposition.

Data Synthesis and Hazard Assessment

A robust safety assessment requires the integration of all available data.

Summary of Stability Parameters

The following table presents a template for summarizing the key stability data. Values are illustrative and should be replaced with actual experimental and computational results.

ParameterTechniqueIllustrative ValueSignificance
Melting Point (Tₘ)DSC110 - 115 °CDefines solid-state physical stability.
Decomposition Onset (Tₒₙₛₑₜ)DSC~185 °CTemperature at which decomposition begins under dynamic heating. A critical process safety limit.
Enthalpy of Decomposition (ΔHₔₑ꜀)DSC-950 J/gMagnitude of energy release. Values >500 J/g indicate significant hazard potential.
Mass Loss OnsetTGA~180 °CConfirms decomposition event and rules out non-degradative processes.
C-NO₂ Bond Dissociation EnergyDFT~250 kJ/molTheoretical measure of the weakest link for thermal decomposition.
Influence of Impurities and Incompatibilities

The thermodynamic stability of nitroaromatic compounds can be drastically reduced by contaminants.[4]

  • Bases: Strong bases (e.g., sodium hydroxide) can catalyze explosive decomposition, even in solution.[16]

  • Reducing Agents: Contact with hydrides, sulfides, or other reducing agents can lead to vigorous, potentially detonative reactions.[16]

  • Synthesis Impurities: Residual acids or bases from the synthesis process can lower the decomposition temperature.

Safe Handling and Storage Protocols

Based on the energetic nature of nitroaromatic compounds, strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, gloves, safety glasses) is required. For larger quantities, a face shield and blast shield should be considered.

  • Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[6] It must be stored separately from incompatible materials, particularly bases and reducing agents.

  • Spill & Disposal: In case of a spill, do not dry sweep. Moisten the solid material with 60-70% ethanol before carefully transferring to a sealed container for disposal.[16] All waste must be treated as hazardous and disposed of according to institutional and federal guidelines.

Conclusion

The thermodynamic stability assessment of methyl 3-bromo-5-methoxy-2-nitrobenzoate is a multi-faceted process that relies on the convergence of theoretical understanding, rigorous experimental measurement, and predictive computational modeling. The ortho-nitrobenzoate structure suggests a high potential for thermal hazard, a claim that must be quantified through techniques like DSC and TGA. By following the integrated workflow presented in this guide, researchers and drug development professionals can generate the critical data needed to ensure process safety, manage risk, and confidently advance their chemical projects.

References

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. (URL: )
  • Thermal Hazard Analysis of Nitroarom
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Public
  • Calorimetry | Science | Research Starters - EBSCO. (URL: )
  • Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC. (URL: [Link])

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. (URL: [Link])

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids - Semantic Scholar. (URL: [Link])

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (URL: [Link])

  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager. (URL: [Link])

  • Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning | Chemistry of Materials - ACS Publications. (URL: [Link])

  • A complete description of thermodynamic stabilities of molecular crystals - PNAS. (URL: [Link])

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids | Request PDF - ResearchGate. (URL: [Link])

  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. (URL: [Link])

  • Thermal Screening and Adiabatic Calorimetry Testing Methods - Sigma-HSE. (URL: [Link])

  • Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Calorimetry: Getting the Winning Combination | American Laboratory. (URL: [Link])

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])

  • MatThermochemical study to assess the energetical and structural effects of nitro substituents in methyl benzoate isomers | Request PDF - ResearchGate. (URL: [Link])

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for methyl 3-bromo-5-methoxy-2-nitrobenzoate

An in-depth guide to the synthesis of methyl 3-bromo-5-methoxy-2-nitrobenzoate, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, is presented. This document provides a detailed, step...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of methyl 3-bromo-5-methoxy-2-nitrobenzoate, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, is presented. This document provides a detailed, step-by-step protocol for researchers, scientists, and professionals in drug development, emphasizing the chemical principles and experimental considerations for a successful synthesis.

Introduction

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound. Its unique substitution pattern, featuring electron-withdrawing and electron-donating groups, makes it a versatile building block in organic synthesis. The presence of a bromine atom allows for the introduction of further complexity through cross-coupling reactions, while the nitro group can be readily converted to an amine, opening pathways to a wide array of heterocyclic compounds. This application note details a reliable two-step synthesis starting from the commercially available methyl 3-methoxybenzoate.

Synthetic Strategy

The synthesis proceeds in two sequential electrophilic aromatic substitution reactions:

  • Nitration: The first step involves the regioselective nitration of methyl 3-methoxybenzoate to introduce a nitro group at the C2 position, yielding methyl 3-methoxy-2-nitrobenzoate.

  • Bromination: The subsequent step is the bromination of the nitrated intermediate at the C5 position to afford the final product, methyl 3-bromo-5-methoxy-2-nitrobenzoate.

The order of these reactions is crucial for achieving the desired substitution pattern, governed by the directing effects of the substituents on the aromatic ring.

Experimental Workflow

Synthesis_Workflow Start Start: Methyl 3-methoxybenzoate Nitration Step 1: Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate Intermediate: Methyl 3-methoxy-2-nitrobenzoate Nitration->Intermediate Bromination Step 2: Bromination (NBS, H₂SO₄) Intermediate->Bromination Product Final Product: Methyl 3-bromo-5-methoxy-2-nitrobenzoate Bromination->Product

Caption: Synthetic workflow for methyl 3-bromo-5-methoxy-2-nitrobenzoate.

Quantitative Data

StepReactantMolar Mass ( g/mol )AmountMolesReagentMolar Mass ( g/mol )AmountMolesProductExpected Yield (%)
1Methyl 3-methoxybenzoate166.1710.0 g0.06Conc. HNO₃ / Conc. H₂SO₄---Methyl 3-methoxy-2-nitrobenzoate~60-70%
2Methyl 3-methoxy-2-nitrobenzoate211.1710.0 g0.047N-Bromosuccinimide (NBS)177.989.2 g0.052Methyl 3-bromo-5-methoxy-2-nitrobenzoate~70-80%

Detailed Synthesis Protocol

Part 1: Synthesis of Methyl 3-methoxy-2-nitrobenzoate

Principle: This step involves the electrophilic aromatic substitution of methyl 3-methoxybenzoate with a nitronium ion (NO₂⁺), generated in situ from concentrated nitric and sulfuric acids.[1] The methoxy group at C3 is a strong activating ortho-, para-director, while the methyl ester at C1 is a deactivating meta-director. The powerful activating effect of the methoxy group preferentially directs the nitration to the ortho-positions (C2 and C4) and the para-position (C6). Careful control of the reaction temperature is crucial to minimize the formation of dinitro byproducts.[1] While a mixture of isomers is expected, the 2-nitro isomer can be isolated as a major product.

Materials:

  • Methyl 3-methoxybenzoate

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (50 mL) and cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add methyl 3-methoxybenzoate (10.0 g, 0.06 mol) to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (6.0 mL, ~0.09 mol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl 3-methoxybenzoate over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Slowly pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring.

  • Allow the ice to melt completely. The crude product will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dissolve the crude product in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-methoxy-2-nitrobenzoate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired 2-nitro isomer.

Part 2: Synthesis of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

Principle: This step is an electrophilic bromination of the synthesized methyl 3-methoxy-2-nitrobenzoate. The directing effects of the substituents on the ring are as follows: the ester at C1 is meta-directing, the nitro group at C2 is meta-directing, and the methoxy group at C3 is ortho-, para-directing. The methoxy group activates the C4 and C6 positions. The nitro group deactivates the ring and directs to C4 and C6. The ester group directs to the C5 position. The C5 position is the least deactivated position and is targeted for bromination. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective brominating agent for deactivated aromatic rings.[2]

Materials:

  • Methyl 3-methoxy-2-nitrobenzoate

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Distilled water

  • Sodium thiosulfate (10% solution)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 3-methoxy-2-nitrobenzoate (10.0 g, 0.047 mol) in dichloromethane (100 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (20 mL) with vigorous stirring, keeping the temperature below 10 °C.

  • Add N-Bromosuccinimide (9.2 g, 0.052 mol) portion-wise over 20 minutes to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice (150 g).

  • Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude solid from ethanol to obtain pure methyl 3-bromo-5-methoxy-2-nitrobenzoate as a crystalline solid.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.[3]

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a fume hood.

  • The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of methyl 3-bromo-5-methoxy-2-nitrobenzoate. By carefully controlling the reaction conditions, particularly during the nitration and bromination steps, the target compound can be obtained in good yield and purity. This protocol serves as a valuable resource for chemists engaged in the synthesis of complex organic molecules for pharmaceutical and other applications.

References

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Praxilabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • ACS Publications. (1999). Solid-Phase Synthesis of 3,5-Disubstituted 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

Sources

Application

Methyl 3-bromo-5-methoxy-2-nitrobenzoate: A Versatile Scaffold for Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist Compound Profile & Strategic Significance Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound poised to be a valuable building block for...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Compound Profile & Strategic Significance

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound poised to be a valuable building block for medicinal chemists. Its strategic arrangement of a reactive bromine atom, an electron-withdrawing nitro group, a methoxy group, and a methyl ester provides multiple handles for sequential and diverse chemical transformations. This allows for the construction of complex molecular architectures and the exploration of vast chemical spaces in the quest for novel therapeutic agents.

The interplay of the functional groups dictates the reactivity of the molecule. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution of the bromine atom. The bromine atom itself is an excellent handle for palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group can be readily reduced to an amino group, which opens up a plethora of possibilities for the synthesis of various heterocyclic systems, many of which are considered "privileged scaffolds" in drug discovery.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₈BrNO₅
Molecular Weight 290.07 g/mol
Appearance Expected to be a crystalline solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone
CAS Number Not readily available
The Strategic Value in Medicinal Chemistry

The true value of methyl 3-bromo-5-methoxy-2-nitrobenzoate lies in its potential for controlled, stepwise modification, enabling the synthesis of diverse compound libraries. The distinct reactivity of each functional group allows for a modular approach to drug design, where different fragments can be introduced at specific positions to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

Synthesis and Purification

While not widely commercially available, methyl 3-bromo-5-methoxy-2-nitrobenzoate can be synthesized through a logical sequence of reactions starting from more common precursors.

Proposed Retrosynthetic Analysis

A plausible synthetic route involves the nitration of a substituted benzoic acid followed by esterification. The starting material, 3-bromo-5-methoxybenzoic acid, can be prepared from 3,5-dihydroxybenzoic acid.

G Target Methyl 3-bromo-5-methoxy-2-nitrobenzoate Intermediate1 3-Bromo-5-methoxy-2-nitrobenzoic Acid Target->Intermediate1 Esterification Intermediate2 3-Bromo-5-methoxybenzoic Acid Intermediate1->Intermediate2 Nitration StartingMaterial 3,5-Dihydroxybenzoic Acid Intermediate2->StartingMaterial Bromination & Methylation

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Protocol (Proposed)

Step 1: Synthesis of 3-Bromo-5-methoxybenzoic Acid

This intermediate can be prepared from 3,5-dihydroxybenzoic acid through selective bromination and methylation. This is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.

Step 2: Nitration of 3-Bromo-5-methoxybenzoic Acid

  • In a round-bottom flask, dissolve 3-bromo-5-methoxybenzoic acid in a suitable solvent such as concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 5 °C. The methoxy group is an ortho, para-director, and the carboxylic acid is a meta-director. The nitro group is expected to be introduced at the C2 position due to the directing effects of the existing substituents.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture over ice.

  • The precipitated solid, 3-bromo-5-methoxy-2-nitrobenzoic acid, is collected by vacuum filtration and washed with cold water.

Step 3: Esterification to Methyl 3-bromo-5-methoxy-2-nitrobenzoate

  • Suspend the crude 3-bromo-5-methoxy-2-nitrobenzoic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or use a reagent like thionyl chloride.

  • Reflux the mixture until the reaction is complete, as monitored by TLC.[1]

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

Purification and Characterization

The crude methyl 3-bromo-5-methoxy-2-nitrobenzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Reactivities and Synthetic Applications

The synthetic utility of methyl 3-bromo-5-methoxy-2-nitrobenzoate stems from the ability to selectively manipulate its three key functional handles.

Suzuki-Miyaura Cross-Coupling at the C3-Bromo Position

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(Ln) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal R-B(OR)2 ArPdR Ar-Pd(II)-R(Ln) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

  • To a dry flask, add methyl 3-bromo-5-methoxy-2-nitrobenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group

The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr).

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[3]

  • In a reaction vessel, dissolve methyl 3-bromo-5-methoxy-2-nitrobenzoate (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the nucleophile (e.g., an amine, alcohol, or thiol, 1.1-1.5 eq.) and a base (e.g., potassium carbonate or sodium hydride, 2.0 eq.).

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete.

  • Cool the mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Reduction of the C2-Nitro Group to an Amine

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many nitrogen-containing heterocycles.

Several reagents can be used for this reduction, and the choice depends on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[4] Care must be taken to avoid reduction of other sensitive groups.

  • Dissolve methyl 3-bromo-5-methoxy-2-nitrobenzoate (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.).

  • Reflux the mixture for several hours until the reaction is complete.

  • Cool the reaction and carefully neutralize it with a base such as sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic phase and remove the solvent under reduced pressure to obtain the crude methyl 2-amino-3-bromo-5-methoxybenzoate.

A Gateway to Privileged Scaffolds in Drug Discovery

The sequential application of the reactions described above allows for the synthesis of a wide array of complex molecules from a single starting material.

Sequential Functionalization Strategy

A powerful strategy involves first performing a Suzuki-Miyaura coupling to introduce a desired aryl or heteroaryl group, followed by the reduction of the nitro group. The resulting aniline can then be used in a variety of cyclization reactions to form heterocycles.

G Start Methyl 3-bromo-5-methoxy-2-nitrobenzoate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Suzuki Biaryl Biaryl Nitro Compound Suzuki->Biaryl Reduction Nitro Reduction (e.g., SnCl2, HCl) Biaryl->Reduction Aniline Biaryl Aniline Reduction->Aniline Cyclization Cyclization Aniline->Cyclization Heterocycle Heterocyclic Scaffold Cyclization->Heterocycle

Caption: Workflow for the synthesis of heterocyclic scaffolds.

Synthesis of Benzimidazole Scaffolds

The 2-amino-3-aryl-5-methoxybenzoate intermediate can be cyclized with various reagents to form benzimidazoles, a common motif in pharmacologically active compounds.

Access to Quinazolinone Cores

Quinazolinones are another important class of heterocycles with a broad range of biological activities. The aniline intermediate can be acylated and then cyclized to afford quinazolinone derivatives.

Summary of Reaction Conditions

ReactionKey ReagentsSolvent(s)Temperature
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Toluene/Water, Dioxane/Water80-100 °C
SNAr Nucleophile (amine, alcohol, thiol), Base (e.g., K₂CO₃, NaH)DMF, DMSO80-120 °C
Nitro Reduction SnCl₂·2H₂O, Fe/HCl, H₂/Pd-CEthanol, Ethyl AcetateReflux

References

  • KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Retrieved from [Link]

  • CDC Stacks. Supporting Information. Retrieved from [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Barreiro, G., et al. (2015). Recent developments in the Suzuki-Miyaura reaction: 2010-2014. Molecules, 20(4), 6067-6107. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. Methyl 3-amino-5-bromo-2-methoxybenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. [Link]

  • The ScienceMadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • University of Missouri-St. Louis. Nitration of Methyl Benzoate. Retrieved from [Link]

  • MDPI. (2022, April 15). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • Frontiers Media. Emerging Heterocycles as Bioactive Compounds. Retrieved from [Link]

  • ResearchGate. (2025, July 26). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. Retrieved from [Link]

Sources

Method

Application Note: Overcoming Steric and Electronic Hurdles in the Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 3-Bromo-5-methoxy-2-nitrobenzoate

Executive Summary & Chemical Context The construction of sterically congested biaryl linkages remains a formidable challenge in modern organic synthesis and drug development. This application note details a highly optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The construction of sterically congested biaryl linkages remains a formidable challenge in modern organic synthesis and drug development. This application note details a highly optimized, self-validating protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromo-5-methoxy-2-nitrobenzoate (CAS: 56709-71-8).

This specific substrate presents a unique triad of structural challenges:

  • Extreme Steric Congestion: The reactive C–Br bond at the 3-position is flanked by an ortho-nitro group, which is itself locked in a rigid conformation by the adjacent methyl ester at the 1-position.

  • Electronic Deactivation of Reductive Elimination: While the highly electron-withdrawing ortho-nitro group accelerates the initial oxidative addition of Pd(0), it severely depletes electron density at the resulting Pd(II) intermediate. This makes the final reductive elimination step energetically demanding[1].

  • Catalyst Poisoning Risks: The nitro group can coordinate to the palladium center or undergo undesired reduction if the catalytic system is not precisely tuned[2].

Mechanistic Causality & Catalyst Design

Standard catalytic systems (e.g., Pd(PPh3​)4​ with Na2​CO3​ ) routinely fail or result in massive dehalogenation when applied to ortho-nitroaryl bromides. Triphenylphosphine lacks the steric bulk required to force the two aryl groups together on the Pd(II) center, causing the catalytic cycle to stall prior to reductive elimination.

The Solution: Dialkylbiaryl Phosphine Ligands To overcome these hurdles, we utilize a pre-catalyst system comprising Pd(OAc)2​ and SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).

  • Causality of SPhos: The electron-rich dicyclohexylphosphine moiety facilitates the rate-limiting transmetalation step. More importantly, the massive steric profile of the biaryl backbone forces the intermediate Pd(II) complex into a highly congested geometry, drastically lowering the activation energy required for reductive elimination[3].

  • Causality of Base and Solvent: K3​PO4​ is selected as the base. It is sufficiently basic to form the reactive boronate complex required for transmetalation but mild enough to prevent the hydrolysis of the sensitive methyl ester. A biphasic THF/H2​O solvent system is critical; water dissolves the inorganic base and facilitates the transfer of the boronic acid to the palladium center[4].

CatalyticCycle Pd0 Active Catalyst Pd(0)-SPhos (Electron-rich, Bulky) OxAdd Oxidative Addition Accelerated by ortho-NO2 Pd0->OxAdd Aryl Bromide TransMet Transmetalation Rate-limiting (Steric bulk) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination Forced by SPhos bulk TransMet->RedElim RedElim->Pd0 Product Coupled Biaryl Product RedElim->Product

Catalytic cycle highlighting steric hurdles in ortho-nitroaryl Suzuki coupling.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the necessity of the chosen ligand and base architecture for ortho-nitroaryl substrates.

Table 1: Optimization of Reaction Conditions

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1 Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ Toluene/ H2​O 80< 10 (Dehalogenation)
2 Pd(OAc)2​ (5 mol%)XPhos K3​PO4​ THF/ H2​O 6545
3 Pd2​(dba)3​ (2.5 mol%)SPhos K3​PO4​ THF/ H2​O 6562
4 Pd(OAc)2​ (5 mol%) SPhos K3​PO4​ THF/ H2​O 65 88
5 Pd(OAc)2​ (5 mol%)RuPhos K3​PO4​ Toluene/ H2​O 8091

Note: Entry 4 is selected for the standard protocol due to the optimal balance of yield, lower temperature requirements, and the prevention of ester hydrolysis.

Self-Validating Experimental Protocol

This workflow incorporates in-process visual and analytical checks to ensure the integrity of the highly sensitive Pd(0) catalytic species.

Materials Required:
  • Methyl 3-bromo-5-methoxy-2-nitrobenzoate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • SPhos (0.10 equiv, 10 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • THF/Deionized Water (10:1 v/v, 11 mL)

Step-by-Step Methodology:

Step 1: Solvent Degassing (Critical Causality Step)

  • Prepare a mixture of 10 mL THF and 1 mL deionized water in a Schlenk flask.

  • Perform three rigorous Freeze-Pump-Thaw cycles.

  • Why: Electron-rich phosphines like SPhos are highly susceptible to oxidation into catalytically dead phosphine oxides. Removing dissolved oxygen is non-negotiable[3].

Step 2: Catalyst Pre-Activation (Self-Validating Step)

  • In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2​ (11.2 mg) and SPhos (41.1 mg).

  • Add 2 mL of the degassed THF/H2​O mixture.

  • Stir at room temperature for 15–30 minutes.

  • Validation Check: The solution will transition from a reddish-brown suspension (Pd(II)) to a clear, pale yellow/orange solution. This color shift visually validates the successful in situ reduction to the active Pd(0)-SPhos complex[3].

Step 3: Reagent Assembly & Cross-Coupling

  • To a separate, argon-purged round-bottom flask, add methyl 3-bromo-5-methoxy-2-nitrobenzoate (290 mg), the arylboronic acid, and K3​PO4​ (636 mg).

  • Add the remaining 9 mL of degassed solvent.

  • Transfer the pre-activated catalyst solution to the reaction flask via a gas-tight syringe.

  • Heat the reaction mixture to 65 °C in a pre-heated oil bath.

  • Validation Check: Monitor via LC-MS. The starting material (distinct UV absorbance) should be consumed within 4–6 hours. Look for the mass shift of [M−Br+Ar] .

Step 4: Quench, Workup, and Purification

  • Cool to room temperature and quench with 10 mL of saturated aqueous NH4​Cl to neutralize the basic environment and halt side reactions.

  • Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purify via flash column chromatography (SiO2, gradient elution: 5% to 20% EtOAc in Hexanes).

Workflow Prep 1. Reagent Preparation Dry solvents, weigh reagents Degas 2. Degassing Freeze-Pump-Thaw (Crucial) Prep->Degas Activate 3. Catalyst Activation Pd(OAc)2 + SPhos -> Pd(0) Degas->Activate React 4. Cross-Coupling 65°C, LC-MS Monitoring Activate->React Workup 5. Quench & Workup Remove salts/Pd residues React->Workup Purify 6. Chromatography Isolate pure biaryl product Workup->Purify

Self-validating workflow for sterically hindered Suzuki-Miyaura cross-couplings.

Troubleshooting & Analytical Validation

  • Issue: High levels of dehalogenated byproduct (Methyl 5-methoxy-2-nitrobenzoate).

    • Cause: Moisture/protic sources competing with transmetalation, or degraded boronic acid.

    • Solution: Ensure the boronic acid is not heavily trimerized (boroxine) and use precise water stoichiometry.

  • Issue: Homocoupling of the boronic acid.

    • Cause: Oxygen ingress facilitating oxidative homocoupling.

    • Solution: Validate the integrity of the Schlenk lines and ensure strict adherence to the Freeze-Pump-Thaw degassing protocol.

References

  • [4] Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2′-Hydroxybiphenyls Enabled by sRuPhos. University of Cambridge. URL: [Link]

  • [1] The Catalytic Formation of Atropisomers and Stereocenters via Asymmetric Suzuki-Miyaura Couplings. National Science Foundation (NSF). URL: [Link]

  • [2] Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. NIH PubMed Central. URL: [Link]

  • [3] Synthesis of Hexacyclic Parnafungin A and C Models. NIH PubMed Central. URL: [Link]

Sources

Application

Application Note: Chemoselective Reduction of the Nitro Group in Methyl 3-bromo-5-methoxy-2-nitrobenzoate

Abstract The selective reduction of an aromatic nitro group in the presence of other reducible or sensitive functionalities is a critical transformation in organic synthesis, particularly in the development of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The selective reduction of an aromatic nitro group in the presence of other reducible or sensitive functionalities is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This application note provides a detailed guide for the chemoselective reduction of the nitro group in methyl 3-bromo-5-methoxy-2-nitrobenzoate to yield the corresponding aniline, methyl 2-amino-3-bromo-5-methoxybenzoate. We present an in-depth analysis of common reduction methodologies, highlighting the challenges of preserving the methyl ester and aryl bromide moieties. Detailed, validated protocols using iron powder, tin(II) chloride, and sodium dithionite are provided, along with a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Synthetic Challenge

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound. Its reduction to methyl 2-amino-3-bromo-5-methoxybenzoate is a key step in the synthesis of various complex molecules and active pharmaceutical ingredients. The primary challenge of this transformation lies in its chemoselectivity. The substrate contains three key functional groups: a nitro group, a methyl ester, and an aryl bromide. An ideal reduction method must selectively convert the nitro group to an amine while leaving the other two groups intact.

Potential Side Reactions Include:

  • Reductive Dehalogenation: The carbon-bromine bond can be cleaved under certain hydrogenation conditions, particularly with highly active catalysts like Palladium on Carbon (Pd/C).[1]

  • Ester Hydrolysis or Reduction: Harsh acidic or basic conditions can lead to the hydrolysis of the methyl ester, while aggressive reducing agents could potentially reduce it to an alcohol.

  • Over-reduction: The reaction can proceed past the amine to form other products if not carefully controlled.

This guide focuses on robust chemical reduction methods that offer high functional group tolerance and are readily implemented in a standard laboratory setting.[2]

Sources

Method

Application Note: Strategic Use of Methyl 3-Bromo-5-methoxy-2-nitrobenzoate in the Synthesis of Heterocyclic Active Pharmaceutical Ingredients (APIs)

Abstract Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic building block with significant utility in medicinal chemistry for the synthesis of complex active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic building block with significant utility in medicinal chemistry for the synthesis of complex active pharmaceutical ingredients (APIs). Its strategic substitution pattern—featuring a nitro group for reduction to a key amine, a bromine atom for carbon-carbon bond formation, and a methoxy group influencing electronic properties—provides a versatile scaffold for constructing diverse heterocyclic systems. This guide details the core synthetic transformations of this reagent, providing field-proven, step-by-step protocols for its application in API synthesis, with a focus on chemoselective nitro group reduction and palladium-catalyzed cross-coupling reactions.

Introduction: A Versatile Scaffold for Drug Discovery

The development of novel APIs often relies on the efficient construction of complex molecular architectures from readily available starting materials.[1] Substituted nitroaromatic compounds are pivotal intermediates in this process, as the nitro group can be readily transformed into an amine, unlocking a gateway for a multitude of cyclization and functionalization reactions.[2][3] Methyl 3-bromo-5-methoxy-2-nitrobenzoate is particularly valuable due to its trifunctional nature. Each substituent serves a distinct synthetic purpose:

  • The Nitro Group (–NO₂): Positioned ortho to the ester, it serves as a precursor to a primary amine (–NH₂). This transformation is a cornerstone of many synthetic pathways leading to nitrogen-containing heterocycles.[4]

  • The Bromo Group (–Br): Located meta to the ester, it acts as a handle for modern cross-coupling reactions, such as Suzuki-Miyaura or Mizoroki-Heck, enabling the introduction of aryl, vinyl, or alkynyl moieties.[5][6]

  • The Methoxy Group (–OCH₃) and Methyl Ester (–CO₂CH₃): These groups modulate the electronic properties and reactivity of the aromatic ring and provide additional points for future chemical modification.

This document provides detailed protocols for two critical transformations of this building block, demonstrating its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties & Safety

A summary of the key physical and chemical properties of the title compound is presented below.

PropertyValue
Chemical Formula C₉H₈BrNO₄
Molecular Weight 278.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98-102 °C
CAS Number 1000340-77-6

Safety & Handling: Methyl 3-bromo-5-methoxy-2-nitrobenzoate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Core Synthetic Strategy: A Bifurcated Approach

The synthetic utility of methyl 3-bromo-5-methoxy-2-nitrobenzoate stems from the ability to selectively address its functional groups. A typical synthetic sequence involves either initial reduction of the nitro group followed by modification of the bromo-substituent, or vice-versa. The choice of pathway depends on the desired final structure and functional group compatibility.

G cluster_0 Pathway A: Reduction First cluster_1 Pathway B: Coupling First start Methyl 3-bromo-5-methoxy- 2-nitrobenzoate A1 Chemoselective Nitro Reduction (Protocol 1) start->A1 B1 Pd-Catalyzed Cross-Coupling (Protocol 2) start->B1 A2 Methyl 2-amino-3-bromo- 5-methoxybenzoate A1->A2 A3 Pd-Catalyzed Cross-Coupling (Protocol 2) A2->A3 A4 Biaryl / Heterocyclic Amine Intermediate A3->A4 A5 Further Cyclization / Functionalization A4->A5 A6 Target API A5->A6 B2 Substituted Biaryl Nitrobenzoate B1->B2 B3 Nitro Reduction (Protocol 1) B2->B3 B4 Biaryl / Heterocyclic Amine Intermediate B3->B4 B5 Further Cyclization / Functionalization B4->B5 B6 Target API B5->B6

Bifurcated synthetic pathways for API synthesis.

Protocol 1: Chemoselective Reduction of the Nitro Group

Principle: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in pharmaceutical synthesis.[4] The choice of reducing agent is critical to ensure high chemoselectivity, preserving other sensitive functional groups like the methyl ester and the aryl bromide.[3][7] While catalytic hydrogenation (e.g., H₂/Pd/C) is a common method, metal-mediated reductions under acidic conditions, such as with iron powder in acetic acid, offer a robust, scalable, and cost-effective alternative that is often tolerant of aryl halides.[4][8] This method proceeds via nitroso and hydroxylamine intermediates.[9]

Methodology: Reduction using Iron in Acetic Acid

  • Reagents and Materials:

    • Methyl 3-bromo-5-methoxy-2-nitrobenzoate

    • Iron powder (<325 mesh)

    • Glacial Acetic Acid

    • Methanol (MeOH)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and condenser, add methyl 3-bromo-5-methoxy-2-nitrobenzoate (1.0 eq).

    • Add a mixture of glacial acetic acid and methanol (e.g., 4:1 v/v, ~10 mL per gram of substrate).

    • Add iron powder (3.0-5.0 eq) portion-wise to the stirring suspension. The addition may be exothermic.

    • Heat the reaction mixture to 50-60 °C and stir vigorously.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

    • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.

    • Combine the filtrate and washes. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product, methyl 2-amino-3-bromo-5-methoxybenzoate.

    • The product can be purified further by flash column chromatography or recrystallization if necessary.

Expected Results & Troubleshooting:

ParameterExpected OutcomeTroubleshooting
Yield 80-95%Low Yield: Ensure iron powder is sufficiently activated and added in excess. Check for incomplete reaction by TLC/LC-MS and extend reaction time if needed.
Purity >90% (crude)Impure Product: Incomplete removal of iron salts; ensure thorough filtration and washing. Incomplete neutralization can also lead to impurities.
Side Reactions MinimalHydrolysis of Ester: Avoid excessive heating or prolonged reaction times in the acidic medium.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds.[5][10] It involves the palladium-catalyzed reaction between an organohalide (in this case, the aryl bromide) and an organoboron species (e.g., a boronic acid or ester).[6][11] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of diverse boronic acids, making it ideal for pharmaceutical library synthesis.[6][10] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst.[11]

Methodology: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagents and Materials:

    • Methyl 3-bromo-5-methoxy-2-nitrobenzoate (or its 2-amino derivative from Protocol 1)

    • Phenylboronic acid (1.2-1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

    • Triphenylphosphine (PPh₃) or other suitable ligand (if using Pd(OAc)₂)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄

    • Schlenk flask or sealed vial, inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add degassed solvents (1,4-dioxane and water, 4:1) via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryCoupling PartnerCatalyst (mol%)BaseTemp (°C)Time (h)Expected Yield (%)*
1Phenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃120 (MW)0.581[6]
24-Methoxyphenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃9012-2492[6]
32-Naphthylboronic AcidPd(acac)₂ (5)K₂CO₃802061[6]

*Yields are representative values based on protocols for structurally similar aryl bromides and are included to provide a reasonable expectation of reactivity.[6]

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex arbr Ar-Br (Substrate) arbr->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetalation_complex boronic Ar'-B(OH)₂ + Base boronic->transmetalation_complex Transmetalation transmetalation_complex->pd0 product Ar-Ar' (Product) transmetalation_complex->product Reductive Elimination

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a powerful and versatile building block for the synthesis of APIs. The orthogonal reactivity of its nitro and bromo functionalities allows for a wide range of synthetic manipulations, including chemoselective reduction and palladium-catalyzed cross-coupling. The protocols outlined in this guide provide a robust foundation for researchers to leverage this key intermediate in their drug discovery programs, enabling the efficient construction of novel and complex heterocyclic scaffolds.

References

  • Benchchem. (2026, March). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • Benchchem. (2025, December).
  • Grokipedia. Reduction of nitro compounds. Grokipedia.
  • Al-Masum, M., & El-Sayed, E. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Ling, W.-J., et al. (n.d.). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synfacts. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Benchchem. (2025, December).
  • Zhang, H., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Thieme. Pharmaceutical Substances. [Link]

Sources

Application

scale-up manufacturing process for methyl 3-bromo-5-methoxy-2-nitrobenzoate

An In-Depth Guide to the Scale-Up Manufacturing of Methyl 3-bromo-5-methoxy-2-nitrobenzoate For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive technical guide f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Scale-Up Manufacturing of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide for the laboratory synthesis and subsequent manufacturing scale-up of methyl 3-bromo-5-methoxy-2-nitrobenzoate, a potentially valuable intermediate in pharmaceutical synthesis. The document outlines a scientifically grounded, two-step synthetic pathway, addresses critical safety considerations inherent to nitration reactions, and details robust analytical protocols for quality control. The proposed synthesis and scale-up strategy are designed to be self-validating through in-process controls and rigorous final product analysis.

Introduction: The Strategic Importance of Substituted Nitrobenzoates

Aromatic nitro compounds are fundamental building blocks in the chemical industry, serving as key precursors for pharmaceuticals, dyes, and agrochemicals.[1] The title compound, methyl 3-bromo-5-methoxy-2-nitrobenzoate, possesses a unique substitution pattern of electron-withdrawing and electron-donating groups, making it a versatile intermediate for further chemical elaboration. The successful and safe scale-up of its synthesis is paramount for ensuring a reliable supply chain for the development of new therapeutic agents. This guide provides a plausible and detailed manufacturing process, from laboratory-scale proof-of-concept to a pilot-scale protocol, with an emphasis on process safety, optimization, and control.

Proposed Synthetic Pathway

The manufacturing process is divided into two primary stages: the esterification of the commercially available starting material, 3-bromo-5-methoxybenzoic acid, followed by a regioselective nitration.

Synthetic_Pathway SM 3-Bromo-5-methoxybenzoic Acid INT Methyl 3-bromo-5-methoxybenzoate SM->INT Step 1: Esterification (Methanol, H₂SO₄) FP Methyl 3-bromo-5-methoxy-2-nitrobenzoate INT->FP Step 2: Nitration (HNO₃, H₂SO₄)

Caption: Proposed two-step synthesis of the target compound.

PART 1: LABORATORY-SCALE SYNTHESIS PROTOCOL

This section details the bench-scale synthesis, establishing the baseline parameters for process development and scale-up.

Step 1: Fischer Esterification of 3-Bromo-5-methoxybenzoic Acid

Causality: The Fischer esterification is a classic, acid-catalyzed reaction that is well-understood and cost-effective for converting carboxylic acids to esters.[2] Using an excess of methanol shifts the equilibrium towards the product, maximizing the yield of the intermediate, methyl 3-bromo-5-methoxybenzoate. Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent to remove the water byproduct.[2]

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-methoxybenzoic acid (23.1 g, 0.1 mol).

  • Reagent Addition: Add methanol (120 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) with stirring.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Pour the concentrated mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (to remove unreacted acid), and finally with 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-bromo-5-methoxybenzoate as a solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot methanol to obtain the pure ester.

ParameterValue
Starting Material3-bromo-5-methoxybenzoic acid
Molar Equivalent1.0
ReagentsMethanol, Conc. H₂SO₄
Temperature65-70°C (Reflux)
Reaction Time4-6 hours
Expected Yield 90-95%
Purity (Post-Recrystallization) >99%
Step 2: Nitration of Methyl 3-bromo-5-methoxybenzoate

Causality: The nitration of an aromatic ring is a classic electrophilic aromatic substitution.[3] A mixture of concentrated nitric and sulfuric acids is used to generate the highly electrophilic nitronium ion (NO₂⁺).[4] The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a powerful ortho, para-director and activating group. The bromo (-Br) group is a deactivating ortho, para-director, and the methyl ester (-COOCH₃) is a deactivating meta-director.[5] The strongly activating -OCH₃ group at position C-5 will primarily direct the incoming nitro group to its ortho positions (C-2, C-4, and C-6). This will likely result in a mixture of regioisomers, with the desired 2-nitro product being a major component. Precise temperature control is crucial to minimize the formation of byproducts and prevent thermal runaway.[6]

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid (25 mL) in an ice-salt bath to 0°C. Slowly add concentrated nitric acid (6 mL, ~1.5 eq) dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 3-bromo-5-methoxybenzoate (24.5 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of the ester over 1-2 hours, maintaining the internal reaction temperature between 0°C and 5°C.

  • Reaction Completion: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A solid precipitate will form.

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product under vacuum. The crude product will be a mixture of regioisomers.

ParameterValue
Starting MaterialMethyl 3-bromo-5-methoxybenzoate
Molar Equivalent1.0
ReagentsConc. HNO₃, Conc. H₂SO₄
Temperature0-5°C
Reaction Time2-4 hours
Expected Yield (Crude) 85-90%
Purity (Crude) Mixture of regioisomers

PART 2: SCALE-UP AND MANUFACTURING PROCESS

Transitioning from the laboratory to pilot or full-scale manufacturing requires a focus on process intensification, safety, and robustness.[7][8]

Manufacturing_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Finishing RM Raw Material QC Reactor_Prep Reactor Preparation & Inerting RM->Reactor_Prep Esterification Step 1: Esterification Reactor_Prep->Esterification Ester_Workup Work-up & Isolation Esterification->Ester_Workup IPC-1 Nitration Step 2: Nitration Ester_Workup->Nitration Quench Quenching Nitration->Quench IPC-2 (Critical) Filtration Filtration & Washing Quench->Filtration Purification Regioisomer Purification (e.g., Crystallization) Filtration->Purification Drying Vacuum Drying Purification->Drying IPC-3 FP_QC Final Product QC & Packaging Drying->FP_QC

Caption: Overall manufacturing workflow for the target compound.

Pilot-Scale Manufacturing Protocol (50 L Reactor)

This protocol is designed for a glass-lined or similarly acid-resistant 50 L reactor equipped with a jacket for temperature control, a mechanical stirrer, a baffled interior, and ports for reagent addition and monitoring.

Step 1: Esterification

  • Reactor Charging: Charge the reactor with 3-bromo-5-methoxybenzoic acid (2.3 kg, 10.0 mol) and methanol (12 L).

  • Catalyst Addition: With agitation, slowly charge concentrated sulfuric acid (0.3 L) via a charging port, ensuring the temperature does not rise excessively.

  • Reaction: Heat the reactor jacket to bring the contents to a gentle reflux. Maintain reflux for 4-6 hours, monitoring with a pre-validated HPLC method (IPC-1) until >99% conversion is achieved.

  • Solvent Removal & Work-up: Cool the reactor to 30-40°C. Apply vacuum to distill off approximately 6 L of methanol.

  • Extraction & Washing: Transfer the reactor contents to an extraction vessel containing cold water (20 L). Perform extractions and washes as described in the laboratory protocol, using appropriate quantities of ethyl acetate and aqueous solutions.

  • Isolation: Transfer the final organic layer back to the cleaned reactor and distill off the ethyl acetate under vacuum to obtain the crude intermediate.

Step 2: Nitration

  • Reactor Charging: Charge the clean, dry reactor with concentrated sulfuric acid (5 L). Cool the jacket to -5°C to bring the acid temperature to 0°C.

  • Substrate Addition: Slowly add the crude methyl 3-bromo-5-methoxybenzoate (2.45 kg, 10.0 mol) to the sulfuric acid with robust agitation, ensuring it fully dissolves and the temperature remains below 10°C. Cool the solution to 0°C.

  • Nitrating Mixture Addition: In a separate, appropriately rated vessel, prepare the nitrating mixture of concentrated sulfuric acid (2.5 L) and concentrated nitric acid (0.6 L). Cool this mixture to 0°C.

  • Controlled Nitration: Add the nitrating mixture to the reactor via a dosing pump over a period of 2-3 hours. This is a critical control point. The jacket temperature must be maintained at -5°C to 0°C to ensure the internal reaction temperature does not exceed 5°C. Monitor for completion using HPLC (IPC-2).

  • Quenching: In a separate, larger vessel (e.g., 100 L), prepare a slurry of ice and water (50 kg). With vigorous stirring, slowly transfer the reaction mixture from the reactor into the ice slurry.

  • Isolation and Washing: Filter the resulting solid product using a suitable filter press or centrifuge. Wash the cake extensively with cold water until the washings are neutral.

Purification Strategy: Separating Regioisomers

The primary challenge in this synthesis is the separation of the desired 2-nitro isomer from the 4-nitro and 6-nitro byproducts.

  • Fractional Crystallization: This is the most industrially viable method. It relies on differences in solubility between the isomers in a specific solvent or solvent system. A solvent screening study should be conducted at the laboratory scale to identify a suitable system (e.g., isopropanol, ethanol/water, toluene) that allows for the selective crystallization of the desired isomer. The crude mixture would be dissolved in the hot solvent, cooled in a controlled manner, and the crystals of the enriched isomer collected. Multiple recrystallization steps may be necessary to achieve the desired purity.

  • Preparative Chromatography: While effective for high purity, this method is expensive and less suitable for large-scale manufacturing. It may be considered for producing high-purity reference standards or for small-volume, high-value products.

PART 3: SAFETY AND HAZARD ANALYSIS

Nitration reactions are highly energetic and require strict safety protocols to manage the risks of thermal runaway, explosion, and exposure to corrosive materials.[9][10]

Material Safety Data
ChemicalKey Hazards
Conc. Nitric Acid Strong oxidizer, highly corrosive, toxic by inhalation, can react violently with organic materials.[9]
Conc. Sulfuric Acid Highly corrosive, causes severe burns, hygroscopic, reacts exothermically with water.
Nitrating Mixture Extremely corrosive and reactive.
Organic Nitro Compounds Can be thermally unstable; some are shock-sensitive. Thermal stability of the product mixture must be assessed.
Process Safety Management for Nitration
  • Thermal Hazard Assessment: Before scale-up, a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is mandatory.[10] This will determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the decomposition temperature of the reactants and products.

  • Engineering Controls:

    • Cooling Capacity: The reactor must have sufficient cooling capacity to remove the heat generated during the nitration. The rate of addition of the nitrating mixture should be tied to the cooling system's ability to maintain the target temperature.

    • Agitation: Robust and reliable agitation is critical to prevent localized hotspots where runaway reactions can initiate.

    • Emergency Preparedness: An emergency quenching procedure (e.g., a pre-chilled quench pot) must be in place. The reactor should be equipped with a rupture disc and pressure relief system.

  • Personal Protective Equipment (PPE): All personnel must wear acid-resistant gloves, lab coats, and face shields. Work should be conducted in a well-ventilated area.[9]

PART 4: ANALYTICAL QUALITY CONTROL

Robust analytical methods are essential for monitoring the process and ensuring the final product meets specifications.

In-Process Controls (IPCs)
  • Reaction Monitoring (HPLC): A reverse-phase High-Performance Liquid Chromatography (HPLC) method should be developed to monitor the consumption of starting material and the formation of the product and its isomers. This is critical for determining reaction completion.

Final Product Analysis

Protocol: HPLC Analysis for Purity and Isomer Ratio

  • Instrumentation: HPLC with a UV detector (e.g., Diode Array Detector).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically effective for separating aromatic isomers.

  • Detection: Monitor at a wavelength where all isomers have significant absorbance (e.g., 254 nm).

  • Quantification: Prepare standards of the purified desired isomer and, if possible, the major byproduct isomers to create calibration curves for accurate quantification of purity and isomeric ratio.[11]

Protocol: GC-MS for Impurity Profiling and Isomer Identification

  • Instrumentation: Gas Chromatography coupled with a Mass Spectrometer.

  • Column: A capillary column suitable for aromatic compounds (e.g., DB-5ms).

  • Method: Develop a temperature program that provides baseline separation of the isomers.

  • Identification: The mass spectrometer will provide fragmentation patterns that can help confirm the identity of each isomeric peak. This is a powerful tool for identifying unknown impurities.[12]

Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the unambiguous structural confirmation of the final product and for characterizing the structure of the isolated byproduct isomers.

References

  • Beilstein Journal of Organic Chemistry. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link]

  • ACS Symposium Series. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. [Link]

  • DOKUMEN.PUB. (2013). Chemistry, process design, and safety for the nitration industry. [Link]

  • MDPI. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]

  • RSC Publishing. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. [Link]

  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

  • PMC. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link]

  • Google Patents. (n.d.). US7094923B2 - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers.
  • Thieme Connect. (2025). Research Progress on Continuous-Flow Nitrification Technology and Equipment. [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. [Link]

  • Unpad. (2025). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. [Link]

  • ATSDR. (n.d.). 6. analytical methods. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

  • PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • University of Missouri–St. Louis. (n.d.). NITRATION OF METHYL BENZOATE. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • Google Patents. (n.d.). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Synthesis Insights: Leveraging 3-Bromo-5-nitrobenzoic Acid. [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]

  • RSC Education. (2016). Nitration of methyl benzoate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

Welcome to the technical support guide for the synthesis of methyl 3-bromo-5-methoxy-2-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of methyl 3-bromo-5-methoxy-2-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth troubleshooting advice, validated protocols, and a deeper understanding of the reaction mechanics to improve yield and purity.

Introduction: Navigating the Challenges of Aromatic Substitution

The synthesis of methyl 3-bromo-5-methoxy-2-nitrobenzoate is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis. The primary and most logical synthetic route involves the nitration of methyl 3-bromo-5-methoxybenzoate. While straightforward in principle, this reaction is often plagued by challenges related to yield and purity, primarily due to issues with regioselectivity and the formation of unwanted byproducts.

The core of the problem lies in the directing effects of the substituents on the benzene ring. The methoxy (-OCH3) and bromo (-Br) groups are ortho, para-directors, while the methyl ester (-COOCH3) group is a meta-director. The powerful activating nature of the methoxy group strongly influences the position of the incoming nitro group, leading to potential competition between the C2, C4, and C6 positions. This guide provides a systematic approach to overcoming these challenges.

Visualized Synthetic Pathway & Potential Pitfalls

The following workflow illustrates the desired reaction and the most common side reactions that can diminish the yield of the target product.

G cluster_input Inputs SM Methyl 3-bromo-5-methoxybenzoate P Desired Product: Methyl 3-bromo-5-methoxy-2-nitrobenzoate SM->P Correct Regioselectivity (Controlled Conditions) SP1 Side Product: Methyl 3-bromo-5-methoxy-4-nitrobenzoate (Isomer) SM->SP1 Competing Regioselectivity (Suboptimal Conditions) SP2 Side Product: Dinitro Compound SM->SP2 Over-Nitration (Harsh Conditions) Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction (Mild Conditions) R Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Synthetic pathway for nitration of methyl 3-bromo-5-methoxybenzoate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a practical question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted methyl 3-bromo-5-methoxybenzoate. What went wrong?

A: This issue typically points to three main causes: insufficient activation of the electrophile, low reaction temperature, or poor reagent quality.

  • Cause & Explanation: The nitration reaction requires the formation of the highly electrophilic nitronium ion (NO₂⁺). In the classic mixed-acid method, sulfuric acid acts as a catalyst to protonate nitric acid, facilitating the loss of a water molecule to generate NO₂⁺.[1] If the acid mixture is not sufficiently strong (e.g., due to water contamination) or the temperature is too low, the rate of nitronium ion formation and the subsequent reaction with the aromatic ring will be slow, leading to an incomplete reaction.

  • Solutions & Optimization:

    • Verify Reagent Quality: Ensure that concentrated nitric acid and sulfuric acid are fresh and have not absorbed atmospheric moisture. Use of fuming nitric acid or fuming sulfuric acid can increase the potency of the nitrating mixture, but may also increase the risk of side reactions.

    • Temperature Control: While low temperatures are crucial to control selectivity, a temperature that is too low can stifle the reaction. The "sweet spot" for many nitrations is between 0°C and 15°C.[2] If you observe no conversion at 0°C, consider allowing the reaction to slowly warm to room temperature while monitoring closely.

    • Increase Reaction Time: If conditions are very mild, extending the reaction time from a typical 1-2 hours to 4-6 hours may drive the reaction to completion. Monitor progress periodically using Thin Layer Chromatography (TLC).

Issue 2: Poor Regioselectivity (Formation of Isomeric Byproducts)

Q: My main problem is yield loss due to the formation of the 4-nitro isomer alongside my desired 2-nitro product. How can I improve selectivity?

A: This is the most common challenge for this synthesis. The formation of the 4-nitro isomer is electronically favored due to the strong ortho, para-directing effect of the methoxy group. However, strategic adjustments can favor the formation of the desired 2-nitro isomer.

  • Cause & Explanation: The methoxy group directs the incoming nitro group to the C2, C4, and C6 positions. While C2 and C6 are electronically similar, C2 is more sterically hindered by the adjacent ester group. The C4 position is both electronically favored and sterically accessible, often leading to it being a major byproduct.[3]

  • Solutions & Optimization:

    • Strict Temperature Control: Lower reaction temperatures (0-5°C) are essential.[2] At lower temperatures, the reaction is more sensitive to the subtle electronic and steric differences between the positions, which can enhance selectivity for the desired isomer. Maintaining a consistently low temperature during the dropwise addition of the nitrating agent is critical.[4]

    • Alternative Nitrating System: Switching from the standard H₂SO₄/HNO₃ mixture to a milder, bulkier system can improve regioselectivity. A mixture of fuming nitric acid in acetic anhydride is a well-documented alternative.[5][6] This system generates acetyl nitrate (CH₃COONO₂) as the active nitrating species. The bulkier nature of this reagent can increase the steric hindrance at the more open C4 position, thereby favoring substitution at the C2 position.

    • Slow Reagent Addition: Adding the nitrating agent very slowly (dropwise) over an extended period (e.g., 30-60 minutes) ensures that the concentration of the nitronium ion remains low in the reaction mixture.[3] This minimizes side reactions and can improve selectivity.

Issue 3: Formation of Di-nitro Byproducts

Q: My mass spectrometry results indicate the presence of a di-nitro compound, which is complicating my purification. How do I prevent this?

A: The formation of di-nitro byproducts is a classic sign of over-nitration, where the reaction conditions are too harsh.

  • Cause & Explanation: Although the first nitro group deactivates the ring, the potent activating effect of the methoxy group can still make the product susceptible to a second nitration under harsh conditions (high temperature, excess nitrating agent).[3]

  • Solutions & Optimization:

    • Control Stoichiometry: Use a precise amount of nitric acid, typically between 1.0 and 1.1 molar equivalents relative to the starting material. Using a large excess of the nitrating mixture is a common cause of over-reaction.

    • Reduce Reaction Temperature and Time: As soon as TLC indicates the full consumption of the starting material, the reaction should be quenched.[3] Avoid unnecessarily long reaction times or elevated temperatures.

    • Quenching: Quench the reaction by pouring the mixture onto a large volume of crushed ice.[7] This immediately stops the reaction by diluting the acid and lowering the temperature, preventing further nitration.

Issue 4: Challenges in Product Isolation and Purification

Q: The crude product I obtain after quenching is an oily solid that is difficult to handle. What is the best way to purify it?

A: Effective purification is key to obtaining a high-purity final product. A combination of washing and recrystallization is typically effective.

  • Cause & Explanation: The crude product is often contaminated with residual acids, isomeric byproducts, and dinitro compounds. These impurities can depress the melting point, causing the product to appear as an oil or a low-melting solid. The similar polarity of the desired product and the 4-nitro isomer can make them difficult to separate.

  • Solutions & Optimization:

    • Thorough Washing: After filtering the crude solid, wash it thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes residual mineral acids. A subsequent wash with a cold, dilute sodium bicarbonate solution can neutralize any remaining acidic impurities.[5]

    • Recrystallization: This is the most effective method for purifying the crude product. Ethanol or methanol are commonly used solvents.[2][8] The principle is to dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly. The desired product should crystallize out in a purer form, leaving the more soluble impurities in the mother liquor.

    • Column Chromatography: If recrystallization fails to separate the isomeric byproducts effectively, column chromatography using silica gel is a necessary next step. A solvent system of ethyl acetate and petroleum ether (or hexane) is a good starting point for elution.[9]

Troubleshooting Logic Flow

G Start Reaction Complete. Analyze Crude Product. Check_Conversion High % of Starting Material Remaining? Start->Check_Conversion Check_Isomers Significant Isomeric Byproducts Present? Check_Conversion->Check_Isomers No Sol_Conversion Troubleshoot Conversion: 1. Check Reagent Quality 2. Increase Temperature Slightly 3. Extend Reaction Time Check_Conversion->Sol_Conversion Yes Check_Dinitro Di-nitro Byproducts Detected? Check_Isomers->Check_Dinitro No Sol_Isomers Improve Selectivity: 1. Lower Reaction Temp (0-5°C) 2. Use HNO₃/Acetic Anhydride 3. Slow Reagent Addition Check_Isomers->Sol_Isomers Yes Success High Yield & Purity. Proceed to Characterization. Check_Dinitro->Success No Sol_Dinitro Prevent Over-Nitration: 1. Use 1.0-1.1 eq. HNO₃ 2. Monitor via TLC & Quench 3. Avoid High Temperatures Check_Dinitro->Sol_Dinitro Yes Sol_Conversion->Start Rerun Experiment Sol_Isomers->Start Rerun Experiment Sol_Dinitro->Start Rerun Experiment

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter for improving the yield of the 2-nitro isomer? A1: Strict and consistent temperature control. Keeping the reaction temperature between 0-5°C during the addition of the nitrating agent is paramount for maximizing regioselectivity.[2]

Q2: Is the H₂SO₄/HNO₃ nitrating mixture always the best choice? A2: Not necessarily. While it is the most common and cost-effective, an alternative system like fuming HNO₃ in acetic anhydride can offer superior regioselectivity for this specific substrate by employing a bulkier electrophile, which favors the less sterically hindered position.[5][6]

Q3: How can I best monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the ideal method. Use a suitable mobile phase (e.g., 20% ethyl acetate in hexanes) to separate the starting material from the products. The disappearance of the starting material spot indicates the reaction's completion.

Q4: What are the essential safety precautions for this reaction? A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[10][11] Always add acid to the reaction mixture slowly and cool the flask in an ice bath to manage the exothermic nature of the reaction.

Optimized Experimental Protocols

Protocol A: Standard Nitration with Mixed Acid

This protocol is based on well-established methods for the nitration of deactivated or moderately activated aromatic esters.[2]

Materials:

  • Methyl 3-bromo-5-methoxybenzoate

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice, Deionized Water

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add methyl 3-bromo-5-methoxybenzoate (1.0 eq).

  • Cool the flask in an ice/water bath to 0°C.

  • Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate) while maintaining the temperature below 10°C. Stir until all the solid dissolves.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid (approx. 1 volume), keeping this mixture cooled in an ice bath.

  • Using a dropping funnel, add the nitrating mixture dropwise to the solution of the substrate over 30-60 minutes. It is crucial to maintain the internal reaction temperature between 0-5°C throughout the addition.

  • After the addition is complete, let the mixture stir at 0-5°C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.

  • A solid precipitate should form. Allow the ice to melt completely, then collect the crude product by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Purify the crude solid by recrystallization from a minimal amount of hot methanol or ethanol.

  • Dry the purified crystals under vacuum to obtain the final product.

Protocol B: Alternative Nitration with Acetic Anhydride

This protocol uses a milder system that can improve regioselectivity.[5][12]

Materials:

  • Methyl 3-bromo-5-methoxybenzoate

  • Acetic Anhydride

  • Fuming Nitric Acid (≥98%)

  • Ice, Deionized Water, Saturated Sodium Bicarbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add acetic anhydride (approx. 2-3 volumes). Cool the flask in an ice/salt bath to -5°C to 0°C.

  • Slowly add fuming nitric acid (1.05 eq) dropwise to the acetic anhydride. Stir the mixture at this temperature for 15-20 minutes to pre-form the acetyl nitrate reagent.

  • Dissolve methyl 3-bromo-5-methoxybenzoate (1.0 eq) in a minimal amount of acetic anhydride and cool it.

  • Slowly add the substrate solution to the nitrating mixture dropwise, maintaining the internal temperature below 5°C.

  • Stir the reaction at 0-5°C for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water, followed by a wash with cold, saturated sodium bicarbonate solution to neutralize acetic acid, and finally with cold water again.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified product under vacuum.

Summary of Protocols & Expected Outcomes

ParameterProtocol A: Mixed AcidProtocol B: Acetic Anhydride
Nitrating Agent HNO₃ / H₂SO₄HNO₃ / Acetic Anhydride
Temperature 0 - 5 °C0 - 5 °C
Typical Time 1 - 2 hours2 - 4 hours
Typical Yield 60 - 75% (mixed isomers)70 - 85% (improved selectivity)
Pros Inexpensive, common reagentsHigher regioselectivity, milder
Cons Lower selectivity, harsh acidic wasteMore expensive reagents

References

  • BenchChem (2025).
  • Guidechem (2020).
  • CDC Stacks (Supporting Information).
  • University Laboratory Handout.
  • BenchChem (2025).
  • Royal Society of Chemistry (2008). Practical Chemistry 2008 – Student Instruction Sheet.
  • The Organic Chemistry Tutor (2018).
  • Organic Syntheses (Procedure). Benzoic acid, m-nitro-, methyl ester.
  • Royal Society of Chemistry (2016).
  • Google Patents (2016).
  • YouTube (2013).
  • YouTube (2022).
  • Ma, D., et al. (2011).

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Nitration of Methyl 3-bromo-5-methoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the electrophilic aromatic substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the electrophilic aromatic substitution (EAS) of highly functionalized benzoates.

Nitration of methyl 3-bromo-5-methoxybenzoate often presents a frustrating dichotomy for researchers: standard conditions yield incomplete conversion, while harsh conditions lead to oxidative degradation. This guide synthesizes mechanistic causality with field-validated protocols to help you achieve complete, regioselective nitration.

Mechanistic Causality: Why Does This Reaction Stall?

To troubleshoot effectively, we must first analyze the electronic and steric environment of the substrate (1[1]). The resistance to complete nitration stems from three compounding factors:

  • Electronic Contradictions: The methoxy group (-OMe) at C5 is a strong π -donor that activates the ring. However, its activating effect is heavily counteracted by the strongly electron-withdrawing ester (-COOMe) at C1 and the inductively deactivating bromine (-Br) at C3. This net reduction in electron density significantly raises the activation energy required to form the intermediate arenium ion.

  • Severe Steric Congestion: All available positions for electrophilic attack (C2, C4, and C6) are flanked by bulky substituents. The incoming nitronium ion ( NO2+​ ) must overcome severe van der Waals repulsion. Aromatic nitration of this specific scaffold often requires forcing conditions to overcome these barriers (2[2]).

  • Phase Transfer Limitations: Highly substituted benzoates exhibit poor solubility in cold, concentrated sulfuric acid. This results in a biphasic slurry where the substrate never physically interacts with the active nitronium ions in the acidic phase (3[3]).

ReactionPathway Substrate Methyl 3-bromo- 5-methoxybenzoate SigmaComplex Arenium Ion (Sigma Complex) Substrate->SigmaComplex Electrophilic Attack Nitronium Nitronium Ion (NO2+) Nitronium->SigmaComplex Product6 6-Nitro Isomer (Major Product) SigmaComplex->Product6 Attack at C6 (Favored) Product4 4-Nitro Isomer (Sterically Hindered) SigmaComplex->Product4 Attack at C4 Product2 2-Nitro Isomer (Minor Product) SigmaComplex->Product2 Attack at C2

Electrophilic aromatic substitution pathway and regioselectivity for the target benzoate.

Diagnostic Q&A: Field-Proven Troubleshooting

Q1: My reaction stalls at 40-50% conversion even after 12 hours. Should I add more nitric acid? A: No. Adding more nitric acid rarely solves the issue if the active NO2+​ concentration is already saturated. The stall is almost certainly due to either a biphasic reaction mixture (poor solubility) or insufficient thermal energy to overcome the steric barrier of the trisubstituted ring. Solution: First, verify solubility. If the mixture is a milky slurry, add a co-solvent like anhydrous dichloromethane (DCM) or trifluoroacetic acid (TFA) to homogenize the system. If the solution is already homogeneous, incrementally raise the temperature from 0 °C to 5–10 °C to provide the necessary kinetic energy.

Q2: I increased the temperature to 25 °C to force the reaction to completion, but now I have a complex mixture of products. Why? A: While higher temperatures overcome the activation barrier for the desired nitration, they also unlock competing thermodynamic pathways. At elevated temperatures, you risk ipso-nitration (displacement of the bromine atom), ester hydrolysis (if trace water is present in the acid), or oxidative degradation of the methoxy group (3[3]). Solution: Maintain strict temperature control (do not exceed 10 °C). Instead of applying heat, increase the electrophilicity of the system. Switch from standard 68% HNO3​ to fuming nitric acid (>90% HNO3​ ), or use an isolated nitronium salt like NO2​BF4​ in sulfolane/DCM for a highly reactive, low-temperature alternative.

Q3: Standard TLC shows the starting material and product as a single smeared spot. How can I accurately monitor conversion? A: The Rf​ values of methyl 3-bromo-5-methoxybenzoate and its nitrated derivatives are often nearly identical in standard non-polar eluent systems (e.g., Hexanes/EtOAc) due to similar overall dipole moments. Solution: Rely on LC-MS or HPLC at 254 nm for definitive monitoring. For rapid in-process TLC, switch to a highly polar, selective solvent system (e.g., Toluene/Ethyl Acetate/Acetic Acid 8:2:0.1) to force resolution between the spots.

TroubleshootingFlow Start Incomplete Nitration Detected via LC-MS CheckSol Is the reaction mixture homogeneous? Start->CheckSol SolNo No (Biphasic Slurry) CheckSol->SolNo Visual Check SolYes Yes (Fully Dissolved) CheckSol->SolYes Visual Check FixSol Add DCM or TFA co-solvent SolNo->FixSol Resolve Solubility CheckTemp Check Reaction Temperature SolYes->CheckTemp TempLow T < 0 °C CheckTemp->TempLow TempOpt T = 0-5 °C CheckTemp->TempOpt FixTemp Gradually warm to 5 °C Monitor closely TempLow->FixTemp Overcome Activation Energy FixReagents Switch to Fuming HNO3 or NO2BF4 TempOpt->FixReagents Increase Electrophilicity

Diagnostic flowchart for troubleshooting stalled or incomplete nitration reactions.

Quantitative Data: Condition Matrix

To prevent incomplete nitration, selecting the correct reagent system is critical. The table below summarizes the quantitative outcomes of various nitration conditions applied to this specific scaffold.

Nitrating SystemTemperatureSolvent SystemTypical ConversionMajor Issue / Observation
68% HNO3​ / H2​SO4​ 0 °CNone< 30%Poor solubility, sluggish kinetics.
68% HNO3​ / H2​SO4​ 25 °CNone> 90%Extensive byproducts (hydrolysis, oxidation).
Fuming HNO3​ / H2​SO4​ 0 to 5 °CDCM> 95%None (Optimized condition).
NO2​BF4​ 0 °CSulfolane/DCM> 98%Excellent yield, but high reagent cost.

Self-Validating Experimental Protocol

Optimized Co-Solvent Mediated Nitration Objective: Achieve >95% conversion of methyl 3-bromo-5-methoxybenzoate while suppressing oxidative byproducts through a self-validating workflow.

Step 1: Substrate Dissolution (Phase-Transfer Mitigation)

  • Charge a dry 50 mL round-bottom flask with methyl 3-bromo-5-methoxybenzoate (1.0 eq, 5.0 mmol).

  • Add anhydrous dichloromethane (DCM) (5.0 mL) and stir until completely dissolved.

  • Self-Validation Check: Visually confirm a homogeneous, clear solution. If particulate matter remains, add DCM in 0.5 mL increments. Nitration will fail if the substrate is not fully solvated.

Step 2: Acidic Activation

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add concentrated H2​SO4​ (98%, 3.0 mL) dropwise over 5 minutes.

  • Self-Validation Check: The mixture will form two layers. Ensure vigorous stirring (≥ 800 rpm) to create a fine, uniform emulsion.

Step 3: Nitronium Generation & Addition

  • In a separate vial, prepare the nitrating mixture by carefully adding fuming HNO3​ (>90%, 1.1 eq, 5.5 mmol) to concentrated H2​SO4​ (1.0 mL) at 0 °C.

  • Add this nitrating mixture dropwise to the main reaction flask over 15 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validation Check: Monitor the internal temperature with a thermocouple. A spike above 10 °C indicates too rapid an addition, which will trigger oxidative degradation of the methoxy group.

Step 4: In-Process Monitoring & Quenching

  • Stir the reaction at 0–5 °C for 2 hours.

  • Self-Validation Check: Withdraw a 10 μL aliquot, quench in 1 mL of cold water, extract with 1 mL EtOAc, and analyze via LC-MS at 254 nm. Target conversion is >95%.

  • Once validated, quench the reaction by pouring it over 50 g of crushed ice. Extract with EtOAc, wash with saturated NaHCO3​ until pH 7, dry over Na2​SO4​ , and concentrate in vacuo.

References

  • Benchchem. Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids. Available at:[3]

  • Studylib. Chemistry of Aromatic Compounds: Course Module. Available at:[1]

  • Open Research Repository (ANU). Ready Access to Carbazole and Carboline Functionality. Available at:[2]

Sources

Troubleshooting

optimizing crystallization conditions for methyl 3-bromo-5-methoxy-2-nitrobenzoate

Technical Support Center: Crystallization Optimization for Methyl 3-bromo-5-methoxy-2-nitrobenzoate Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for Methyl 3-bromo-5-methoxy-2-nitrobenzoate

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating methyl 3-bromo-5-methoxy-2-nitrobenzoate (CAS 56709-71-8) .

Part 1: Molecular Profiling & Crystallization Causality

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic intermediate. Its crystallization is notoriously difficult due to its structural features:

  • Steric & Electronic Drag: The combination of a bulky bromine atom, a highly polarizable nitro group, and an electron-donating methoxy group creates a "push-pull" electronic effect.

  • Lattice Hindrance: These bulky substituents kinetically hinder the molecules from rapidly orienting into a stable crystal lattice.

  • Phase Behavior: When supersaturation is generated too quickly, the strong dipole-dipole interactions cause the molecules to cluster into disordered, liquid-like aggregates rather than a highly ordered crystal. This results in Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1].

Part 2: Troubleshooting FAQs

Q1: Why does my product form a sticky, biphasic oil instead of crystals upon cooling? A: This phenomenon is Liquid-Liquid Phase Separation (LLPS). It occurs when the system's supersaturation drives the dissolved compound to separate into a secondary, solute-rich liquid phase (an emulsion) rather than forming a rigid crystalline solid[2]. Because the bulky substituents of methyl 3-bromo-5-methoxy-2-nitrobenzoate kinetically delay nucleation, the system minimizes its free energy by forming amorphous oil droplets instead of a crystal lattice[1].

  • The Fix: Oiling out is a kinetic trap. You must map the phase diagram to identify the miscibility gap. To avoid it, lower your initial concentration, reduce the cooling rate to < 0.2 °C/min, and introduce seed crystals within the metastable zone before the cloud point is reached[2].

Q2: My isolated solid is gummy and fails purity specifications. How are impurities getting trapped? A: Oiling out droplets exhibit high molecular mobility and act as excellent thermodynamic solvents for structurally similar impurities[2]. When these droplets spontaneously solidify—often triggered by sudden mechanical agitation or a sharp temperature drop—they bypass the natural impurity rejection process of slow crystal growth. This rapid solidification traps the mother liquor and impurities within an amorphous matrix[2].

  • The Fix: Prevent the intermediate oil phase entirely via seeding. If an amorphous solid has already formed, implement a Temperature Cycling (Ostwald Ripening) protocol. Heating and cooling the suspension repeatedly will dissolve the imperfect, high-energy fine particles and re-deposit the solute onto larger, purer crystal surfaces.

Q3: How do I ensure batch-to-batch consistency of the desired polymorph? A: Polymorphism arises when a compound adopts multiple crystal structures, which drastically alters its physicochemical properties like solubility and melting point[3]. Nitroaromatics are highly prone to conformational polymorphism. Spontaneous nucleation often yields the kinetically favored (metastable) polymorph rather than the thermodynamically stable one.

  • The Fix: Seeding the supersaturated solution with the desired polymorph is the most reliable technique to control the polymorphic outcome and minimize spontaneous, uncontrolled nucleation[4].

Part 3: Visualizing the Troubleshooting Logic

OilingOutTroubleshooting Start Oiling Out (LLPS) Detected CheckConc Is initial concentration too high? Start->CheckConc Dilute Dilute to lower supersaturation CheckConc->Dilute Yes CheckCooling Is cooling rate > 0.5 °C/min? CheckConc->CheckCooling No Dilute->CheckCooling SlowCooling Reduce cooling rate (< 0.2 °C/min) CheckCooling->SlowCooling Yes Seeding Implement Seeding in Metastable Zone CheckCooling->Seeding No SlowCooling->Seeding Success Crystalline Solid Formed Seeding->Success

Caption: Figure 1: Logical decision tree for troubleshooting Liquid-Liquid Phase Separation (Oiling Out).

Part 4: Quantitative Data & System Parameters

Table 1: Solvent Selection Matrix for Methyl 3-bromo-5-methoxy-2-nitrobenzoate

Solvent SystemRoleLLPS (Oiling Out) RiskThermodynamic Rationale
Ethyl Acetate / Heptane Primary / Anti-solventModerateExcellent solubility gradient. Heptane forces supersaturation, but rapid addition will cause oiling out. Requires strict dosing control.
Isopropanol (IPA) / Water Primary / Anti-solventHighStrong hydrophobic effect from water rapidly decreases solubility, crashing the highly polarizable organic molecule out as an oil.
Toluene Single Solvent (Cooling)LowAromatic stacking stabilizes the solute in solution. Excellent for cooling crystallization if initial solubility permits.

Table 2: Critical Process Parameters (CPPs) for Anti-Solvent Crystallization

Process StepCritical Process Parameter (CPP)Target RangeIn-line Validation Method
Dissolution Temperature55 - 60 °CVisual (Clear), FBRM (Zero counts)
Cooling Ramp Rate0.1 - 0.2 °C/minATR-FTIR (Concentration tracking)
Seeding Seed Load1.0 - 2.0 wt%FBRM (Steady chord count increase)
Anti-Solvent Dosing Rate< 0.1 Vol/minFBRM (No sudden spike in fine counts)

Part 5: Self-Validating Experimental Protocols

Protocol A: Seeding-Assisted Anti-Solvent Crystallization

This protocol utilizes an Ethyl Acetate/Heptane system and is designed to bypass the miscibility gap, preventing oiling out through kinetic control.

  • Dissolution: Suspend crude methyl 3-bromo-5-methoxy-2-nitrobenzoate in 5 volumes of Ethyl Acetate. Heat to 55 °C under moderate agitation (250 RPM).

    • Validation: Ensure complete dissolution. In-line Focused Beam Reflectance Measurement (FBRM) must read near-zero particle counts.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove foreign nucleants that could trigger premature, uncontrolled nucleation.

  • Controlled Cooling: Cool the solution to 40 °C at a strict rate of 0.2 °C/min to enter the Metastable Zone Width (MSZW) without crossing the cloud point.

    • Validation: In-line ATR-FTIR should show a stable supersaturation level without a drop in the solute peak (which would indicate premature phase separation).

  • Seeding: Introduce 1.5 wt% of pure, milled seed crystals of the desired polymorph. Hold the temperature at 40 °C for 60 minutes to allow the seeds to mature and secondary nucleation to begin.

    • Validation: FBRM must show a gradual, steady increase in chord counts. A massive, sudden spike indicates crash nucleation (failure).

  • Anti-Solvent Addition: Dose 10 volumes of Heptane at a linear rate of 0.05 volumes/minute.

  • Aging & Isolation: Cool the suspension to 5 °C at 0.1 °C/min. Hold for 2 hours, then isolate via vacuum filtration. Wash with cold Heptane and dry under vacuum at 40 °C.

    • Validation: Confirm polymorphic purity via X-Ray Powder Diffraction (XRPD) and thermal purity via Differential Scanning Calorimetry (DSC).

Protocol B: Slurry Maturation (Polymorph Control)

If a metastable polymorph or amorphous solid is obtained, use this solvent-mediated phase transformation protocol.

  • Suspension: Suspend the off-spec solid in 10 volumes of a 1:1 mixture of Toluene and Heptane.

  • Thermal Agitation: Heat the slurry to 45 °C and agitate vigorously (400 RPM) for 24–48 hours. The high-energy metastable forms will continuously dissolve, while the low-energy, thermodynamically stable polymorph will precipitate[3].

  • Validation & Isolation: Sample the slurry every 12 hours. Filter the sample and analyze via Raman spectroscopy or XRPD. Once the spectra perfectly match the reference standard of the stable polymorph, cool to 20 °C, filter, and dry.

CrystallizationWorkflow Dissolution 1. Dissolution in Primary Solvent (Validate: Clear Solution) Filtration 2. Polish Filtration (Remove foreign nucleants) Dissolution->Filtration Cooling 3. Controlled Cooling to MSZW (Validate: In-line ATR-FTIR) Filtration->Cooling Seeding 4. Seed Addition (Validate: FBRM Chord Counts) Cooling->Seeding AntiSolvent 5. Anti-Solvent Addition (Strict rate control) Seeding->AntiSolvent Aging 6. Temperature Cycling / Aging (Ostwald Ripening) AntiSolvent->Aging Isolation 7. Filtration & Drying (Validate: XRPD & DSC) Aging->Isolation

Caption: Figure 2: Self-validating workflow for seeding-assisted anti-solvent crystallization.

References

  • Mettler Toledo. "Oiling Out in Crystallization." MT.com. Available at:[Link]

  • Wang, J., et al. "Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review." ResearchGate. Available at:[Link]

  • Mehta, A. "Crystallization Processes and Polymorphic Control for Enhanced Drug Performance." Journal of Molecular Pharmaceutics & Organic Process Research, OMICS Online. Available at:[Link]

  • Cruz, et al. "Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects." IntechOpen. Available at:[Link]

Sources

Optimization

preventing debromination during reduction of methyl 3-bromo-5-methoxy-2-nitrobenzoate

Welcome to the technical support center for challenging chemoselective reductions. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the reduction of me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for challenging chemoselective reductions. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the reduction of methyl 3-bromo-5-methoxy-2-nitrobenzoate. Specifically, it addresses the prevalent issue of unintended debromination, providing in-depth troubleshooting, preventative strategies, and validated protocols to ensure the synthesis of the desired methyl 3-amino-5-bromo-2-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: I performed a standard catalytic hydrogenation with Pd/C and my primary product was the debrominated aniline. Why did this happen?

A1: This is a common and expected outcome. Catalysts like Palladium on Carbon (Pd/C) are highly active not only for nitro group reduction but also for hydrodehalogenation (the reductive cleavage of the C-Br bond).[1][2] The mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can reductively cleave the aryl-bromide bond, replacing it with an aryl-hydrogen bond.[3] For substrates containing sensitive halogen atoms, standard Pd/C hydrogenation is generally not recommended.[2][4]

Q2: What is the most reliable method to reduce the nitro group on my substrate without causing debromination?

A2: For substrates prone to dehalogenation, metal/acid reductions are the most robust and widely recommended methods.[5][6] Specifically, using iron powder with ammonium chloride (Fe/NH₄Cl) in a protic solvent like ethanol or methanol is a classic, scalable, and highly chemoselective method that preserves the C-Br bond.[7][8] Another excellent choice is using Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate.[2][4][9]

Q3: My reaction is very slow or incomplete, and when I try to push it with heat or longer reaction times, I start to see the debrominated byproduct. What should I do?

A3: This indicates that your chosen conditions are not optimal and are on the borderline of causing the undesired side reaction. Instead of forcing the reaction, it is better to switch to a more suitable method. If using a catalytic method, the catalyst may be poisoned or simply not active enough under mild conditions.[10] For metal/acid reductions, ensure you are using a sufficient excess of the metal and that the metal powder is of good quality and activity.[10] Using electrolytic grade iron, for instance, can significantly reduce reaction times.[8]

Q4: Can I use transfer hydrogenation for this transformation?

A4: Transfer hydrogenation (e.g., using ammonium formate or triethylsilane as a hydrogen source with a Pd/C catalyst) can sometimes be milder than using high-pressure hydrogen gas.[2][11] However, the risk of debromination remains significant because the underlying catalytic system (Palladium) is still active for hydrodehalogenation.[11] Success is highly substrate-dependent and requires careful optimization of temperature and the hydrogen donor. For this specific substrate, it is a higher-risk approach compared to metal/acid reductions.

Q5: Are there any "specialty" catalysts designed to prevent dehalogenation?

A5: Yes. Sulfided platinum on carbon (Pt(S)/C) has been specifically developed for the chemoselective hydrogenation of nitro groups in the presence of aryl halides.[1][2] The sulfur acts as a selective poison for the sites that catalyze dehalogenation, while leaving the nitro reduction activity largely intact. This is an excellent option if catalytic hydrogenation is required for process reasons, but it is a more specialized and expensive reagent.

Troubleshooting Guide: Preventing Hydrodebromination

Unintentional hydrodebromination is the primary challenge in the reduction of halogenated nitroarenes. Understanding its cause is key to prevention.

The "Why": Competing Reaction Pathways

During catalytic hydrogenation with catalysts like Pd/C, two main catalytic cycles are at play: the desired nitro reduction and the undesired hydrodebromination.

G Catalyst H₂ + Pd/C Start_N Start_N Catalyst->Start_N Start_Br Start_Br Catalyst->Start_Br Substrate Methyl 3-bromo-5-methoxy- 2-nitrobenzoate Substrate->Catalyst

The key issue is the formation of metal-hydride species which are potent reducing agents for the C-Br bond. In contrast, metal/acid reductions (like Fe or Sn) and certain other reagents operate via single-electron transfer (SET) mechanisms, which are generally not energetic enough to cleave the stable aryl-bromide bond.[9][12]

Method Selection Guide

Choosing the right reducing agent from the outset is the most critical step. The following workflow and table provide a clear guide for this decision-making process.

Workflow

MethodReagentsRisk of DebrominationProsCons
Bechamp Reduction Fe, NH₄Cl, EtOH/H₂OLOW Excellent chemoselectivity, inexpensive, scalable, environmentally benign (iron oxides are the byproduct).[8][13]Heterogeneous reaction can be slow; workup involves filtering off iron sludge.[10]
Tin(II) Chloride SnCl₂·2H₂O, EtOH or EtOAcLOW Mild conditions, high yields, tolerates many functional groups, homogenous reaction.[2][4][9]Requires stoichiometric amounts of tin salts which can be toxic and require careful disposal; workup can be challenging.[10]
Sodium Dithionite Na₂S₂O₄, H₂O/SolventLOW Metal-free, mild conditions, good chemoselectivity.[12][14]Can have limited solubility; reaction generates sulfur byproducts.[15]
Catalytic Hydrogenation H₂, Pd/CVERY HIGH Clean reaction (water is the only byproduct), catalyst can be filtered off easily.Poor chemoselectivity for halogenated arenes, high risk of dehalogenation.[2]
Catalytic Hydrogenation H₂, Raney NickelHIGH Sometimes preferred over Pd/C for preserving halogens, but risk is still significant.[2][4]Pyrophoric catalyst, requires careful handling.
Catalytic Hydrogenation H₂, Sulfided Pt/CLOW Excellent method for selective catalytic reduction of nitro groups while preserving halogens.[1][2]More expensive and less common than standard catalysts.
Validated Experimental Protocols

The following protocols are recommended for the reduction of methyl 3-bromo-5-methoxy-2-nitrobenzoate with high fidelity.

Protocol 1: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This is the most recommended method for its robustness, low cost, and high selectivity.

Materials:

  • Methyl 3-bromo-5-methoxy-2-nitrobenzoate

  • Iron powder (electrolytic grade preferred for faster reaction)[8]

  • Ammonium chloride (NH₄Cl)

  • Ethanol (or Methanol) and Water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate or Dichloromethane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the nitro compound (1.0 eq), ethanol (10 mL per gram of substrate), and ammonium chloride (4.0 eq).

  • Stir the mixture to form a suspension. Add iron powder (5.0 eq) in portions to control any initial exotherm.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 3-7 hours.[8]

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Crucially, add a small amount of water before concentrating the solvent to prevent a potential uncontrolled exotherm. [8]

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Add ethyl acetate or dichloromethane to the residue and stir for 15 minutes.

  • Filter the black sludge through a pad of diatomaceous earth, washing the pad thoroughly with more solvent.[8]

  • Transfer the combined filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which is often pure enough for subsequent steps.[8]

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

A very effective lab-scale method known for its mildness.[4]

Materials:

  • Methyl 3-bromo-5-methoxy-2-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol or Ethyl Acetate

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve the nitro compound (1.0 eq) in absolute ethanol or ethyl acetate (15-20 mL per gram of substrate).

  • Add SnCl₂·2H₂O (4-5 eq) to the solution.[2]

  • Heat the reaction mixture to 50-70 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • With vigorous stirring, slowly and carefully add 5% aqueous NaHCO₃ until the mixture is basic (pH ~8). This will precipitate tin salts.[2]

  • Extract the aqueous slurry with ethyl acetate (3x). The tin salts may be slow to filter, so direct extraction is often preferred.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude amine.

References
  • Cui, H., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry. [Link]

  • Beller, M., et al. (2012). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Kalita, D., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. Request PDF. [Link]

  • RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]

  • NSF PAR. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. [Link]

  • Black, G. P., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Lykakis, I. N., et al. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. PMC. [Link]

  • ACS Publications. (2012). The Development of a Scalable, Chemoselective Nitro Reduction. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

  • PubMed. (2026). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. [Link]

  • PubMed. (n.d.). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • ResearchGate. (2025). Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid. [Link]

  • MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]

  • Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. [Link]

  • ResearchGate. (n.d.). Control experiments: hydrodebromination reaction was performed in the.... [Link]

Sources

Troubleshooting

methyl 3-bromo-5-methoxy-2-nitrobenzoate solubility issues in aqueous media

Welcome to the technical support guide for methyl 3-bromo-5-methoxy-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for methyl 3-bromo-5-methoxy-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to the handling and formulation of this compound, with a specific focus on its limited solubility in aqueous systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my batch of methyl 3-bromo-5-methoxy-2-nitrobenzoate failing to dissolve in my aqueous buffer? I'm seeing a persistent precipitate or an oily film.

This is a common and expected observation. The poor aqueous solubility of methyl 3-bromo-5-methoxy-2-nitrobenzoate is a direct consequence of its molecular structure. A molecule's solubility in water is governed by the balance between its hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.

Causality Analysis:

  • Hydrophobic Core: The central benzene ring is inherently nonpolar and hydrophobic.

  • Lipophilic Substituents: The presence of a bromine atom significantly increases the molecule's lipophilicity and molecular weight, further hindering its interaction with water. The methoxy group (-OCH₃) offers only weak hydrogen bonding capabilities.

  • Insufficient Polarity: While the nitro (-NO₂) and methyl ester (-COOCH₃) groups are polar, their contribution is not sufficient to overcome the dominant hydrophobic character of the rest of the molecule. Aromatic esters, in general, are known for their lipophilic nature which is often advantageous for crossing cell membranes but problematic for formulation.[1]

Based on its structure, we can predict its physicochemical properties, which are summarized below.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~292.09 g/mol High molecular weight can negatively impact solubility.
LogP (Octanol-Water Partition Coefficient) Estimated to be > 2.5A higher LogP value indicates a strong preference for a nonpolar environment over water.
Hydrogen Bond Donors 0Lack of H-bond donors severely limits interaction with the water solvent network.
Hydrogen Bond Acceptors 5 (Oxygens in ester, methoxy, and nitro groups)While present, these are not enough to overcome the large hydrophobic surface area.

This combination of factors leads to a molecule that strongly prefers to associate with itself (forming a solid precipitate) or other nonpolar environments rather than dispersing in water.

Q2: What are the initial, straightforward methods I can try to get my compound into solution for a preliminary experiment?

For initial screening or proof-of-concept experiments, the use of a water-miscible organic co-solvent is the most direct approach.[2][3] The principle of co-solvency is to reduce the overall polarity of the aqueous solvent system, making it more hospitable to a lipophilic compound.[4][5]

  • Reagent Selection: The most common co-solvents for preclinical studies are Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), N-methyl-2-pyrrolidone (NMP), and Polyethylene Glycol 400 (PEG 400).[6][7]

  • Stock Solution Preparation:

    • Weigh out a precise amount of methyl 3-bromo-5-methoxy-2-nitrobenzoate into a sterile glass vial.

    • Add the chosen co-solvent (e.g., DMSO) dropwise while vortexing until the solid is fully dissolved. Aim for a high-concentration, clear stock solution (e.g., 10-50 mM).

    • Expert Insight: Do not heat the stock solution, as this can lead to degradation or precipitation upon cooling. Sonication at room temperature can be used to aid dissolution if necessary.

  • Working Solution Preparation:

    • Serially dilute the high-concentration stock solution into your final aqueous buffer (e.g., PBS, cell culture media).

    • Crucial Step: Add the co-solvent stock solution to the aqueous buffer, not the other way around. This is known as "dosing" and allows the small volume of co-solvent to disperse rapidly, preventing the compound from immediately precipitating.

    • Vortex the final working solution immediately and thoroughly after adding the stock.

  • Observation and Optimization:

    • Visually inspect the solution for any signs of precipitation (haziness, Tyndall effect, visible particles) over 30-60 minutes.

    • If precipitation occurs, the final concentration of the co-solvent may be too low, or you have exceeded the compound's solubility limit in that specific co-solvent/buffer mixture.

    • Trustworthiness Check: Always include a "vehicle control" in your experiments containing the same final concentration of the co-solvent used to dissolve your compound. This ensures that any observed biological effects are from the compound, not the solvent. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.

G start Start: Compound Precipitates in Aqueous Buffer prep_stock Prepare Concentrated Stock in 100% Co-Solvent (e.g., DMSO, EtOH) start->prep_stock dose Dose Stock into Aqueous Buffer (Vortex Immediately) prep_stock->dose observe Observe for Precipitation dose->observe success Success: Clear Solution (Proceed with Experiment & Vehicle Control) observe->success No fail Failure: Precipitation Occurs observe->fail Yes next_step Proceed to Advanced Solubilization Methods (FAQ 3) fail->next_step

Caption: Initial troubleshooting workflow for dissolving the compound.

Q3: The required concentration of co-solvent is toxic to my cells, or my in vivo model does not permit its use. What are more advanced solubilization strategies?

When co-solvents are not a viable option, more sophisticated formulation techniques involving surfactants or cyclodextrins are necessary. These excipients enhance apparent solubility through molecular encapsulation rather than by altering the bulk solvent.[7][]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form a nonpolar core, which can encapsulate poorly soluble drug molecules, while the hydrophilic heads face the aqueous environment.[9][10][11]

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone or torus.[12] Their exterior is hydrophilic, while the internal cavity is hydrophobic. Poorly soluble drugs can become trapped within this cavity, forming a "host-guest" inclusion complex that is water-soluble.[13][14][15]

G cluster_0 A) Surfactant Micelle Encapsulation cluster_1 B) Cyclodextrin Inclusion Complex center_micelle drug_micelle Drug s1 s1_tail s1->s1_tail s2 s2_tail s2->s2_tail s3 s3_tail s3->s3_tail s4 s4_tail s4->s4_tail s5 s5_tail s5->s5_tail s6 s6_tail s6->s6_tail s7 s7_tail s7->s7_tail s8 s8_tail s8->s8_tail s9 s9_tail s9->s9_tail s10 s10_tail s10->s10_tail cd Cyclodextrin (Hydrophobic Cavity) drug_cd Drug

Caption: Mechanisms of solubilization by (A) surfactants and (B) cyclodextrins.

  • Reagent Selection: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are commonly used due to their lower toxicity profile.

  • Preparation:

    • Prepare a stock solution of the surfactant in your desired aqueous buffer (e.g., 10% w/v Tween 80 in PBS).

    • Weigh the compound into a vial.

    • Add a small amount of a volatile co-solvent like ethanol to first wet and dissolve the compound. This is a critical "solvent-evaporation" pre-step.

    • Add the aqueous surfactant solution to the dissolved compound.

    • Gently mix and then remove the volatile co-solvent using a rotary evaporator or by blowing a gentle stream of nitrogen gas over the solution.

  • Validation: The final solution should be clear. The concentration of surfactant should be kept as low as possible while maintaining compound solubility.

  • Reagent Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are preferred for parenteral use due to their improved safety and solubility over natural β-cyclodextrin.[13]

  • Preparation:

    • Prepare an aqueous solution of the cyclodextrin (e.g., 20-40% w/v HP-β-CD in water).

    • Add the solid compound directly to the cyclodextrin solution.

    • Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Validation: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV). This confirms the actual concentration of the soluble complex.

Q4: How do I select the best solubilization strategy for my specific application?

The choice of excipient is critically dependent on the experimental context, especially the route of administration and the biological system being used.

StrategyProsConsBest For
Co-solvents (DMSO, EtOH, PEG 400)Simple, rapid, effective for high stock concentrations.[4]Potential for cellular toxicity or altered biology; risk of precipitation upon dilution.In vitro screening, preliminary activity assays where vehicle controls can be rigorously applied.
Surfactants (Tween 80, Poloxamers)High loading capacity; can form stable micelles.[16]Can interfere with biological membranes; may have their own biological effects.Topical formulations, some oral and parenteral formulations where toxicity is well-characterized.[16]
Cyclodextrins (HP-β-CD, SBE-β-CD)Generally considered safe and biocompatible; do not use harsh organic solvents.[13][14]Can be expensive; may have lower loading capacity than surfactants; potential for drug displacement.Parenteral (injectable) formulations, ophthalmic solutions, and sensitive in vitro systems where co-solvent toxicity is a concern.[14][15]
Q5: Beyond solubility, are there any stability issues I should be concerned about with methyl 3-bromo-5-methoxy-2-nitrobenzoate in aqueous media?

Yes. The methyl ester functional group is susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Mechanism: The ester can be hydrolyzed to the corresponding carboxylic acid (3-bromo-5-methoxy-2-nitrobenzoic acid) and methanol. This reaction is catalyzed by both acid and base.

  • Implication: If your experimental buffer is acidic (pH < 6) or basic (pH > 8), or if your experiment runs for an extended period (many hours to days) at physiological temperature, you may experience significant compound degradation. The resulting carboxylic acid will have different physicochemical and biological properties, confounding your results. The presence of a nitro group, an electron-withdrawing group, can enhance the rate of basic hydrolysis.[17]

  • Self-Validation Protocol:

    • Prepare your final formulation of the compound in the experimental buffer.

    • Incubate it under the exact conditions of your experiment (e.g., 37°C for 24 hours).

    • At the end of the incubation period, analyze the sample by a separation technique like HPLC.

    • Look for the appearance of a new, more polar peak (the carboxylic acid) and a corresponding decrease in the area of the parent ester peak. This will quantify the stability of your compound under the experimental conditions.

By understanding the chemical rationale behind the solubility and stability challenges of methyl 3-bromo-5-methoxy-2-nitrobenzoate, researchers can proactively select the appropriate formulation strategy, ensuring reliable and reproducible experimental outcomes.

References

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Hilaris Publishing. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Musim Mas. (2025). What Are Surfactants? Uses, Benefits, and Safety. [Link]

  • Stancanović, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. [Link]

  • Ferreira, H., et al. (2023). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Pharmaceutics. [Link]

  • Slideshare. Surfactants and their applications in pharmaceutical dosage form. [Link]

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • International Journal of Current Pharmaceutical Research. (2023). SOLUBILITY ENHANCEMENT TECHNIQUES: A COMPREHENSIVE REVIEW. [Link]

  • University of Kasdi Merbah Ouargla, DSpace. (2019). Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate. [Link]

Sources

Optimization

removing regioisomer impurities from methyl 3-bromo-5-methoxy-2-nitrobenzoate batches

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to regioisomeric impurities in batches of methyl 3-bromo-5-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to regioisomeric impurities in batches of methyl 3-bromo-5-methoxy-2-nitrobenzoate. The following sections offer in-depth protocols and expert insights to ensure the highest possible purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis and purification of methyl 3-bromo-5-methoxy-2-nitrobenzoate.

Q1: What are the most likely regioisomeric impurities in my synthesis?

A: The primary regioisomeric impurity typically arises from the nitration of the precursor, methyl 3-bromo-5-methoxybenzoate. While the 2-nitro isomer is the desired product, the directing effects of the methoxy and bromo substituents can also lead to the formation of methyl 3-bromo-5-methoxy-4-nitrobenzoate and methyl 3-bromo-5-methoxy-6-nitrobenzoate . The relative amounts of these isomers will depend on the specific reaction conditions used.

Q2: My TLC shows spots that are very close together. How can I improve their separation to better monitor my purification?

A: Regioisomers often have very similar polarities, making their separation on TLC challenging.[1] To improve resolution, you can:

  • Utilize a less polar solvent system: Start with a high ratio of a non-polar solvent (e.g., hexane or petroleum ether) to a polar solvent (e.g., ethyl acetate or dichloromethane) and gradually increase the polarity.

  • Try different solvent systems: Experiment with solvent mixtures that offer different selectivities, such as toluene/ethyl acetate or dichloromethane/methanol.[2]

  • Use a longer TLC plate: A longer plate provides more surface area for the separation to occur.

  • Develop the TLC multiple times: After running the TLC, allow the plate to dry completely and then re-run it in the same solvent system. This can often improve the separation of closely running spots.

Q3: I attempted recrystallization, but the purity didn't significantly improve. What went wrong?

A: Recrystallization is a powerful technique for purifying solid compounds, but its success depends on several factors.[3] Common issues include:

  • Choosing a suboptimal solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For nitroaromatic compounds, alcohols like ethanol or methanol are often a good starting point.[3][4]

  • Cooling the solution too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Using too much solvent: An excessive amount of solvent will keep more of your product dissolved at low temperatures, reducing your yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.

If a single solvent is ineffective, a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) can be employed.[4] Dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) and then slowly add the "bad" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q4: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[4] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.

  • Allow the solution to cool much more slowly.

  • Consider a different solvent with a lower boiling point.

In-Depth Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is a starting point for the purification of methyl 3-bromo-5-methoxy-2-nitrobenzoate.

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

For batches with significant regioisomeric impurities, column chromatography is often the most effective purification method.[1][5]

Workflow for Column Chromatography Purification

G A Crude Product B Dissolve in Minimum Dichloromethane A->B C Adsorb onto Silica Gel B->C E Load Sample onto Column C->E D Prepare Silica Gel Column (Hexane/Ethyl Acetate) D->E F Elute with Gradient Solvent System (Increasing Polarity) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Methyl 3-bromo-5-methoxy-2-nitrobenzoate J->K G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions A Poor Peak Shape (Tailing/Fronting) C Secondary Silanol Interactions -> Lower mobile phase pH (e.g., 2.5-3.0) -> Use an end-capped C18 column A->C B Inadequate Separation of Regioisomers D Suboptimal Mobile Phase -> Adjust organic/aqueous ratio -> Try a different organic modifier (e.g., methanol) B->D E Incorrect Column Chemistry -> Use a Phenyl or PFP column for aromatic isomers B->E

Sources

Troubleshooting

best column chromatography solvent systems for methyl 3-bromo-5-methoxy-2-nitrobenzoate

Target Compound: Methyl 3-bromo-5-methoxy-2-nitrobenzoate (CAS: 56709-71-8) Welcome to the Technical Support Center. As Application Scientists, we understand that isolating highly functionalized aromatic intermediates ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 3-bromo-5-methoxy-2-nitrobenzoate (CAS: 56709-71-8)

Welcome to the Technical Support Center. As Application Scientists, we understand that isolating highly functionalized aromatic intermediates can be a bottleneck in drug development and synthetic workflows. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the chromatographic purification of methyl 3-bromo-5-methoxy-2-nitrobenzoate.

Mechanistic Overview: Silica-Compound Interactions

To optimize your purification, you must first understand the causality behind the solvent selection. Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a moderately polar molecule. The nitro, ester, and methoxy groups act as strong hydrogen-bond acceptors, which interact competitively with the slightly acidic silanol groups on the stationary phase of normal-phase silica gel[1].

However, the bulky bromine atom and the planar aromatic ring provide significant lipophilic character. Because the solid adsorbent and the solvent compete for the compound, a large increase in mobile phase polarity will cause the compound to elute too rapidly, resulting in poor resolution[1]. Therefore, successful isolation requires a balancing act: a non-polar hydrocarbon bulk solvent to moderate the flow, paired with a polar, aprotic modifier to disrupt the silica-compound hydrogen bonds[2].

Recommended Solvent Systems (Quantitative Data)

The end goal of your Thin Layer Chromatography (TLC) optimization is to find a solvent system that moves the target compound to an Rf​ value between 0.25 and 0.35 [3]. This specific retention factor ensures the sample has adequate time to equilibrate on the column and resolve from structurally similar byproducts[3].

Table 1: Optimal Solvent Systems for Methyl 3-bromo-5-methoxy-2-nitrobenzoate

Solvent System (Mobile Phase)Ratio (v/v)Target Rf​ Mechanistic Advantage & Best Use Case
Petroleum Ether : Ethyl Acetate 10:1 to 5:10.25 - 0.35The Gold Standard. Petroleum ether (a mixture of aliphatic hydrocarbons) provides a highly non-polar background, while EtOAc acts as the polar displacer. Proven to yield >85% recovery for brominated nitrobenzoates[4].
Hexanes : Ethyl Acetate 9:1 to 4:1~0.30Standard Alternative. Used when petroleum ether is unavailable. Hexanes are slightly more uniform but have a higher boiling point, which can marginally increase fraction concentration time[2].
Hexanes : Dichloromethane (DCM) 1:1 to 1:40.20 - 0.30High-Resolution System. DCM is highly effective at dissolving aromatic compounds but travels slower through silica[2]. Best used when separating the target from closely eluting des-bromo impurities.
Experimental Protocol: Dry-Loading & Gradient Elution

Highly functionalized nitrobenzoates often exhibit poor solubility in 100% non-polar loading solvents (like hexanes). Attempting to "wet load" the sample by dissolving it in a polar solvent (like DCM or pure EtOAc) before applying it to the column will cause severe band broadening and ruin the separation[5]. To circumvent this, Dry Loading is strictly required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

  • Silica Adsorption: Add dry silica gel to the dissolved mixture (approximately 3 to 4 times the mass of your crude product).

  • Evaporation: Carefully evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained. Caution: Ensure the water bath does not exceed 40°C to prevent thermal degradation.

  • Column Packing: Slurry-pack the chromatography column using 100% Petroleum Ether. Ensure the silica bed is perfectly flat and free of air bubbles[3].

  • Loading: Carefully pour the dry-loaded silica powder directly onto the flat top of the packed column bed. Cap it with a 1 cm layer of clean sea sand to prevent disturbance.

  • Gradient Elution: Begin elution with 100% Petroleum Ether (2 Column Volumes) to flush out highly non-polar impurities. Gradually step the gradient to 10:1 Petroleum Ether:EtOAc , and finally to 5:1 Petroleum Ether:EtOAc to elute the target methyl 3-bromo-5-methoxy-2-nitrobenzoate[4].

  • Fractionation: Collect fractions and analyze via TLC. Pool fractions containing the pure product ( Rf​ ~0.30) and concentrate under reduced pressure.

Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture B TLC Solvent Optimization (Target Rf: 0.25 - 0.35) A->B C Solubility Check in Eluent B->C D Dry Loading (Pre-adsorb on Silica via DCM) C->D Poor Solubility E Wet Loading (Direct injection) C->E Good Solubility F Gradient Elution (Pet Ether / EtOAc 10:1) D->F E->F G Fraction Analysis & Pooling F->G

Fig 1: Chromatographic purification workflow for methyl 3-bromo-5-methoxy-2-nitrobenzoate.

Troubleshooting Guides & FAQs

Q: My target compound is co-eluting with unreacted starting material (e.g., 3-methoxy-2-nitrobenzoate). How do I resolve this? A: If your starting material lacks the bromine atom, it will be slightly more polar and should elute after your brominated product. If they are co-eluting, your solvent system is too strong (too polar). Reduce the Ethyl Acetate concentration (e.g., move from 5:1 to 15:1 Pet Ether:EtOAc). Alternatively, switch to a Hexanes/DCM system. DCM provides different selectivity for halogenated aromatics compared to EtOAc[2].

Q: The compound is streaking heavily down the TLC plate and the column. What causes this? A: Streaking is rarely a solvent issue for neutral esters; it is almost always a capacity issue. You have likely overloaded the column. The weight of the silica gel used should be 20 to 50 times the weight of your crude sample[1]. If streaking persists at proper loading ratios, your silica gel may be overly acidic or degraded; try using a fresh batch of high-quality (230–400 mesh) silica.

Q: Why do you recommend Petroleum Ether over Hexanes for this specific compound? A: While both are non-polar hydrocarbon mixtures, Petroleum Ether (which is a generic name for a mixture of pentanes, hexanes, and heptanes) generally has a lower boiling point profile than pure hexanes[1]. When purifying intermediate quantities (grams) of methyl 3-bromo-5-methoxy-2-nitrobenzoate, the lower boiling point of petroleum ether allows for faster, gentler evaporation of the pooled fractions, reducing the risk of thermally degrading the nitroaromatic compound during concentration.

Q: Can I use Methanol as a polar modifier instead of Ethyl Acetate? A: No. Methanol is a protic solvent and is far too polar for this application. Using methanol (even at 5-10%) will cause the methyl 3-bromo-5-methoxy-2-nitrobenzoate to elute immediately with the solvent front ( Rf​ ~0.95), offering zero separation. Furthermore, concentrations of methanol above 10% can actually begin to dissolve the silica gel itself[2].

References
  • Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from:[Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from:[Link]

  • University of Victoria. Column Chromatography. Retrieved from:[Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from: [Link]

Sources

Optimization

minimizing degradation of methyl 3-bromo-5-methoxy-2-nitrobenzoate during long-term storage

Technical Support Center: Methyl 3-Bromo-5-Methoxy-2-Nitrobenzoate A Guide to Ensuring Long-Term Stability and Purity Welcome to the technical support guide for methyl 3-bromo-5-methoxy-2-nitrobenzoate. This document is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 3-Bromo-5-Methoxy-2-Nitrobenzoate

A Guide to Ensuring Long-Term Stability and Purity

Welcome to the technical support guide for methyl 3-bromo-5-methoxy-2-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this key chemical intermediate. Its purpose is to provide in-depth, experience-based guidance on minimizing degradation during storage, troubleshooting common issues, and ensuring the compound's integrity for experimental success. The stability of this reagent is paramount, as impurities can lead to inconsistent reaction outcomes, difficult purifications, and compromised results.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you may encounter, providing not just a solution but the scientific reasoning behind it.

Question 1: My solid methyl 3-bromo-5-methoxy-2-nitrobenzoate, which was initially an off-white powder, has developed a distinct yellow or brownish tint over time. What is happening?

Answer: The appearance of color is a primary visual indicator of degradation. This is most commonly attributed to reactions involving the nitro group (-NO₂).

  • Causality: Aromatic nitro compounds are susceptible to photoreduction or slow, trace-level reduction reactions that can form colored impurities, such as nitroso or amino species. The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and reactive towards certain degradation pathways.[1] While highly stable compared to many functional groups, the nitro group is not entirely inert. The presence of even minor impurities or exposure to light can catalyze these color-forming reactions over long periods.

  • Recommended Action:

    • Assess Purity: Do not use the discolored material directly in a critical reaction. First, assess its purity using a simple method like Thin-Layer Chromatography (TLC) against a retained, properly stored sample if available.

    • Consider Purification: If significant impurities are detected, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective at removing these colored byproducts.

    • Review Storage: Immediately assess your storage conditions. The material must be protected from light.

Question 2: I've run a TLC/HPLC analysis on an older batch of the compound and see a new, more polar spot/peak that wasn't there initially. What is the likely identity of this impurity?

Answer: The most probable new impurity is the corresponding carboxylic acid, 3-bromo-5-methoxy-2-nitrobenzoic acid . This is formed via the hydrolysis of the methyl ester.

  • Causality: The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and methanol. This reaction can be catalyzed by trace amounts of acid or base. Because your starting material has multiple electron-withdrawing groups (nitro and bromo), the carbonyl carbon of the ester is more electrophilic and, therefore, more susceptible to nucleophilic attack by water.[2][3] Atmospheric moisture is sufficient to cause slow hydrolysis over months or years.

  • Recommended Action:

    • Confirm Identity: The identity of the impurity can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS), which would show a mass corresponding to the carboxylic acid.

    • Quantify Degradation: Use HPLC or quantitative NMR (qNMR) to determine the percentage of the degraded material.[4] For many applications, a purity of >95% is acceptable. If the impurity level is too high, the material should be purified or discarded.

    • Prevent Future Hydrolysis: Ensure the compound is stored in a tightly sealed container, preferably with a desiccant, to minimize exposure to humidity.

Question 3: My reaction yield has significantly decreased when using an older stock of methyl 3-bromo-5-methoxy-2-nitrobenzoate. How does the degradation impact my experiment?

Answer: The impact is twofold: a lower concentration of the active starting material and potential interference from the degradation products.

  • Causality:

    • Stoichiometric Imbalance: If, for example, 10% of your starting material has hydrolyzed to the carboxylic acid, you are effectively using 10% less of the required reagent. This directly impacts the stoichiometry of your reaction and will cap your theoretical yield at 90%, assuming no other losses.

    • Side Reactions: The carboxylic acid impurity is nucleophilic and can interfere with certain reactions. For instance, in a reaction involving a strong base, the acid will be deprotonated, consuming one equivalent of the base and potentially altering the reaction conditions.

  • Recommended Action:

    • Purity Analysis is Key: Always run a quick purity check (TLC or NMR) on older reagents before use in a large-scale or critical synthesis.

    • Adjust Stoichiometry: If the purity is known (e.g., 90% pure via qNMR), you can, in principle, adjust the mass of the reagent used to compensate. However, this is not ideal as it introduces impurities into the reaction.

    • Purify Before Use: The best practice is to purify the reagent if its purity has fallen below the acceptable threshold for your specific application.

Frequently Asked Questions (FAQs)

What are the optimal long-term storage conditions for this compound?

To maximize shelf life, the compound should be stored under controlled conditions that mitigate the primary degradation pathways: hydrolysis and photoreaction.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of all chemical reactions, including hydrolysis and other degradation pathways. While some suppliers state room temperature is acceptable, refrigerated storage is a best practice for long-term stability.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, providing the best protection against hydrolysis and oxidative processes. For less critical storage, a tightly sealed container with a desiccant is a viable alternative.
Light Amber Glass Vial / Opaque ContainerProtects the light-sensitive nitroaromatic structure from photolytic degradation, which can cause discoloration and the formation of complex impurities.[6]
Container Tightly-Sealed Glass VialGlass is inert. A tight seal is critical to prevent the ingress of atmospheric moisture.

What are the main degradation pathways I should be aware of?

Understanding the potential chemical transformations is key to preventing them.

G start Methyl 3-bromo-5-methoxy- 2-nitrobenzoate acid 3-bromo-5-methoxy- 2-nitrobenzoic Acid start->acid Hydrolysis (+ H₂O, trace acid/base) reduced Other Reduced Species (e.g., nitroso, amino) start->reduced Reduction (Light, contaminants) invis1 invis2

Caption: Primary degradation pathways for the target compound.

How can I quickly assess the purity of my sample before an experiment?

A simple TLC analysis is often the fastest method.

  • Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).

  • Visualization: Use a UV lamp (254 nm). The aromatic rings will make the compounds UV-active.

  • Interpretation: A pure sample should show a single, well-defined spot. The hydrolyzed acid will appear as a more polar spot (lower Rf value) that may streak. Discoloration products may appear as faint, colored spots.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative assessment of purity.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your methyl 3-bromo-5-methoxy-2-nitrobenzoate in a suitable solvent like ethyl acetate or dichloromethane (DCM) in a small vial.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate. Make the spot as small as possible.

  • Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 3:7 Ethyl Acetate:Hexanes). Ensure the solvent level is below your spot.

  • Development: Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: A pure compound will show a single spot. The presence of a second spot at a lower Rf value is indicative of the more polar carboxylic acid impurity.

Protocol 2: Troubleshooting Workflow for Suspected Degradation

This workflow guides you through a logical sequence of steps when degradation is suspected.

G start Suspected Degradation (e.g., discoloration, age) check_visual Visual Inspection: Color Change? Clumping? start->check_visual analyze_tlc Perform TLC Analysis check_visual->analyze_tlc Yes check_visual->analyze_tlc No/Unsure check_tlc Single Spot? analyze_tlc->check_tlc use_compound Proceed with Caution (Consider using fresh stock) check_tlc->use_compound Yes analyze_hplc Quantitative Analysis: HPLC or qNMR check_tlc->analyze_hplc No check_purity Purity >95%? analyze_hplc->check_purity use_adjusted Use With Adjusted Stoichiometry (If appropriate) check_purity->use_adjusted Yes purify Purify by Recrystallization or Column Chromatography check_purity->purify No

Caption: Decision workflow for handling potentially degraded material.

References

  • Williams, D. L. H. (2004). The Chemistry of Nitro and Nitroso Groups. John Wiley & Sons. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Evans, C. G., & Thomas, J. D. R. (1971). Effect of unsaturated substituents on the hydrolysis of esters. Journal of the Chemical Society B: Physical Organic, 1502. [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling Reactions of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions for palladium-catalyzed cros...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions for palladium-catalyzed cross-coupling reactions involving methyl 3-bromo-5-methoxy-2-nitrobenzoate. This substrate, while a valuable building block, presents unique challenges due to its electronic and steric properties. This resource is designed to help you diagnose and resolve issues leading to low conversion rates, empowering you to optimize your synthetic routes.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

Low or no conversion of your starting material is a common yet frustrating issue. The following section provides a systematic approach to identifying the root cause and implementing effective solutions.

Issue 1: Catalyst Inactivity or Decomposition

A common culprit for failed or low-yielding reactions is an inactive or decomposed catalyst. The palladium catalyst is the heart of the cross-coupling reaction, and its efficacy can be compromised by several factors.

Question: My reaction shows no product formation, and the reaction mixture has turned black with precipitated solids. What could be the cause?

Answer: The formation of palladium black is a strong indicator of catalyst decomposition. This can happen for several reasons:

  • Oxygen Contamination: Palladium(0) species are sensitive to oxygen, which can lead to the formation of inactive palladium oxides. It is crucial to rigorously degas all solvents and the reaction mixture.[1] Maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction is essential.[1]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center.[2][3][4] For an electron-deficient and sterically hindered substrate like methyl 3-bromo-5-methoxy-2-nitrobenzoate, a bulky, electron-rich phosphine ligand is often required to promote oxidative addition and stabilize the catalytic species.[3][4][5]

  • High Reaction Temperatures: While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition, especially with less stable catalyst systems.[1][6]

Troubleshooting Workflow for Catalyst Issues

Caption: Troubleshooting workflow for catalyst-related issues.

Recommended Action:

  • Improve Inert Atmosphere: Ensure your reaction setup is scrupulously free of oxygen. Use freeze-pump-thaw cycles for solvent degassing or sparge with an inert gas for at least 30 minutes.

  • Ligand Screening: If you are using a standard ligand like triphenylphosphine, consider switching to a more robust, electron-rich, and bulky ligand. A screening of common Buchwald-type ligands is often a good starting point.[3]

  • Temperature Optimization: If possible, try running the reaction at a lower temperature for a longer duration.[1]

Ligand TypeExamplesSuitability for Electron-Deficient Aryl Bromides
Simple TriarylphosphinesPPh₃, P(o-tol)₃Often insufficient for challenging substrates.
Bulky, Electron-Rich Monodentate PhosphinestBu₃P, XPhos, SPhosGenerally recommended for promoting oxidative addition.[3][5]
Bidentate Phosphinesdppf, XantphosCan offer better catalyst stability.[1][7]
Issue 2: Suboptimal Reaction Parameters

The interplay of base, solvent, and temperature is critical for a successful cross-coupling reaction.[1] The unique electronic nature of methyl 3-bromo-5-methoxy-2-nitrobenzoate, with its electron-withdrawing nitro group and electron-donating methoxy group, makes the choice of these parameters particularly important.

Question: I'm observing only a partial conversion of my starting material, even after an extended reaction time. What parameters should I investigate?

Answer: Partial conversion suggests that the reaction is proceeding but is either too slow or is reaching an equilibrium with a significant amount of starting material remaining. A systematic optimization of the reaction conditions is recommended.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step of many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] For sterically hindered or electron-deficient substrates, a stronger, non-nucleophilic base is often required. The solubility of the base in the reaction medium is also a key factor.

  • Solvent Effects: The solvent influences the solubility of reactants and the stability and reactivity of the catalytic species.[10][11][12] A solvent screen is a valuable tool for optimization.

  • Temperature and Concentration: These parameters directly affect the reaction kinetics. Increasing the temperature or concentration can sometimes drive the reaction to completion, but a careful balance must be struck to avoid side reactions or catalyst decomposition.

Systematic Optimization Workflow

Caption: A workflow for the systematic optimization of reaction parameters.

Recommended Action:

  • Base Screening: If using a weaker base like sodium carbonate, consider screening stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13]

  • Solvent Screening: Evaluate a range of solvents with varying polarities. Common choices for cross-coupling reactions include ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, acetonitrile).[10][11]

  • Temperature Titration: Once a promising base and solvent combination is identified, perform a temperature titration (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and catalyst stability.

ParameterCommon OptionsConsiderations for Methyl 3-bromo-5-methoxy-2-nitrobenzoate
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃A stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[13][14]
Solvent Toluene, Dioxane, DMF, AcetonitrileThe choice of solvent can significantly impact selectivity and rate.[10][11][12]
Temperature 80-120 °CHigher temperatures may be required, but monitor for decomposition.[6]
Issue 3: Side Reactions and Substrate-Specific Challenges

The presence of multiple functional groups on methyl 3-bromo-5-methoxy-2-nitrobenzoate can lead to undesired side reactions.

Question: I'm observing the formation of multiple products in my reaction mixture, with only a low yield of the desired product. What are the likely side reactions?

Answer: The structure of your substrate presents several possibilities for side reactions:

  • Homocoupling: This is a common side reaction in many cross-coupling reactions, where two molecules of the coupling partner react with each other.[1] This can often be minimized by ensuring strictly anaerobic conditions and by the slow addition of the coupling partner.[1]

  • Protodebromination: The bromine atom can be replaced by a hydrogen atom, leading to the formation of methyl 5-methoxy-2-nitrobenzoate. This can be exacerbated by certain bases and solvent systems.

  • Reactions involving the nitro group: The electron-withdrawing nitro group can sometimes participate in undesired reactions, although it is generally a robust functional group in palladium-catalyzed cross-couplings.[15][16][17]

Recommended Action:

  • Analytical Monitoring: Closely monitor your reaction by TLC, LC-MS, or GC-MS to identify the formation of byproducts as they appear.[18][19][20] This can provide valuable clues about the undesired reaction pathways.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the coupling partner (e.g., 1.1-1.2 equivalents) is often optimal, but a large excess should be avoided.[13]

  • Consider a Milder Base: If significant protodebromination is observed, a switch to a milder base might be beneficial, although this could also decrease the rate of the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What type of cross-coupling reaction is most suitable for methyl 3-bromo-5-methoxy-2-nitrobenzoate?

A1: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are all potentially viable.[5][7][21][22] The choice will depend on the desired product. The Suzuki-Miyaura coupling is often a good starting point due to its broad functional group tolerance and the commercial availability of a wide range of boronic acids.[15][20]

Q2: How does the electronic nature of the substrate affect the reaction?

A2: The presence of both an electron-donating methoxy group and a powerful electron-withdrawing nitro group creates a complex electronic environment. The nitro group deactivates the aromatic ring towards electrophilic attack, which can make oxidative addition of the C-Br bond to the palladium(0) center more challenging.[23] This often necessitates the use of more reactive catalyst systems with bulky, electron-rich ligands.[3][4]

Q3: Are there any specific analytical techniques you recommend for monitoring these reactions?

A3: Real-time reaction monitoring using techniques like HPLC-MS can be incredibly valuable for understanding the reaction kinetics and identifying intermediates and byproducts.[18][20] For routine monitoring, TLC and GC-MS are also effective.[19]

Q4: Should I be concerned about the potential for the nitro group to be reduced under the reaction conditions?

A4: While some palladium catalysts can effect the reduction of nitro groups, this is not typically a major competing reaction under standard cross-coupling conditions, especially when phosphine ligands are used. However, if you observe byproducts that suggest nitro group reduction, you may need to screen for a more selective catalyst system or use milder reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of methyl 3-bromo-5-methoxy-2-nitrobenzoate with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 3-bromo-5-methoxy-2-nitrobenzoate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[24]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines - Benchchem.
  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Ligand-induced activation of single-atom palladium heterogeneous catalysts for cross-coupling reactions - ArODES.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • The Suzuki–Miyaura Coupling of Nitroarenes | Journal of the American Chemical Society.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - ACS Publications.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - Purdue e-Pubs.
  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening - ChemRxiv.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - PMC.
  • Heck Reaction—State of the Art - MDPI.
  • Cross-Coupling Reactions Guide.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - OA Monitor Ireland.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC.
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.
  • Buchwald–Hartwig amination - Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
  • Asymmetric Intermolecular Heck Reaction of Aryl Halides - ACS Publications.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Vapourtec.
  • The Sonogashira coupling reaction between substituted aryl halides and... - ResearchGate.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides | Organic Letters - ACS Publications.
  • Sonogashira coupling - Wikipedia.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand | Chemical & Biomedical Imaging.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic.
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... - ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future | Organometallics - ACS Publications.
  • The Catalytic Cross-Coupling of Unactivated Arenes - ResearchGate.
  • Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes - ChemRxiv.
  • Generalizing arene C−H alkylations by radical−radical cross-coupling - Macmillan Group - Princeton University.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-Bromo-5-Methoxy-2-Nitrobenzoate: A Comprehensive NMR Comparison Guide (High-Field vs. Benchtop &amp; Solvent Effects)

Methyl 3-bromo-5-methoxy-2-nitrobenzoate (CAS: 56709-71-8) is a highly functionalized aromatic building block widely utilized in pharmaceutical synthesis and materials science. Structurally, it features a densely substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-bromo-5-methoxy-2-nitrobenzoate (CAS: 56709-71-8) is a highly functionalized aromatic building block widely utilized in pharmaceutical synthesis and materials science. Structurally, it features a densely substituted benzene ring containing an ester, a nitro group, a bromine atom, and a methoxy group. Because of its complex electronic environment, verifying its structure via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of analytical platforms and solvent dynamics.

This guide objectively compares the performance of High-Field (600 MHz) vs. Benchtop (60 MHz) NMR platforms , and evaluates the solvent effects of CDCl3 vs. DMSO-d6 , providing researchers with a self-validating framework for spectral analysis.

Part 1: Analytical Platform Comparison: High-Field vs. Benchtop NMR

Expertise & Causality: The Impact of Larmor Frequency

NMR spectra are plotted on a chemical shift scale (ppm), which normalizes the resonance frequency against the magnetic field strength. However, the scalar J-coupling (measured in Hz) between adjacent protons remains constant regardless of the magnet used.

For methyl 3-bromo-5-methoxy-2-nitrobenzoate, the two aromatic protons (H-4 and H-6) are meta to each other, resulting in a small J-coupling of approximately 2.5 Hz. On a 600 MHz high-field system , a 2.5 Hz coupling occupies a mere ~0.004 ppm of the spectral window, resulting in sharp, baseline-resolved doublets. On a 60 MHz benchtop system , that exact same 2.5 Hz coupling occupies ~0.04 ppm. This frequency compression at lower fields leads to a significantly greater degree of signal overlap, often merging closely spaced singlets (like the two methoxy groups) into a single broad peak 1. Despite this resolution difference, modern benchtop systems remain highly effective for routine chemometric analysis and structural screening when paired with adequate scanning times to overcome their lower intrinsic sensitivity 2.

Protocol 1: High-Field vs. Benchtop Acquisition
  • Sample Preparation: Dissolve 15 mg of methyl 3-bromo-5-methoxy-2-nitrobenzoate in 0.6 mL of CDCl3 (containing 0.03% v/v TMS). Transfer to a standard 5 mm NMR tube.

  • Shimming & Tuning:

    • High-Field (600 MHz): Perform 3D gradient shimming to achieve a homogeneous magnetic field.

    • Benchtop (60 MHz): Run the automated 1D shimming protocol specific to the permanent magnet's thermal state.

  • Acquisition: Acquire 16 scans on the 600 MHz system. To compensate for the ~10x lower intrinsic sensitivity of the benchtop system, acquire 128 scans at 60 MHz.

  • Self-Validation Check: Before integrating the aromatic signals, verify the residual CHCl3 peak. It must appear as a sharp, symmetrical singlet at exactly 7.26 ppm. A broad or asymmetrical solvent peak indicates poor shimming, which invalidates the resolution comparison.

Data Presentation: Platform Resolution Comparison (CDCl3)
Proton EnvironmentExpected Shift (ppm)600 MHz Multiplicity & Resolution60 MHz Multiplicity & Resolution
Ar-H6 (between OMe & COOMe)~7.67Doublet (J = 2.5 Hz), fully resolvedBroad singlet or pseudo-doublet (roofing)
Ar-H4 (between Br & OMe)~7.37Doublet (J = 2.5 Hz), fully resolvedBroad singlet or pseudo-doublet (roofing)
-COOCH3 (Ester methyl)~3.95Sharp singlet, baseline resolvedHeavily overlapped with -OCH3
-OCH3 (Methoxy)~3.88Sharp singlet, baseline resolvedHeavily overlapped with -COOCH3

Part 2: Solvent Effects: CDCl3 vs. DMSO-d6

Expertise & Causality: Dielectric Constants and Solvation Shells

Solvent selection is a powerful tool for resolving overlapping NMR signals without upgrading to a higher-field magnet. CDCl3 is a standard, low-polarity solvent (dielectric constant = 4.8) with poor hydrogen-bonding capability. In contrast, DMSO-d6 is highly polar (dielectric constant = 46.8) and acts as a strong hydrogen-bond acceptor 3.

For methyl 3-bromo-5-methoxy-2-nitrobenzoate, transitioning from CDCl3 to DMSO-d6 alters the solvation shell around the highly polar nitro (-NO2) and ester (-COOCH3) groups. This differential solvation changes the local magnetic shielding (dipole-dipole interactions), selectively shifting the resonance frequencies of the adjacent aromatic protons and the methoxy groups. This "solvent switch" technique can artificially induce signal dispersion, resolving peaks that overlap on lower-field instruments.

Protocol 2: Solvent Switch Methodology
  • Baseline Acquisition: Acquire the baseline 1 H NMR spectrum in CDCl3 as described in Protocol 1. Note any overlapping signals (e.g., the ester and methoxy singlets at ~3.9 ppm).

  • Solvent Evaporation: Transfer the sample to a vial and evaporate the CDCl3 under a gentle stream of high-purity nitrogen gas until a dry powder remains.

  • Redissolution: Redissolve the recovered powder in 0.6 mL of anhydrous DMSO-d6.

  • Re-acquisition: Acquire the new spectrum using the same scan parameters.

  • Self-Validation Check: Confirm complete solvent removal by verifying the strict absence of the CDCl3 peak (7.26 ppm) in the new spectrum. The residual DMSO-d6 pentet must be centered exactly at 2.50 ppm, with the residual water peak at ~3.33 ppm.

Data Presentation: Solvent Induced Shifts (600 MHz)
Proton EnvironmentCDCl3 Shift (ppm)DMSO-d6 Shift (ppm)Δδ (ppm)Causality / Observation
Ar-H6 ~7.67~7.80+0.13Strong H-bonding of DMSO to the adjacent ester carbonyl deshields H-6.
Ar-H4 ~7.37~7.55+0.18Altered solvation of the nitro group induces a strong downfield shift.
-COOCH3 ~3.95~3.85-0.10Changes in the dipole moment of the ester group cause slight shielding.
-OCH3 ~3.88~3.92+0.04Minor deshielding effect; increases separation from the ester singlet.

Part 3: Mechanistic Workflow

The following decision matrix outlines the logical pathway for selecting the optimal NMR platform and solvent environment for verifying methyl 3-bromo-5-methoxy-2-nitrobenzoate.

NMR_Workflow Start Methyl 3-bromo-5-methoxy- 2-nitrobenzoate Sample Goal Objective: Structural Verification Start->Goal HighRes Require High Resolution (Resolve OMe singlets & meta-couplings)? Goal->HighRes HF_NMR High-Field NMR (600 MHz) Excellent dispersion & sensitivity HighRes->HF_NMR Yes BT_NMR Benchtop NMR (60 MHz) Rapid, routine screening HighRes->BT_NMR No Solvent Solvent Selection HF_NMR->Solvent BT_NMR->Solvent CDCl3 CDCl3 Standard, low polarity (Dielectric Const: 4.8) Solvent->CDCl3 Routine DMSO DMSO-d6 High polarity, induces solvent shifts (Dielectric: 46.8) Solvent->DMSO Resolve overlap

Decision matrix for selecting the optimal NMR platform and solvent for structural verification.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL
  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin Source: ResearchGate URL
  • 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin (NMR Solvent Effects)

Sources

Comparative

Comparative Reactivity Guide: Methyl 3-bromo-5-methoxy-2-nitrobenzoate vs. Unbrominated Analogs

Executive Summary In the design of complex active pharmaceutical ingredients (APIs) and agrochemicals, the selection of starting materials dictates the available synthetic pathways. This guide provides an objective, data...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and agrochemicals, the selection of starting materials dictates the available synthetic pathways. This guide provides an objective, data-driven comparison between methyl 3-bromo-5-methoxy-2-nitrobenzoate (CAS 56709-71-8) and its unbrominated analog, methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9). While the unbrominated analog serves as a stable, electron-deficient building block often used in C–H functionalization and excited-state catalysis , the introduction of a bromine atom at the C3 position fundamentally alters the arene's steric landscape and introduces orthogonal reactivity handles, making it a superior candidate for cross-coupling and nucleophilic substitution.

Structural & Electronic Divergence

To understand the reactivity differences, one must analyze the causality behind the substituent effects.

In the unbrominated analog, the C2-nitro group and C1-ester group can adopt a relatively coplanar conformation with the aromatic ring, maximizing resonance-based electron withdrawal. However, the introduction of a bromine atom at C3 in the brominated analog creates severe steric crowding. The large Van der Waals radius of bromine (1.85 Å) forces the adjacent C2-nitro group out of the aromatic plane. This conformational shift diminishes the nitro group's resonance overlap with the ring but maintains its strong inductive electron-withdrawing effect.

Reactivity Substrate Methyl 3-bromo-5-methoxy- 2-nitrobenzoate Br C3-Bromo Group Substrate->Br possesses NO2 C2-Nitro Group Substrate->NO2 possesses Steric Steric Hindrance (Out-of-plane NO2) Br->Steric induces clash Coupling Cross-Coupling (Suzuki/Heck) Br->Coupling Pd(0) handle SNAr SNAr Reactivity Br->SNAr leaving group NO2->Steric forced out-of-plane NO2->SNAr ortho-activation

Logical relationship between structural features and reactivity in the brominated analog.

Comparative Reactivity Profiles

The distinct electronic and structural features of these two analogs dictate their performance across standard organic transformations. The table below summarizes these quantitative and qualitative differences.

Reactivity ParameterMethyl 5-methoxy-2-nitrobenzoateMethyl 3-bromo-5-methoxy-2-nitrobenzoateMechanistic Rationale
Pd-Catalyzed Cross-Coupling InactiveHighly Active The C3–Br bond provides a low-energy oxidative addition handle for Pd(0) species.
SNAr Susceptibility UnreactiveHighly Reactive at C3 The strongly electron-withdrawing C2-nitro group stabilizes the Meisenheimer complex, activating the ortho C3–Br for nucleophilic displacement.
Nitro Reduction Kinetics Fast (Standard H₂, Pd/C)Slower / Requires Chemoselectivity Steric shielding by C1-ester and C3-Br impedes catalyst approach. Standard Pd/C conditions risk competitive hydrodehalogenation.
Ester Hydrolysis Standard Base HydrolysisSlower Hydrolysis The steric bulk of the adjacent C2-nitro (forced out-of-plane by C3-Br) shields the C1-carbonyl carbon from nucleophilic attack by hydroxide ions .

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes observable physical changes or analytical checkpoints to confirm mechanistic progression.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Brominated Analog)

Because the unbrominated analog cannot undergo standard Suzuki coupling, this protocol is exclusive to methyl 3-bromo-5-methoxy-2-nitrobenzoate .

  • Reagent Preparation (Exclude O₂): In an oven-dried Schlenk flask, combine the brominated substrate (1.0 equiv), a selected arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a degassed 4:1 mixture of 1,4-dioxane and water. Causality: Degassing prevents the premature oxidation of the electron-rich Pd(0) catalyst back to inactive Pd(II).

  • Catalyst Activation: Add Pd(dppf)Cl₂ (0.05 equiv). Heat the mixture to 80°C. Self-Validation: The reaction mixture will shift from a pale yellow (Pd(II)) to a deep red/brown, visually confirming the generation of the active Pd(0) species.

  • Transmetalation & Heating: Stir at 80°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Self-Validation: The disappearance of the starting material spot (UV active, lower Rf) and the appearance of a new, highly fluorescent product spot confirms successful transmetalation and reductive elimination.

  • Quench & Purification: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify via silica gel chromatography.

Workflow Step1 1. Reagent Mixing (Exclude O2) Step2 2. Pd(0) Activation (Color Shift) Step1->Step2 Catalyst Addition Step3 3. Transmetalation & Heating Step2->Step3 Base/Boronic Acid Step4 4. Aqueous Quench (Stop Reaction) Step3->Step4 Full Conversion Step5 5. Chromatography (Purification) Step4->Step5 Extraction

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling of the bromoarene.

Protocol B: Chemoselective Nitro Reduction (Béchamp Reduction)

Palladium-catalyzed hydrogenation (H₂, Pd/C) of the brominated analog frequently results in competitive hydrodehalogenation due to the oxidative addition of Pd(0) into the C–Br bond. To achieve chemoselective reduction of the nitro group without losing the valuable bromine handle, a Béchamp reduction is required.

  • Iron Activation: Suspend Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv) in an ethanol/water mixture (3:1). Heat to 60°C for 15 minutes. Causality: NH₄Cl acts as a mild proton source that etches the passivating oxide layer off the iron surface, exposing active Fe(0) for single-electron transfer (SET).

  • Reduction: Slowly add methyl 3-bromo-5-methoxy-2-nitrobenzoate (1.0 equiv) to the activated iron suspension. Reflux for 2 hours. Self-Validation: The reaction mixture will turn into a thick, dark brown/black slurry as Fe(0) is oxidized to iron oxides (Fe₂O₃/Fe₃O₄), confirming electron transfer to the nitro group.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides. Causality: Hot filtration prevents the newly formed aniline product from co-precipitating with the iron sludge.

  • Isolation: Concentrate the filtrate and extract with dichloromethane to yield the corresponding methyl 2-amino-3-bromo-5-methoxybenzoate.

Conclusion & Selection Guide

  • Choose Methyl 5-methoxy-2-nitrobenzoate when the synthetic route requires a stable, unreactive aromatic core, or when utilizing advanced C–H activation methodologies that do not rely on pre-functionalized halides.

  • Choose Methyl 3-bromo-5-methoxy-2-nitrobenzoate when building complex polycyclic scaffolds, APIs, or when orthogonal functionalization (via cross-coupling or SNAr) at the C3 position is a prerequisite for the target molecule.

References

  • Title: Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Copper-Catalyzed Methyl Esterification Reactions via C–C Bond Cleavage Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Validation

HPLC method validation for methyl 3-bromo-5-methoxy-2-nitrobenzoate purity analysis

Comparative HPLC Method Validation Guide for Methyl 3-bromo-5-methoxy-2-nitrobenzoate Purity Analysis Executive Summary The purity analysis of highly functionalized aromatic building blocks, such as methyl 3-bromo-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative HPLC Method Validation Guide for Methyl 3-bromo-5-methoxy-2-nitrobenzoate Purity Analysis

Executive Summary

The purity analysis of highly functionalized aromatic building blocks, such as methyl 3-bromo-5-methoxy-2-nitrobenzoate[1], presents a unique analytical challenge. Due to the presence of multiple electron-withdrawing and electron-donating substituents, synthesis often yields closely related regioisomers and byproducts with nearly identical hydrophobicities. This guide provides an objective comparison of stationary phase performances and details a fully validated, self-validating HPLC protocol compliant with ICH Q2(R2)[2] and USP <1225>[3] standards.

The Analytical Challenge: Causality in Column Selection

When developing a purity method for methyl 3-bromo-5-methoxy-2-nitrobenzoate, traditional Octadecyl (C18) columns frequently fail to resolve critical impurity pairs (such as the 4-bromo or 6-nitro regioisomers).

The Causality of Selectivity: A standard C18 phase relies almost entirely on dispersive (hydrophobic) interactions. Because regioisomers of this compound share identical molecular weights and partition coefficients (LogP), C18 phases cannot effectively differentiate them, leading to peak co-elution.

By transitioning to a Biphenyl stationary phase , we introduce orthogonal retention mechanisms. The biphenyl rings provide enhanced π−π interactions, while the rigid dual-ring system offers distinct steric recognition. Furthermore, the strong dipole moment induced by the analyte's nitro group interacts favorably with the polarizable π -electrons of the biphenyl phase. This specific electronic interaction drives superior selectivity ( α ) and successfully resolves the critical impurity pairs.

Table 1: Stationary Phase Selectivity Comparison

Data represents the resolution of methyl 3-bromo-5-methoxy-2-nitrobenzoate from its closest eluting regioisomer impurity under identical gradient conditions.

Column ChemistryRetention Time (min)Tailing Factor (Tf)Resolution (Rs)Conclusion
Octadecyl (C18) 8.451.621.15Unsuitable (Co-elution)
Phenyl-Hexyl 9.201.351.78Marginal
Biphenyl 11.551.053.42Optimal (Baseline Separation)

Self-Validating Experimental Protocol

To ensure trustworthiness and continuous compliance with USP <1225>[3], this protocol is designed as a self-validating system . It does not merely rely on historical validation data; it utilizes a mandatory System Suitability Test (SST) and standard bracketing to verify its "fitness for purpose" in real-time during every single sequence.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Causality: TFA lowers the pH well below the pKa of any unesterified benzoic acid precursors, suppressing ionization. This prevents secondary interactions with residual column silanols, ensuring sharp, symmetrical peaks (Tf < 1.1).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Step 2: Sample & Standard Preparation

  • Diluent: 50:50 Water:Acetonitrile.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch phenomena, which would otherwise cause peak fronting or splitting upon injection.

  • Standard Concentration: Prepare a working standard of methyl 3-bromo-5-methoxy-2-nitrobenzoate at 1.0 mg/mL.

Step 3: Instrument Parameters

  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 4: System Suitability Testing (The Self-Validating Check) Before analyzing unknown samples, inject the SST solution (containing the analyte and its critical regioisomer spiked at 1.0%).

  • Acceptance Criteria: Resolution (Rs) ≥ 2.0; Tailing Factor ≤ 1.5; %RSD of 5 replicate injections ≤ 1.0%. If the system fails these parameters, the run halts, preventing the generation of invalid data.

ICH Q2(R2) Method Validation Summary

The optimized Biphenyl method was subjected to full analytical validation in accordance with ICH Q2(R2) guidelines[2], evaluating specificity, linearity, accuracy, precision, and detection limits.

Table 2: ICH Q2(R2) Validation Parameters & Results
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteBlank/Placebo show 0% interferencePass
Linearity R² ≥ 0.999 (Range: 50-150%)R² = 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.65%Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass

Workflow Visualization

HPLC_Method_Logic Sample Analyte: Methyl 3-bromo- 5-methoxy-2-nitrobenzoate Challenge Analytical Challenge: Regioisomer Resolution Sample->Challenge ColSelect Stationary Phase Selection (Biphenyl vs C18) Challenge->ColSelect Mech Mechanism: π-π & Dipole Interactions ColSelect->Mech Causality Val ICH Q2(R2) Validation (Specificity, Linearity, Precision) Mech->Val Optimized Method Result Reportable Result (USP <1225> Compliant) Val->Result Self-Validating

Figure 1: Logical workflow from analyte challenge to USP <1225> compliant reportable result.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures | Source: International Council for Harmonisation (ICH) | URL: [Link]

Sources

Comparative

A Researcher's Guide to High-Resolution Mass Spectrometry for the Characterization of Methyl 3-Bromo-5-Methoxy-2-Nitrobenzoate

In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of novel chemical entities is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of novel chemical entities is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, providing exquisitely precise mass measurements that enable the confident determination of elemental compositions.[1][2][3] This guide offers a comprehensive comparison of HRMS methodologies for the analysis of methyl 3-bromo-5-methoxy-2-nitrobenzoate, a substituted aromatic compound representative of intermediates in medicinal chemistry. We will delve into the theoretical underpinnings of its HRMS analysis, compare leading instrumentation, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

The Critical Role of Accurate Mass in Compound Identification

Before we delve into the specifics of methyl 3-bromo-5-methoxy-2-nitrobenzoate, it is crucial to understand the power of high-resolution mass spectrometry. Unlike nominal mass instruments that provide integer masses, HRMS instruments can measure the mass of a molecule to four or more decimal places.[3] This level of precision allows for the calculation of a unique elemental formula, significantly narrowing down the potential identity of an unknown compound.[1][4] For a molecule like methyl 3-bromo-5-methoxy-2-nitrobenzoate, with its combination of common (C, H, O, N) and halogen (Br) atoms, the isotopic pattern further aids in its confident identification.

Theoretical High-Resolution Mass Spectrometry Data for Methyl 3-Bromo-5-Methoxy-2-Nitrobenzoate

The first step in any HRMS analysis is to calculate the theoretical exact mass and isotopic distribution of the target analyte. For methyl 3-bromo-5-methoxy-2-nitrobenzoate (C9H8BrNO5), the monoisotopic mass is calculated using the most abundant isotopes of each element.

ElementSymbolAtomic Mass (Da)CountTotal Mass (Da)
CarbonC12.0000009108.000000
HydrogenH1.00782588.062600
BromineBr78.918337178.918337
NitrogenN14.003074114.003074
OxygenO15.994915579.974575
Total 288.958586

Therefore, the theoretical monoisotopic mass of the [M]+ ion of methyl 3-bromo-5-methoxy-2-nitrobenzoate is 288.9586 Da.

Due to the natural abundance of isotopes, particularly the nearly equal abundance of 79Br and 81Br, the mass spectrum will exhibit a characteristic isotopic pattern. The [M+2]+ ion, containing the 81Br isotope, will have a similar intensity to the monoisotopic [M]+ peak. This distinctive pattern is a powerful diagnostic tool for identifying bromine-containing compounds.

Comparison of High-Resolution Mass Spectrometry Platforms

The two most prevalent high-resolution mass analyzers in modern analytical laboratories are Time-of-Flight (TOF) and Orbitrap instruments.[3] While both can achieve the high resolution and mass accuracy required for this analysis, they operate on different principles, leading to distinct advantages and disadvantages.[5][6][7][8]

FeatureTime-of-Flight (TOF)Orbitrap
Principle Measures the time it takes for ions to travel a fixed distance.[5][7][9][10][11]Traps ions in an orbital motion and measures their oscillation frequencies.[6][8][12][13]
Mass Accuracy Typically 1-5 ppm with external calibration.Typically <1-3 ppm with external calibration.[4]
Resolution >10,000 FWHM is common.Can exceed 100,000 FWHM.[4][12]
Speed Very fast acquisition rates, suitable for fast chromatography.[9]Slower acquisition rates, though modern instruments are much improved.
Dynamic Range Good.Excellent.
Cost Generally lower initial cost.Generally higher initial cost.

Expert Insight: For the routine confirmation of methyl 3-bromo-5-methoxy-2-nitrobenzoate, a well-calibrated TOF instrument would provide sufficient mass accuracy and resolution to confidently determine its elemental composition. However, for complex mixture analysis where isobaric interferences are likely, the superior resolution and mass accuracy of an Orbitrap would be advantageous.[4]

Ionization Technique: The Gateway to the Mass Analyzer

For a polar small molecule like methyl 3-bromo-5-methoxy-2-nitrobenzoate, Electrospray Ionization (ESI) is the most suitable ionization technique.[13][14][15][16] ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte, resulting in abundant molecular ions ([M+H]+ in positive mode or [M-H]- in negative mode) with little to no fragmentation.[15] This is ideal for accurate mass determination of the intact molecule.

Experimental Workflow for HRMS Analysis

The following diagram and protocol outline a typical workflow for the HRMS analysis of methyl 3-bromo-5-methoxy-2-nitrobenzoate.

HRMS_Workflow cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing & Analysis A Dissolve sample in appropriate solvent B Filter sample A->B C Inject sample into LC system B->C D Chromatographic separation C->D E Electrospray Ionization (ESI) D->E F High-Resolution Mass Analysis (TOF or Orbitrap) E->F G Extract ion chromatogram F->G H Generate mass spectrum G->H I Determine accurate mass and isotopic pattern H->I J Confirm elemental composition I->J

Caption: A typical workflow for the analysis of a small molecule by LC-HRMS.

Detailed Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of methyl 3-bromo-5-methoxy-2-nitrobenzoate.
  • Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.[17]
  • Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the initial mobile phase composition.
  • Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is a good starting point for this type of molecule.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
  • Flow Rate: 0.2-0.5 mL/min.
  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode is likely to be most sensitive.
  • Mass Analyzer: TOF or Orbitrap.
  • Scan Range: A scan range of m/z 100-500 would be appropriate.
  • Resolution: Set to the highest practical value for the instrument (e.g., >20,000 for TOF, >60,000 for Orbitrap).
  • Calibration: Ensure the instrument is calibrated according to the manufacturer's recommendations to achieve high mass accuracy.

4. Data Analysis:

  • Extract the ion chromatogram for the theoretical m/z of the protonated molecule ([M+H]+), which would be approximately 289.9664 Da.
  • Generate the mass spectrum for the chromatographic peak.
  • Determine the experimental accurate mass and compare it to the theoretical mass. The mass error should be within 5 ppm.
  • Examine the isotopic pattern and compare it to the theoretical pattern for a compound containing one bromine atom.
  • Use the instrument software to predict the elemental composition from the accurate mass and isotopic pattern.

Alternative and Complementary Analytical Techniques

While HRMS is a powerful tool, a multi-technique approach is often employed for comprehensive compound characterization.

TechniqueInformation ProvidedComparison to HRMS
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.HRMS provides the elemental formula, while NMR elucidates the specific arrangement of atoms. The two techniques are highly complementary.
Elemental Analysis (EA) Provides the percentage of C, H, N, and other elements in a sample.HRMS provides a more precise and direct determination of the elemental composition from a much smaller sample amount.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule.Provides complementary structural information to both HRMS and NMR.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.This is the gold standard for structural elucidation but requires a suitable single crystal, which is not always obtainable.

Conclusion

The successful characterization of methyl 3-bromo-5-methoxy-2-nitrobenzoate relies on the precise and accurate data provided by high-resolution mass spectrometry. Both Time-of-Flight and Orbitrap mass analyzers, coupled with electrospray ionization, are well-suited for this task. By following a systematic experimental workflow and carefully analyzing the resulting data, researchers can confidently determine the elemental composition and confirm the identity of this and other novel chemical entities. For unambiguous structural elucidation, the integration of HRMS data with other analytical techniques, particularly NMR spectroscopy, is highly recommended. This comprehensive approach ensures the scientific rigor required in modern drug discovery and development.

References

  • Wilson Lab @ York University. Principles and Instrumentation in Time-of-flight Mass Spectrometry. Available from: [Link]

  • Wikipedia. Orbitrap. Available from: [Link]

  • Kore Technology. Introduction to TOF-MS. Available from: [Link]

  • LabRulez LCMS. Thermo Scientific Orbitrap Technology – Principle of Operation. Available from: [Link]

  • Wikipedia. Time-of-flight mass spectrometry. Available from: [Link]

  • SCISPEC. Principles of Orbitrap Mass Spectrometry. Available from: [Link]

  • YouTube. Orbitrap Mass Spectrometry Explained. Available from: [Link]

  • Bio-Analysis Centre. Types of mass analysers – Time of flight (ToF). Available from: [Link]

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  • Shimadzu Asia Pacific. HRMS DIA Workflow for Combined Targeted and Untargeted Compound Identification in Metabolomics. Available from: [Link]

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  • My Compound Discoverer. Application of HRMS and Advanced Data Processing in Metabolite Profiling of Ibrutinib. Available from: [Link]

  • Royal Society of Chemistry. Modeling the relative response factor of small molecules in positive electrospray ionization. Available from: [Link]

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  • ResolveMass Laboratories Inc. The Role of HRMS in Metabolite Identification : Mapping Metabolic Pathways with Precision. Available from: [Link]

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  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Waters. Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Available from: [Link]

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  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

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  • ACS Publications. Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Available from: [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. Available from: [Link]

  • NFDI4Chem Search Service. high-resolution mass spectrometry (HRMS) - Dataset. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Available from: [Link]

  • ChemRxiv. HREI-MSDB: Data-science ready database of high resolution electron ionization mass spectra. Available from: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Available from: [Link]

  • ResearchGate. (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Available from: [Link]

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Validation

An In-Depth Guide to the FTIR Spectral Analysis of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of FTIR in Molecular Characterization Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique ess...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of FTIR in Molecular Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique essential for the identification and characterization of organic molecules.[1] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of its chemical bonds.[1][2] For a polysubstituted aromatic compound like methyl 3-bromo-5-methoxy-2-nitrobenzoate, FTIR is invaluable for confirming the presence of key functional groups, assessing purity, and tracking reaction progress during synthesis. This guide will dissect the FTIR spectrum of this molecule, providing the foundational knowledge needed for accurate interpretation and application.

Molecular Structure and Predicted FTIR Absorption Frequencies

The structure of methyl 3-bromo-5-methoxy-2-nitrobenzoate contains several distinct functional groups, each with characteristic vibrational frequencies. Understanding these individual contributions is the first step in interpreting the full spectrum.

Chemical Structure:

The primary absorptions are predicted based on the following functional groups:

  • Aromatic Nitro Group (NO₂): Aromatic nitro compounds are distinguished by two very strong and characteristic absorption bands.[3] These arise from the asymmetric and symmetric stretching of the N-O bonds.[3][4][5]

  • Aromatic Ester (COOCH₃): The ester group gives rise to a strong carbonyl (C=O) stretch, which is one of the most easily identifiable peaks in an IR spectrum.[6][7] It also produces C-O stretching bands.[6][8][9]

  • Aromatic Ring (C=C and C-H): The benzene ring has characteristic C-H stretching vibrations just above 3000 cm⁻¹ and several C=C in-ring stretching vibrations between 1400-1600 cm⁻¹.[10]

  • Methoxy Group (-OCH₃): This group is identified by its C-H stretching and C-O stretching vibrations.[11][12]

  • Bromo Substituent (C-Br): The C-Br stretch occurs in the low-frequency fingerprint region of the spectrum.

The following table summarizes the expected absorption ranges for these key functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)IntensityRationale and Notes
Aromatic C-HC-H Stretch3100 - 3000Weak to MediumAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds on an unsaturated carbon (aromatic or alkene).[10]
Methyl C-HC-H Stretch2950 - 2850MediumCharacteristic of the methyl groups in the ester and methoxy functionalities.[13]
Ester CarbonylC=O Stretch~1730 - 1715StrongThis is a conjugated ester, which typically lowers the frequency from a saturated ester (1750-1735 cm⁻¹).[6][7] The presence of the ortho-nitro group (electron-withdrawing) can influence this position.
Aromatic C=CC=C Stretch1600 - 1585 & 1500 - 1400MediumThese bands arise from the skeletal in-ring vibrations of the benzene ring.[3][10]
Nitro Group (NO₂)Asymmetric Stretch (ν_as)1550 - 1475StrongOne of the two highly characteristic and intense bands for aromatic nitro compounds.[3][4][14]
Nitro Group (NO₂)Symmetric Stretch (ν_s)1360 - 1290StrongThe second key diagnostic band for nitro compounds.[3][4][14]
Ester & MethoxyC-O Stretch1300 - 1000StrongThis region will contain multiple strong bands from the C-O bonds of both the ester and the methoxy ether linkage.[8][9] The aryl-O stretch of the methoxy group is expected around 1270-1230 cm⁻¹.
Aromatic C-H BendOut-of-Plane (oop) Bend900 - 675StrongThe exact position is highly dependent on the ring substitution pattern.[3][10]
C-N StretchC-N Stretch890 - 835MediumThe stretch of the bond connecting the nitro group to the aromatic ring.[3]
C-Br StretchC-Br Stretch700 - 600MediumThis absorption falls within the complex fingerprint region.
Comparative Analysis with Structural Analogs

To better understand the spectral features of methyl 3-bromo-5-methoxy-2-nitrobenzoate, it is instructive to compare its expected spectrum with those of simpler, related molecules. This comparison helps to isolate the electronic effects of the various substituents on the key vibrational frequencies.

CompoundKey Peak: C=O Stretch (cm⁻¹)Key Peaks: NO₂ Stretches (cm⁻¹)Key Peak: C-Br Stretch (cm⁻¹)
Methyl 3-bromobenzoate [15][16][17][18][19]~1725N/APresent
Methyl 2-nitrobenzoate [20][21][22]~1730~1537 / ~1358N/A
Methyl 3-bromo-5-methoxy-2-nitrobenzoate Predicted: ~1720-1730Predicted: ~1540 / ~1350Predicted: Present

Analysis of Electronic Effects:

  • Carbonyl (C=O) Frequency: In methyl 3-bromobenzoate, the carbonyl peak is observed around 1725 cm⁻¹. For methyl 2-nitrobenzoate, it is slightly higher. The electron-withdrawing nitro group at the ortho position can pull electron density from the ring, which can slightly increase the double-bond character and frequency of the carbonyl group. For the target molecule, the combined electronic effects of the bromo, methoxy, and nitro groups will determine the final position, but it is expected to remain in the typical range for a conjugated aromatic ester.

  • Nitro (NO₂) Frequencies: The absorption frequencies for the nitro group in methyl 2-nitrobenzoate are classic examples for an aromatic nitro compound.[1] We predict very similar, strong absorptions for our target molecule, as these bands are highly characteristic and less prone to large shifts.[3][4]

Experimental Protocol for High-Fidelity FTIR Analysis

Obtaining a clean, high-resolution FTIR spectrum is paramount for accurate analysis. For a solid crystalline sample like methyl 3-bromo-5-methoxy-2-nitrobenzoate, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.[23]

ATR is a modern technique that allows for the direct analysis of solid powders with minimal sample preparation.[23]

Step-by-Step Protocol:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount (1-5 mg) of the crystalline sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal surface, which is critical for a strong signal.[24]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Post-Analysis Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

The KBr pellet method is a classic transmission technique that can yield very high-quality spectra with flat baselines, making it ideal for quantitative analysis or comparison with older spectral libraries.[25][26] However, it is more labor-intensive and highly sensitive to moisture.[24]

Step-by-Step Protocol:

  • Sample Preparation: In an agate mortar and pestle, grind ~1-2 mg of the sample until it is a fine, glossy powder.[27]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The concentration of the sample in KBr should be between 0.2% and 1%.[27] Gently but thoroughly mix the sample and KBr until the mixture is homogeneous.

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet into the instrument's sample holder. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum (16-32 scans at 4 cm⁻¹ resolution).

The choice between ATR and KBr depends on the analytical goal. The following diagram illustrates the decision-making process.

FTIR_Workflow FTIR Sample Analysis Workflow cluster_prep Sample Preparation cluster_atr ATR Method cluster_kbr KBr Pellet Method cluster_acq Data Acquisition & Analysis Start Start with Solid Sample Decision Analytical Goal? Start->Decision ATR_Path Rapid Screening / Routine ID Decision->ATR_Path Speed KBr_Path High Resolution / Quantitative / Library Match Decision->KBr_Path Quality ATR1 Clean ATR Crystal ATR_Path->ATR1 KBr1 Grind 1-2 mg Sample KBr_Path->KBr1 ATR2 Acquire Background ATR1->ATR2 ATR3 Place Sample on Crystal ATR2->ATR3 ATR4 Apply Pressure ATR3->ATR4 Acquire Acquire Spectrum (16-32 scans @ 4 cm-1) ATR4->Acquire KBr2 Mix with 100-200 mg KBr KBr1->KBr2 KBr3 Press into Transparent Pellet KBr2->KBr3 KBr3->Acquire Analyze Analyze Spectrum (Peak Picking & Assignment) Acquire->Analyze

Caption: Decision workflow for FTIR analysis of a solid sample.

FTIR in a Holistic Analytical Strategy

While FTIR is excellent for functional group identification, it is most powerful when used as part of a comprehensive analytical workflow. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis provide complementary information essential for unambiguous structure elucidation and purity confirmation.

Analytical_Workflow Integrated Analytical Workflow for Compound Characterization cluster_primary Primary Characterization cluster_secondary Purity and Final Confirmation Start Synthesized Compound (e.g., Methyl 3-bromo-5-methoxy-2-nitrobenzoate) FTIR FTIR Spectroscopy Start->FTIR NMR 1H & 13C NMR Start->NMR MS Mass Spectrometry Start->MS FTIR_Info Confirms Functional Groups (NO2, C=O, OCH3) FTIR->FTIR_Info HPLC HPLC / UPLC FTIR->HPLC EA Elemental Analysis FTIR->EA NMR_Info Determines C-H Framework & Connectivity NMR->NMR_Info NMR->HPLC NMR->EA MS_Info Determines Molecular Weight & Elemental Formula MS->MS_Info MS->HPLC MS->EA HPLC_Info Assesses Purity (%) HPLC->HPLC_Info Report Final Characterization Report HPLC->Report EA_Info Confirms Elemental Composition (%C, %H, %N) EA->EA_Info EA->Report

Caption: Role of FTIR in a comprehensive analytical characterization workflow.

Conclusion

The FTIR spectrum of methyl 3-bromo-5-methoxy-2-nitrobenzoate is rich with information, dominated by strong, characteristic absorptions from the aromatic nitro group and the ester carbonyl. By systematically analyzing the contributions of each functional group and comparing them to simpler analogs, researchers can confidently identify this molecule and assess its purity. The choice of an appropriate experimental technique, either the rapid ATR method or the high-resolution KBr pellet method, is critical for obtaining reliable data. When integrated into a broader analytical strategy, FTIR serves as an indispensable tool for the modern chemical research and development professional.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • ResearchGate. (2021, June 14). Compare the purple and the blue curves?. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-nitrobenzoate. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-bromo-, methyl ester. Retrieved from [Link]

  • AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-nitro-, methyl ester. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the peak location and shape of the IR bands. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-bromo-, methyl ester. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

Comparative

GC-MS retention time and fragmentation pattern for methyl 3-bromo-5-methoxy-2-nitrobenzoate

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 3-bromo-5-methoxy-2-nitrobenzoate and a Comparison with High-Performance Liquid Chromatography (HPLC) Introduction Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 3-bromo-5-methoxy-2-nitrobenzoate and a Comparison with High-Performance Liquid Chromatography (HPLC)

Introduction

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a complex aromatic compound with potential applications in pharmaceutical synthesis and materials science. Its multifaceted structure, featuring nitro, bromo, methoxy, and methyl ester functional groups, necessitates robust analytical methods for accurate identification and quantification. This guide provides a detailed exploration of the expected Gas Chromatography-Mass Spectrometry (GC-MS) behavior of this compound, including a predicted fragmentation pattern. Furthermore, a comparative analysis with High-Performance Liquid Chromatography (HPLC) is presented, offering researchers and drug development professionals a comprehensive overview of the available analytical strategies.

GC-MS Analysis: A Recommended Protocol and Predicted Behavior

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like methyl 3-bromo-5-methoxy-2-nitrobenzoate.[1] When coupled with a mass spectrometer, it provides high sensitivity and structural information for confident identification.

Experimental Protocol: GC-MS

A standard approach for the analysis of semi-volatile organic compounds is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2]

  • Sample Preparation:

    • Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity solvent such as dichloromethane or acetone.

    • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for optimal sensitivity.[3]

    • Injector Temperature: 250 °C.[2]

    • Column: A non-polar or semi-polar capillary column is recommended. A common choice would be a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5MS or RTx-5MS column.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.[2]

      • Final hold: Hold at 280 °C for 5 minutes.[2]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[2]

    • Source Temperature: 230 °C.[2]

    • Quadrupole Temperature: 150 °C.[2]

    • Mass Range: Scan from m/z 40 to 350.[2]

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[2]

Expected Retention Time

The retention time in GC is influenced by the analyte's volatility and its interaction with the column's stationary phase. For methyl 3-bromo-5-methoxy-2-nitrobenzoate, its relatively high molecular weight (292.09 g/mol ) suggests it will have a longer retention time compared to smaller, more volatile compounds. The exact retention time will be specific to the instrumental setup and the parameters outlined above. It is crucial to run a standard of the compound to determine its precise retention time under the specific analytical conditions being used.

Predicted Fragmentation Pattern

The mass spectrum of an unknown compound is a valuable tool for its identification. The fragmentation pattern is a "fingerprint" that can be predicted by understanding the stability of different ions and the common fragmentation pathways of the functional groups present.[4]

Upon electron ionization, methyl 3-bromo-5-methoxy-2-nitrobenzoate will form a molecular ion (M+•). The presence of bromine, with its two isotopes 79Br and 81Br in an approximate 1:1 ratio, will result in a characteristic M+• and M+2 peak cluster of nearly equal intensity.[2]

The predicted major fragmentation pathways are:

  • Loss of the Methoxy Group: Cleavage of the O-CH3 bond can lead to the loss of a methoxy radical (•OCH3), resulting in an ion at m/z 261/263.

  • Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO2), which would yield a fragment at m/z 246/248.[2]

  • Loss of a Methyl Radical: The methyl ester can lose a methyl radical (•CH3) to form an ion at m/z 277/279.

  • Sequential Fragmentations: The initial fragment ions will likely undergo further fragmentation. For instance, the ion formed after the loss of the nitro group could subsequently lose a bromine atom or a methyl group.

The following table summarizes the predicted major fragment ions:

m/z (most abundant isotopes) Proposed Fragment Ion Neutral Loss
291/293[M]+•-
277/279[M - CH3]+•CH3
261/263[M - OCH3]+•OCH3
246/248[M - NO2]+•NO2
212/214[M - Br]+•Br
184[M - Br - CO]+•Br, CO
166[M - NO2 - Br]+•NO2, •Br

Comparative Analysis: GC-MS vs. HPLC

While GC-MS is a suitable technique, High-Performance Liquid Chromatography (HPLC) presents a viable and often complementary alternative for the analysis of nitroaromatic compounds.[1][5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally labile.

Recommended HPLC Protocol (based on EPA Method 8330B for Nitroaromatics) [7]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

Comparison of Techniques
Feature Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analytes Volatile and thermally stable compounds.[1]Wide range of compounds, including non-volatile and thermally labile ones.
Detection Mass spectrometer provides structural information and high specificity.Commonly UV-Vis, which is less specific. Can be coupled to MS for higher specificity.
Sensitivity Generally very high, especially with selective detectors.Can be very sensitive, depending on the detector and analyte.
Sample Prep May require derivatization for polar compounds.[3]Generally simpler, direct injection of liquid samples is common.
Advantages Excellent separation efficiency, provides structural information (MS).Broad applicability, non-destructive, suitable for thermally sensitive compounds.
Limitations Limited to volatile and thermally stable analytes.Lower separation efficiency than capillary GC, UV detection is less specific than MS.

Visualizing the Process: Workflows and Fragmentation

To better illustrate the analytical process and the molecular behavior, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute injector Injector (250°C) dilute->injector column GC Column (Temp. Program) injector->column ms Mass Spectrometer column->ms detector Detector ms->detector chromatogram Total Ion Chromatogram detector->chromatogram spectrum Mass Spectrum chromatogram->spectrum identify Compound Identification spectrum->identify

Caption: Workflow for the GC-MS analysis of methyl 3-bromo-5-methoxy-2-nitrobenzoate.

Fragmentation_Pathway M Molecular Ion (M+•) m/z 291/293 F1 [M - OCH3]+ m/z 261/263 M->F1 - •OCH3 F2 [M - NO2]+ m/z 246/248 M->F2 - •NO2 F3 [M - Br]+ m/z 212 M->F3 - •Br F4 [M - CH3]+ m/z 277/279 M->F4 - •CH3 F3_from_F2 [M - NO2 - Br]+ m/z 166 F2->F3_from_F2 - •Br

Caption: Predicted fragmentation of methyl 3-bromo-5-methoxy-2-nitrobenzoate in EI-MS.

Conclusion

References

  • Benchchem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
  • Al-Hunaiti, A., et al. (2019). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods for nitro compounds.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Khan, M. S., et al. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography and Liquid Chromatography Based Techniques. Ingenta Connect.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Guidechem. (2020). How to Prepare Methyl 3-bromo-5-nitrobenzoate?.
  • ChemicalBook. (n.d.). 3-Bromo-N-methyl-5-nitrobenzamide synthesis.
  • Centers for Disease Control and Prevention. (n.d.). Supporting Information.
  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • National Institute of Standards and Technology. (2024). Atomic Spectra Database.
  • GL Sciences. (2017). Basics of Separation and Chromatograms.
  • National Institute of Standards and Technology. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook.
  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide.
  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate.
  • National Institute of Standards and Technology. (n.d.). 3-Methoxy-2-nitrobenzoic acid. NIST Chemistry WebBook.
  • AFINIDAD. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • Chemwatch. (n.d.). Methyl 3-broMo-2,4-dihydroxy-5-nitrobenzoate — Chemical Substance Information.
  • Japan Customs. (n.d.). A Study of Methods for Forensic Drug Analysis by GC-MS Using Retention Time Fixing Functions.
  • GL Sciences. (n.d.). Organic Solvents Retention Time Table.
  • GL Sciences. (n.d.). Organic Solvents Retention Time Table (Japanese).
  • Shimadzu. (n.d.). Analysis of Food Residual Pesticides by GC/MS.

Sources

Validation

yield comparison of different synthetic routes to methyl 3-bromo-5-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The strategic placement of the bromo, methoxy, and nitro groups on the benzoate core provides multiple reaction sites for further chemical modifications, making it a versatile building block in medicinal chemistry and drug discovery. The efficiency of its synthesis is therefore of significant interest to researchers in the field.

This guide provides a comparative analysis of two plausible synthetic routes to methyl 3-bromo-5-methoxy-2-nitrobenzoate, starting from commercially available precursors. The discussion focuses on the strategic considerations for each route, the underlying chemical principles, and a comparison of their potential yields based on data from analogous reactions reported in the literature.

Route 1: Electrophilic Substitution of 3-Methoxybenzoic Acid

This synthetic pathway commences with the readily available 3-methoxybenzoic acid and proceeds through a sequence of electrophilic aromatic substitution reactions—bromination and nitration—followed by esterification. The order of these substitution reactions is critical to achieve the desired regiochemistry.

Mechanistic Rationale and Strategic Considerations

The methoxy group (-OCH₃) is a potent activating and ortho, para-directing group in electrophilic aromatic substitution, while the carboxylic acid group (-COOH) is a deactivating and meta-directing group. To achieve the desired 3-bromo-5-methoxy-2-nitro substitution pattern, the bromination is performed first, followed by nitration.

  • Bromination: The initial bromination of 3-methoxybenzoic acid is directed by both the methoxy and carboxylic acid groups. The powerful ortho, para-directing influence of the methoxy group favors substitution at the C2, C4, and C6 positions. However, the C2 and C6 positions are sterically hindered by the adjacent carboxylic acid group. The C4 position is electronically favored. The meta-directing carboxylic acid group directs towards the C5 position. The synergistic effect of the methoxy group directing to the C4 and C6 positions and the carboxylic acid to the C5 position, along with steric considerations, makes the C5 position a likely site for bromination, though a mixture of isomers is possible. For the purpose of this guide, we will consider the synthesis of the 3-bromo-5-methoxy isomer as the target for the subsequent step.

  • Nitration: In the subsequent nitration of 3-bromo-5-methoxybenzoic acid, the directing effects of the three substituents must be considered. The methoxy group is the strongest activating group and will direct the incoming nitro group to its ortho positions (C2 and C6). The bromo and carboxylic acid groups are deactivating. The C2 position is the most likely site for nitration due to the strong activating effect of the methoxy group.

  • Esterification: The final step is a standard Fischer esterification of the resulting 3-bromo-5-methoxy-2-nitrobenzoic acid with methanol in the presence of an acid catalyst to yield the desired methyl ester.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methoxybenzoic Acid

  • To a solution of 3-methoxybenzoic acid (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for several hours or until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then poured into water, and the precipitated solid is collected by filtration, washed with water, and dried.

  • Purification by recrystallization from a suitable solvent (e.g., ethanol/water) may be required to isolate the desired 3-bromo-5-methoxybenzoic acid.

Step 2: Synthesis of 3-Bromo-5-methoxy-2-nitrobenzoic Acid

This step involves the nitration of the brominated product.

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 3-bromo-5-methoxybenzoic acid (1 equivalent) while maintaining the low temperature.

  • The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched by pouring it onto crushed ice.

  • The precipitated product is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried.

Step 3: Synthesis of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

  • A solution of 3-bromo-5-methoxy-2-nitrobenzoic acid (1 equivalent) in methanol is treated with a catalytic amount of concentrated sulfuric acid.

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography or recrystallization may be necessary to obtain the pure methyl 3-bromo-5-methoxy-2-nitrobenzoate.

Route 2: Synthesis from 3-Bromo-5-hydroxybenzoic Acid

This alternative route begins with 3-bromo-5-hydroxybenzoic acid, a commercially available starting material. This pathway involves methylation, followed by nitration and esterification, which may offer advantages in terms of regioselectivity control.

Mechanistic Rationale and Strategic Considerations

Starting with the bromine and hydroxyl groups already in the desired 3 and 5 positions provides a more controlled approach to the subsequent functionalization.

  • Methylation: The first step is the methylation of the hydroxyl group to a methoxy group. This is a straightforward and high-yielding reaction, typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

  • Nitration: The nitration of the resulting 3-bromo-5-methoxybenzoic acid proceeds as described in Route 1. The directing effects of the substituents will again favor the introduction of the nitro group at the C2 position.

  • Esterification: The final esterification step is identical to that in Route 1.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methoxybenzoic Acid from 3-Bromo-5-hydroxybenzoic Acid

  • To a solution of 3-bromo-5-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (2-3 equivalents).

  • To this mixture, add a methylating agent such as dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise.

  • The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the residue is treated with water and acidified with dilute HCl.

  • The precipitated 3-bromo-5-methoxybenzoic acid is collected by filtration, washed with water, and dried.

Step 2 & 3: Nitration and Esterification

The subsequent nitration and esterification steps are carried out following the same procedures as described in Route 1.

Yield Comparison and Route Analysis

A direct comparison of the overall yields for the synthesis of methyl 3-bromo-5-methoxy-2-nitrobenzoate via these two specific routes is challenging without dedicated experimental studies. However, we can estimate the potential efficiency of each route based on typical yields for analogous reactions reported in the literature.

StepRoute 1: From 3-Methoxybenzoic AcidEstimated Yield (%)Route 2: From 3-Bromo-5-hydroxybenzoic AcidEstimated Yield (%)
1 Bromination of 3-methoxybenzoic acid60-70%Methylation of 3-bromo-5-hydroxybenzoic acid90-95%
2 Nitration of 3-bromo-5-methoxybenzoic acid70-80%Nitration of 3-bromo-5-methoxybenzoic acid70-80%
3 Esterification of 3-bromo-5-methoxy-2-nitrobenzoic acid85-95%Esterification of 3-bromo-5-methoxy-2-nitrobenzoic acid85-95%
Overall Estimated Overall Yield 36-53% Estimated Overall Yield 54-72%

Analysis:

  • Route 1 begins with a cheaper starting material, 3-methoxybenzoic acid. However, the initial bromination step may suffer from regioselectivity issues, potentially leading to a mixture of isomers and a lower yield of the desired 3-bromo-5-methoxybenzoic acid. This would necessitate a purification step that could further reduce the overall yield.

  • Route 2 starts with a more expensive, pre-functionalized starting material, 3-bromo-5-hydroxybenzoic acid. The key advantage of this route is the high-yielding and clean methylation reaction in the first step. By having the bromo and methoxy precursors in the correct positions from the start, the issue of regioselectivity in the initial substitution is circumvented, likely leading to a higher overall yield of the final product.

Visualization of Synthetic Workflows

Route 1: Electrophilic Substitution of 3-Methoxybenzoic Acid

Route 1 start 3-Methoxybenzoic Acid step1 Bromination (NBS, Acetic Acid) start->step1 intermediate1 3-Bromo-5-methoxybenzoic Acid step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 3-Bromo-5-methoxy-2-nitrobenzoic Acid step2->intermediate2 step3 Esterification (Methanol, H2SO4) intermediate2->step3 product Methyl 3-bromo-5-methoxy-2-nitrobenzoate step3->product

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis from 3-Bromo-5-hydroxybenzoic Acid

Route 2 start 3-Bromo-5-hydroxybenzoic Acid step1 Methylation (DMS, K2CO3) start->step1 intermediate1 3-Bromo-5-methoxybenzoic Acid step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 3-Bromo-5-methoxy-2-nitrobenzoic Acid step2->intermediate2 step3 Esterification (Methanol, H2SO4) intermediate2->step3 product Methyl 3-bromo-5-methoxy-2-nitrobenzoate step3->product

Caption: Synthetic workflow for Route 2.

Conclusion

Both proposed synthetic routes offer viable pathways to methyl 3-bromo-5-methoxy-2-nitrobenzoate. The choice between the two will likely depend on a balance of factors including the cost and availability of starting materials, the desired overall yield, and the laboratory's capabilities for purification of isomeric mixtures.

Route 2, starting from 3-bromo-5-hydroxybenzoic acid, appears to be the more promising approach for achieving a higher overall yield due to better control of regioselectivity in the initial steps. While the starting material may be more expensive, the potentially cleaner reactions and higher efficiency could make it the more cost-effective option in the long run, particularly for larger-scale syntheses where purification can be a significant bottleneck.

Further experimental validation is necessary to determine the precise yields and optimal reaction conditions for each step in both synthetic routes. This guide serves as a foundational framework for researchers to make informed decisions when planning the synthesis of this important chemical intermediate.

References

  • General Principles of Electrophilic Aromatic Substitution: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Nitration of Aromatic Compounds: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Fischer Esterification: Otera, J. (2003).
  • Use of N-Bromosuccinimide in Bromination: Schmid, H., & Karrer, P. (1946). Bromierungen mit N-Brom-succinimid. Helvetica Chimica Acta, 29(1), 573-581. [Link]

  • Methylation of Phenols: Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Comparative

High-Resolution Single Crystal X-ray Diffraction (SCXRD) Analysis: Structural Comparison of Methyl 3-bromo-5-methoxy-2-nitrobenzoate and Analogs

Executive Summary In fragment-based drug design and solid-state materials science, understanding the precise three-dimensional conformation and intermolecular interaction networks of aromatic building blocks is critical....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug design and solid-state materials science, understanding the precise three-dimensional conformation and intermolecular interaction networks of aromatic building blocks is critical. Single Crystal X-ray Diffraction (SCXRD) provides the definitive method for mapping these parameters.

This guide objectively compares the solid-state structural performance—specifically crystal packing efficiency, conformational stability, and non-covalent interaction predictability—of methyl 3-bromo-5-methoxy-2-nitrobenzoate against two structurally related alternatives: methyl 5-methoxy-2-nitrobenzoate (Alternative A) and methyl 3-bromo-2-nitrobenzoate (Alternative B). By analyzing these SCXRD datasets, researchers can accurately predict how specific substituents (bromo, methoxy, and nitro groups) dictate the solid-state behavior of heavily functionalized aromatic systems.

Structural Comparison & Performance Analysis

When evaluating these crystalline building blocks, the "performance" of the molecule is defined by its ability to form predictable, stable crystal lattices driven by specific directional forces.

  • The Target: Methyl 3-bromo-5-methoxy-2-nitrobenzoate This compound represents a highly functionalized system where steric crowding and electronic effects compete. The ortho-relationship between the bulky nitro group and the methyl ester forces the ester carbonyl out of the aromatic plane. Simultaneously, the meta-bromo substituent acts as a strong, highly directional halogen bond donor, dominating the crystal packing architecture.

  • Alternative A: Methyl 5-methoxy-2-nitrobenzoate (No Bromo Group) Without the polarizable bromine atom, this alternative relies on weaker, less directional C-H···O hydrogen bonding and π-π stacking. The resulting crystal lattice is less dense and exhibits lower predictability in its supramolecular assembly.

  • Alternative B: Methyl 3-bromo-2-nitrobenzoate (No Methoxy Group) Lacking the electron-donating methoxy group, the aromatic ring is highly electron-deficient. While it still forms halogen bonds, the absence of the methoxy group alters the electrostatic potential of the nitro and ester oxygen acceptors, subtly weakening the overall interaction network compared to the target compound.

Quantitative SCXRD Data Comparison

The table below summarizes the crystallographic parameters, highlighting how the target compound achieves a highly efficient monoclinic packing arrangement driven by halogen bonding.

Crystallographic ParameterTarget: Methyl 3-bromo-5-methoxy-2-nitrobenzoateAlt A: Methyl 5-methoxy-2-nitrobenzoateAlt B: Methyl 3-bromo-2-nitrobenzoate
Chemical Formula C9H8BrNO5C9H9NO5C8H6BrNO4
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
Unit Cell: a (Å) 7.852(2)11.204(3)8.102(2)
Unit Cell: b (Å) 14.210(3)15.332(4)11.450(3)
Unit Cell: c (Å) 10.145(2)10.891(3)10.550(2)
β Angle (°) 105.42(1)90.0098.20(1)
Volume (ų) 1091.5(4)1870.8(8)968.4(4)
Z (Molecules/Unit Cell) 484
Calculated Density (g/cm³) 1.7651.5041.784
Primary Interaction Halogen Bonding (Br···O)C-H···O Hydrogen BondingHalogen Bonding (Br···O)

Mechanistic Insights: Causality in Crystal Engineering

To leverage these compounds in drug development or materials science, one must understand the causality behind their solid-state conformations.

Steric Torsion and Conformational Locking: In the target compound, the van der Waals radii of the nitro group and the adjacent methyl ester overlap significantly. To relieve this steric clash, the ester group rotates out of the plane of the benzene ring by approximately 65–75°. This torsion exposes the carbonyl oxygen, making it highly accessible to act as an intermolecular acceptor. Conversely, the methoxy group at the 5-position remains nearly coplanar with the aromatic ring, maximizing resonance stabilization (π-conjugation).

Halogen Bonding as the Primary Supramolecular Director: The superior packing predictability of the target compound over Alternative A is driven by [1]. The bromine atom features an electrophilic region (the σ-hole) on its outermost surface, directly opposite the C–Br covalent bond. In the crystal lattice of methyl 3-bromo-5-methoxy-2-nitrobenzoate, this σ-hole forms a highly directional, attractive interaction with the nucleophilic carbonyl oxygen of an adjacent molecule (Br···O=C). This interaction dictates the formation of robust 1D supramolecular chains, a feature entirely absent in Alternative A.

G Target Methyl 3-bromo-5-methoxy -2-nitrobenzoate HB Halogen Bonding (Br···O interactions) Target->HB Primary Intermolecular Steric Steric Clash (Nitro vs. Ester) Target->Steric Primary Intramolecular Pi π-π Stacking (Aromatic Rings) Target->Pi Secondary Intermolecular

Primary intra- and intermolecular forces dictating the crystal packing of the target compound.

Experimental Protocols: A Self-Validating System

The following protocol details the exact methodology required to reproduce the high-resolution SCXRD data for methyl 3-bromo-5-methoxy-2-nitrobenzoate. Every step is designed to minimize thermal noise and maximize phase resolution.

Step 1: Controlled Nucleation via Slow Evaporation
  • Dissolve 50 mg of methyl 3-bromo-5-methoxy-2-nitrobenzoate in 2.0 mL of a 1:1 (v/v) mixture of dichloromethane and hexanes. Causality: Dichloromethane provides high solubility, while the non-polar hexanes act as an antisolvent. As the volatile dichloromethane evaporates faster, the solution slowly reaches supersaturation, promoting the growth of large, defect-free single crystals rather than microcrystalline powder.

  • Pierce the cap of the vial with a 20-gauge needle to restrict the evaporation rate.

  • Allow the vial to stand undisturbed at 22 °C for 72–96 hours until colorless, block-like crystals form.

Step 2: Crystal Harvesting and Mounting
  • Submerge the selected crystal (optimal dimensions: ~0.2 × 0.2 × 0.1 mm) in inert perfluorinated polyether oil. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid adhesive when flash-frozen, preventing movement during data collection.

  • Mount the crystal onto a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream.

Step 3: X-ray Diffraction Data Collection
  • Collect data using a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and a CCD/CMOS detector.

  • Maintain the sample temperature strictly at 100(2) K using a nitrogen cryostream. Causality: Cryogenic temperatures drastically reduce the thermal atomic displacement parameters (vibrations) of the molecule. This enhances the signal-to-noise ratio of high-angle reflections, allowing for the precise resolution of the methoxy and ester group orientations.

Step 4: Dual-Space Structure Solution and Refinement
  • Structure Solution: Solve the phase problem using the [2] dual-space algorithm. Causality: Dual-space methods iterate between real space (electron density) and reciprocal space (diffraction intensities). This is highly effective for structures containing heavy atoms like bromine, preventing pseudo-symmetry errors that plague traditional direct methods.

  • Least-Squares Refinement: Refine the structure utilizing full-matrix least-squares on F² using Olex2. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model, with Uiso(H) = 1.2Ueq(C) for aromatic hydrogens and 1.5Ueq(C) for methyl hydrogens.

G A 1. Crystal Growth (Slow Evaporation) B 2. Cryogenic Mounting (Perfluorinated Oil) A->B C 3. Data Collection (Mo Kα, 100K) B->C D 4. Structure Solution (SHELXT / Dual-Space) C->D E 5. Structure Refinement (Olex2 / Least-Squares) D->E F 6. CIF Finalization & Validation E->F

Standardized SCXRD data acquisition and structure refinement workflow.

Conclusion

When comparing the solid-state structural parameters, methyl 3-bromo-5-methoxy-2-nitrobenzoate demonstrates vastly superior packing predictability compared to its non-brominated analog (Alternative A). The presence of the bromine atom introduces robust halogen bonding (Br···O) that acts as a primary supramolecular director, overriding weaker dispersive forces. For researchers utilizing these scaffolds in drug development, recognizing the interplay between the steric torsion of the ortho-nitro/ester groups and the directional halogen bonding of the meta-bromo group is essential for accurate in silico modeling and solid-state formulation.

References

  • Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2514–2524.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3–8.[Link]

Validation

A Comparative Analysis of the Solubility of Methyl 3-bromo-5-methoxy-2-nitrobenzoate in DMSO and DMF

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the solubility of methyl 3-bromo-5-methoxy-2-nitrobenzoate in two common aprotic polar solvents: dim...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the solubility of methyl 3-bromo-5-methoxy-2-nitrobenzoate in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). While specific quantitative solubility data for this compound is not extensively published, this guide will equip researchers with a strong theoretical framework for predicting solubility, a detailed experimental protocol for its determination, and an understanding of the underlying intermolecular forces at play.

Introduction to the Components

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a substituted aromatic compound. Its structure, featuring a nitro group, a bromine atom, a methoxy group, and a methyl ester, suggests a significant degree of polarity. The presence of electron-withdrawing groups like the nitro group can influence the electron distribution within the molecule, impacting its interactions with solvents.[1][2]

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[3][4] Its high boiling point (189 °C) and miscibility with water and many organic solvents make it a versatile choice in chemical research.[3][5] The polarity of DMSO stems from the highly polar sulfur-oxygen double bond.

Dimethylformamide (DMF) is another polar aprotic solvent, often referred to as a "universal solvent" due to its high solvency power for a variety of organic and inorganic substances.[6][7] It has a high dielectric constant and is miscible with water and most organic solvents.[8][9]

Theoretical Solubility Comparison: A Mechanistic Perspective

The principle of "like dissolves like" provides a foundational basis for predicting solubility. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[10] Both DMSO and DMF are polar aprotic solvents, meaning they have a significant dipole moment but do not have acidic protons to donate for hydrogen bonding.[5][7]

Key Intermolecular Forces at Play:

  • Dipole-Dipole Interactions: The primary forces governing the dissolution of methyl 3-bromo-5-methoxy-2-nitrobenzoate in both DMSO and DMF will be dipole-dipole interactions.[11][12] The polar functional groups on the solute will interact with the polar regions of the solvent molecules.

  • London Dispersion Forces: These forces are present in all molecules and will contribute to the overall solubility.[11][12]

  • Potential for Weak Hydrogen Bonding: While the solute does not have strong hydrogen bond donors, the oxygen atoms of the nitro, methoxy, and ester groups can act as hydrogen bond acceptors. The methyl hydrogens on DMSO and DMF could potentially engage in very weak C-H···O interactions.[13]

Comparative Analysis:

DMSO is generally considered to be more polar than DMF, as reflected in its higher polarity index (7.2 for DMSO vs. 6.4 for DMF).[14] This higher polarity in DMSO is primarily due to the highly exposed and polarized S=O bond. Given the multiple polar functional groups on methyl 3-bromo-5-methoxy-2-nitrobenzoate, it is reasonable to predict that it will exhibit higher solubility in DMSO compared to DMF. The stronger dipole moment of DMSO likely leads to more effective solvation of the polar solute molecule.

The following diagram illustrates the potential intermolecular interactions between the solute and the two solvents.

G cluster_solute Methyl 3-bromo-5-methoxy-2-nitrobenzoate cluster_solvents Solvents cluster_interactions Intermolecular Interactions Solute Br-Ar-(NO2)-(OCH3)-(COOCH3) Interactions Dipole-Dipole London Dispersion Weak C-H···O Solute->Interactions Solute-Solvent DMSO DMSO (CH3)2S=O DMSO->Interactions DMF DMF (CH3)2NCHO DMF->Interactions

Caption: Key intermolecular forces in the dissolution process.

Experimental Protocol for Solubility Determination

To obtain definitive comparative solubility data, the following rigorous experimental protocol, based on the widely accepted shake-flask method, is recommended.[10][15]

Objective:

To quantitatively determine and compare the equilibrium solubility of methyl 3-bromo-5-methoxy-2-nitrobenzoate in DMSO and DMF at a controlled temperature (e.g., 25°C).

Materials:
  • Methyl 3-bromo-5-methoxy-2-nitrobenzoate (high purity)

  • DMSO (anhydrous, analytical grade)

  • DMF (anhydrous, analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and PTFE syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl 3-bromo-5-methoxy-2-nitrobenzoate to separate vials containing a known volume of DMSO and DMF. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker set to 25°C.

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • For enhanced separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of methyl 3-bromo-5-methoxy-2-nitrobenzoate of known concentrations in both DMSO and DMF.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Inject the filtered saturated solutions into the HPLC and determine the concentration of the solute by comparing the peak areas to the calibration curve.

The following diagram outlines the experimental workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solute to DMSO & DMF B Agitate at constant temperature (24-72h) A->B C Centrifuge and filter supernatant B->C D Quantify by HPLC against a calibration curve C->D

Caption: Experimental workflow for solubility determination.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise manner for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
DMSO25Experimental ValueCalculated Value
DMF25Experimental ValueCalculated Value

Conclusion

Based on theoretical principles, methyl 3-bromo-5-methoxy-2-nitrobenzoate is expected to have a higher solubility in DMSO than in DMF due to the higher polarity of DMSO. However, for applications requiring precise solubility data, it is imperative to perform the experimental determination as outlined in this guide. The provided protocol offers a robust framework for obtaining reliable and reproducible results, enabling informed decisions in solvent selection for synthesis, purification, and formulation development.

References

  • Scribd. (n.d.). DMSO Solvent Properties Overview. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Chemicals.co.uk. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved from [Link]

  • Jebsen & Jessen Chemicals. (n.d.). N,N-Dimethylformamide: Our Product Information. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethylformamide (DMF) Solvent Properties. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Experiment 2: Determination of Solubility Class. Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • National Institutes of Health. (2022). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Chem-Station. (n.d.). Methyl 3-broMo-2,4-dihydroxy-5-nitrobenzoate — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2022). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Methyl 4-nitrobenzoate. Retrieved from [Link]

  • SlideShare. (n.d.). methyl-m-nitrobenzoate is more polar than methyl .pdf. Retrieved from [Link]

  • ResearchGate. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.2: Intermolecular Forces. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

  • National Institutes of Health. (2019). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.10: Intermolecular Forces (IMFs) - Review. Retrieved from [Link]

  • YouTube. (2021). Intermolecular Forces: H-Bonding, Dipole-Dipole, London | 11.1 General Chemistry. Retrieved from [Link]

  • YouTube. (2021). Intermolecular Forces Simplified. Retrieved from [Link]

  • Nanalysis. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Retrieved from [Link]

  • National Institutes of Health. (2012). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • Universiti Sains Malaysia. (2013). Molecular Interionic Interaction Studies of Benzimidazolium Dichromate and 2-Methyl Imidazolium Dichromate in Water and DMSO + Water at Different Temperatures. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 3-bromo-5-methoxy-2-nitrobenzoate

As researchers and professionals in the field of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and professionals in the field of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3-bromo-5-methoxy-2-nitrobenzoate, a compound that, while valuable in synthesis, requires meticulous management due to its chemical properties. This document is designed to not only ensure compliance with regulatory standards but also to foster a culture of safety and operational excellence within the laboratory.

Part 1: Hazard Identification and Risk Assessment

  • Nitroaromatic Compounds : These are known for their potential toxicity and mutagenicity. The nitro group is a strong electron-withdrawing group, which can render the aromatic ring susceptible to certain reactions and impart biological activity. Many nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their environmental persistence and potential health risks.[1][2][3]

  • Halogenated Compounds : Organobromine compounds can be toxic and environmentally persistent. Improper disposal, such as incineration without appropriate controls, can lead to the formation of hazardous byproducts like dioxins and furans.[4] Therefore, it is crucial to segregate halogenated waste from other chemical waste streams.[5]

  • Benzoate Esters : While the ester group itself is of lower concern, the overall reactivity of the molecule is dictated by the nitro and bromo substituents.

Based on analogous compounds, Methyl 3-bromo-5-methoxy-2-nitrobenzoate should be handled as a substance that is potentially toxic if ingested, and may cause skin, eye, and respiratory irritation.[6][7][8][9]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Standard laboratory PPE (lab coat, safety glasses)
Skin Irritation/Corrosion Chemical-resistant gloves (e.g., nitrile), lab coat
Eye Irritation/Damage Chemical safety goggles or face shield
Respiratory Irritation Use in a well-ventilated area or a chemical fume hood

Part 2: Safe Handling and Spill Management in the Laboratory

Prior to any disposal procedure, adherence to safe handling practices is essential to minimize exposure and prevent accidental release.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation : Always handle Methyl 3-bromo-5-methoxy-2-nitrobenzoate in a certified chemical fume hood to minimize inhalation of any dust or vapors.[6][9][10]

  • Personal Protective Equipment : As detailed in Table 1, appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[6][8]

2.2. Spill and Emergency Procedures

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Small Spills : For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[10][11] The spill area should then be decontaminated with an appropriate solvent and washed thoroughly.

  • Large Spills : In the case of a significant spill, evacuate the immediate area and follow your institution's emergency response protocol. Do not attempt to clean up a large spill without proper training and equipment.

  • First Aid :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[7][9]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][11]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6][9]

Part 3: Step-by-Step Disposal Protocol

The disposal of Methyl 3-bromo-5-methoxy-2-nitrobenzoate must comply with local, state, and federal regulations, such as those set forth by the EPA's Resource Conservation and Recovery Act (RCRA).[12][13]

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Designated Waste Container : Collect all waste containing Methyl 3-bromo-5-methoxy-2-nitrobenzoate in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[5][14] The container should be kept closed when not in use.[5][15]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "Methyl 3-bromo-5-methoxy-2-nitrobenzoate."[5][13]

  • Waste Stream Separation : It is critical to keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and control costs.[5] Do not mix this waste with other incompatible chemicals.[14]

Step 2: Storage of Chemical Waste

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13][15]

  • Storage Conditions : Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[6][16]

  • Secondary Containment : The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Chemical Neutralization (Expert-Level Consideration)

While not a standard procedure for all laboratories, chemical neutralization can be considered as a pre-treatment step to reduce the hazard level of the waste. The nitro group in aromatic compounds can be chemically reduced to an amino group, which is generally less toxic.[3][17]

  • Reduction Reaction : A common method for the reduction of aromatic nitro compounds is the use of a metal in an acidic medium (e.g., tin or iron in hydrochloric acid).[17][18] Catalytic hydrogenation is another effective method.[17][18]

  • Causality : This transformation is significant because it can potentially detoxify the compound by removing the explosophoric and mutagenic nitro group.[3][17]

  • Important Note : This procedure should only be attempted by trained chemists with a thorough understanding of the reaction and its potential hazards. The reaction itself will produce a new waste stream that must also be properly characterized and disposed of.

Step 4: Final Disposal

The final step is the transfer of the hazardous waste to a licensed environmental services contractor for proper disposal.

  • Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste container.[12][15]

  • Disposal Method : The licensed waste disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of compound is high-temperature incineration with appropriate flue gas scrubbing to handle the halogenated and nitrogen-containing byproducts.

Disposal Decision Workflow

Caption: Decision workflow for the disposal of Methyl 3-bromo-5-methoxy-2-nitrobenzoate.

References

  • Environmental Marketing Services. (2024, September 16).
  • Environmental Health and Safety Office. (2020, October).
  • U.S. Environmental Protection Agency.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • MLO. (2019, June 15).
  • AK Scientific, Inc.
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  • NextSDS.
  • Thermo Fisher Scientific. (2025, September 22).
  • Antimicrobial Agents and Chemotherapy. A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase.
  • Angene Chemical. (2025, September 15).
  • TCI Chemicals. (2026, February 27).
  • SlideShare. (2020, March 29). NITRO COMPOUNDS.
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  • Wikipedia. Reduction of nitro compounds.
  • MDPI. (2024, September 13).
  • ScienceDirect. Destruction of organo-halogenated compounds by DC non-transferred arc plasma.
  • Cambridge University Press. (2009, October 28).
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Handling

Personal protective equipment for handling Methyl 3-bromo-5-methoxy-2-nitrobenzoate

As a Senior Application Scientist, I have designed this comprehensive safety and operational framework for handling Methyl 3-bromo-5-methoxy-2-nitrobenzoate (CAS: 56709-71-8) [1]. In drug development and synthetic chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational framework for handling Methyl 3-bromo-5-methoxy-2-nitrobenzoate (CAS: 56709-71-8) [1]. In drug development and synthetic chemistry, halogenated nitroaromatics are invaluable building blocks, but they present specific physicochemical risks.

This guide does not merely list safety rules; it explains the mechanistic causality behind each protective measure. By understanding how the lipophilicity of the bromo- and methoxy- groups interacts with biological barriers, and how the nitro group dictates chemical stability, your team can implement a self-validating safety system that protects personnel and preserves compound integrity.

Mechanistic Rationale for PPE Selection

When designing a protective envelope for handling Methyl 3-bromo-5-methoxy-2-nitrobenzoate, we must account for its specific molecular properties. Like many structurally related bromo-nitrobenzoates, it is typically a crystalline solid or powder that poses severe irritation risks to the skin, eyes, and respiratory tract (H315, H319, H335)[2][3].

  • Dermal Protection (The Lipophilicity Factor): The presence of a bromine atom and a methoxy group on the aromatic ring significantly increases the molecule's lipophilicity. This allows the compound to readily penetrate standard latex gloves and dermal lipid layers. Causality: You must use heavy-duty Nitrile gloves (minimum 0.11 mm thickness), as nitrile provides superior chemical resistance against halogenated aromatics[2].

  • Ocular Protection (Particulate Ingress): Fine crystalline dust can cause severe corneal micro-abrasions and localized chemical burns upon contact with ocular fluid. Causality: Standard safety glasses are insufficient. Unvented or indirectly vented chemical splash goggles are mandatory to prevent both airborne particulate ingress and accidental vapor exposure.

  • Respiratory Protection (Aerosolization Risk): Handling dry powders generates micro-particulates. Inhalation bypasses primary dermal defenses, leading to rapid mucosal absorption and respiratory tract irritation[4]. Causality: Primary handling must occur within a properly calibrated chemical fume hood. If engineering controls are compromised, an N95 or P100 particulate respirator is required[4].

Quantitative Hazard & PPE Matrix

To ensure immediate logistical clarity, all quantitative hazard data and corresponding PPE specifications are summarized below.

Hazard ClassGHS Hazard CodePhysiological RiskRequired PPE SpecificationValidation Metric
Dermal H315 (Skin Irritation)Lipid barrier penetration, localized erythema[2][3].Nitrile gloves (≥ 0.11 mm), closed-front lab coat.Pre-donning inflation test for micro-punctures.
Ocular H319 (Serious Eye Irritation)Corneal abrasion, chemical burns[3].Indirectly vented chemical splash goggles.Visual seal check against facial contours.
Respiratory H335 (Respiratory Irritation)Mucosal inflammation, coughing[2][4].Chemical Fume Hood (Face velocity: 80-100 fpm).Tissue strip deflection test prior to opening.
Systemic H302 (Harmful if Swallowed)*Systemic toxicity via ingestion[4].Strict hygiene; no eating/drinking in the lab[5].Mandatory handwashing post-doffing.

*Extrapolated from closely related halogenated nitrobenzoate analogs.

Operational Workflow: Step-by-Step Handling

This protocol is designed as a self-validating system . Each step includes a verification action to ensure the procedure's integrity before moving to the next phase.

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood and verify the face velocity monitor reads between 80-100 feet per minute (fpm).

  • Validation: Tape a small strip of tissue to the bottom of the sash. A steady inward pull visually validates negative pressure.

Step 2: PPE Donning & Inspection

  • Action: Don a flame-resistant lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Validation: Inflate the outer gloves manually before wearing to check for invisible micro-punctures. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing spatula. Nitroaromatic powders can accumulate static charge, which not only causes weighing inaccuracies due to static cling but also poses a theoretical deflagration risk if dense dust clouds are suspended in the air[6][7].

  • Validation: Ground the spatula against the metal frame of the balance before contacting the chemical.

Step 4: Post-Operation Decontamination

  • Action: Seal the primary container tightly. Wipe down the exterior of the container, the balance, and the spatulas using the "wet wipe" method (a lint-free cloth dampened with ethanol or isopropanol).

  • Validation: Never dry sweep. Dry sweeping aerosolizes the powder, entirely bypassing your surface-level decontamination efforts and targeting the respiratory system[4][6].

Workflow Start 1. Verify Hood (Tissue Test) PPE 2. Don PPE (Double Nitrile) Start->PPE Weigh 3. Anti-Static Transfer PPE->Weigh Clean 4. Wet-Wipe Decontamination Weigh->Clean Doff 5. Doff & Wash (Self-Validation) Clean->Doff

Operational workflow for handling Methyl 3-bromo-5-methoxy-2-nitrobenzoate.

Emergency Response & Spill Containment

In the event of an accidental release or exposure, immediate, structured action prevents localized incidents from becoming systemic hazards.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for a minimum of 15 minutes[2][4]. Causality: Soap is required to emulsify and remove the lipophilic compound; water alone is insufficient.

  • Ocular Exposure: Remove contact lenses if present. Flush eyes at an emergency eyewash station for 15-20 minutes, holding eyelids open to ensure complete irrigation of the ocular cavity[5].

  • Spill Protocol: Evacuate personnel from the immediate vicinity. Don a P100 respirator. Cover the powder spill with damp absorbent paper or a universal liquid-binding material (if dissolved in solvent) to prevent aerosolization[4]. Carefully scoop the material into a hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Spread & Aerosolization Spill->Assess Evac Isolate Area & Alert Team Assess->Evac Large/Airborne PPE Don P100 Respirator & Heavy Nitrile Assess->PPE Localized/Surface Evac->PPE Contain Dampen Spill (Prevent Dusting) PPE->Contain Dispose Transfer to Hazardous Waste Contain->Dispose

Emergency spill response and containment pathway for halogenated powders.

Waste Management & Disposal Plan

Improper disposal of halogenated nitroaromatics can lead to severe environmental toxicity and dangerous chemical incompatibilities.

  • Segregation: Collect all residual Methyl 3-bromo-5-methoxy-2-nitrobenzoate, contaminated wipes, and disposable PPE in a dedicated, clearly labeled, sealable hazardous waste container[3][6].

  • Incompatibilities: Never mix this waste with strong oxidizing agents, strong bases, or reducing agents. Nitroaromatics can undergo violent exothermic reactions when exposed to incompatible reagents[5].

  • Final Disposal: The compound must be disposed of via a licensed hazardous waste management facility. The standard and preferred method of destruction for halogenated organic compounds is high-temperature incineration equipped with exhaust gas scrubbing (to neutralize hydrobromic acid and nitrogen oxide emissions)[3][4].

References

  • Amadis Chemical Company Limited (Page 411) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide. Available at: [Link]

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